Selumetinib

Catalog No.
S548774
CAS No.
606143-52-6
M.F
C17H15BrClFN4O3
M. Wt
457.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selumetinib

CAS Number

606143-52-6

Product Name

Selumetinib

IUPAC Name

6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide

Molecular Formula

C17H15BrClFN4O3

Molecular Weight

457.7 g/mol

InChI

InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)

InChI Key

CYOHGALHFOKKQC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AZD6244; AZD-6244; AZD 6244; ARRY142886; ARRY 142886; ARRY-142886; ARRY886; ARRY-886; ARRY 886 ; selumetinib.

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO

The exact mass of the compound Selumetinib is 456.00001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 741078. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Selumetinib as a Targeted Inhibitor of the MAPK/ERK Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase/ extracellular signal-regulated kinase (MAPK/ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, represents a fundamental intracellular signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating critical cellular processes including proliferation, differentiation, survival, and apoptosis. This pathway operates through a sequential kinase cascade where each component phosphorylates and activates the next downstream target. The canonical pathway initiation occurs when extracellular growth factors (e.g., EGF) bind to receptor tyrosine kinases (e.g., EGFR), leading to receptor dimerization and autophosphorylation. The adaptor protein GRB2 then recruits the guanine nucleotide exchange factor SOS to the membrane, facilitating Ras activation through GDP/GTP exchange. Activated GTP-bound Ras recruits and activates Raf kinases (MAPKKK), which subsequently phosphorylate and activate MEK1/2 (MAPKK). MEK1/2 then dually phosphorylates ERK1/2 (MAPK) on threonine and tyrosine residues, resulting in its full activation. Phosphorylated ERK translocates to the nucleus where it phosphorylates numerous transcription factors (e.g., c-Myc, c-Fos, CREB) that modulate gene expression programs driving cell cycle progression from G1 to S phase through regulation of cyclin D-Cdk4/6 complexes and retinoblastoma protein (Rb) phosphorylation [1].

Dysregulation of the MAPK/ERK pathway is a hallmark of many pathological conditions, particularly cancers and developmental disorders known as RASopathies. Gain-of-function mutations in genes encoding pathway components (e.g., Ras, B-Raf) or loss-of-function mutations in negative regulators (e.g., neurofibromin in NF1) result in constitutive pathway activation, leading to uncontrolled cell proliferation and tumorigenesis. The critical role of this pathway in oncogenesis has made it an attractive therapeutic target, leading to the development of specific inhibitors targeting various nodes along the cascade, with MEK inhibition emerging as a particularly promising strategy due to MEK's unique position as the direct activator of ERK [1] [2].

Selumetinib Mechanism of Action

This compound (AZD6244, ARRY-142886) is a potent, selective, ATP-noncompetitive inhibitor of MEK1/2 that binds to an allosteric site adjacent to the ATP-binding pocket, inducing conformational changes that lock the enzyme in a catalytically inactive state. This specific binding prevents RAF-mediated phosphorylation and activation of MEK1/2, thereby inhibiting subsequent phosphorylation and activation of downstream ERK1/2. By targeting this central node in the MAPK/ERK pathway, this compound effectively abrogates the transmission of proliferative and survival signals to the nucleus, resulting in cell cycle arrest and apoptosis in susceptible cells [2] [3].

The molecular basis of this compound's action involves its interaction with a unique allosteric pocket on the N-terminal domain of MEK1/2. Structural analyses reveal that this compound binding stabilizes MEK in a closed, inactive conformation that cannot be phosphorylated or activated by upstream RAF kinases. This mechanism is particularly advantageous therapeutically as it enhances specificity and reduces off-target effects compared to ATP-competitive inhibitors. This compound demonstrates potent inhibition of MEK1/2 enzymatic activity with an IC50 of 14.1 nM in enzymatic assays, while showing no significant activity against a broad panel of other kinases at concentrations up to 10 μM, confirming its exceptional selectivity [3].

The functional consequences of MEK inhibition by this compound include G1-S cell cycle arrest through downregulation of cyclin D1 expression and upregulation of p27, coupled with induction of apoptosis through both intrinsic and extrinsic pathways. The antiproliferative effects of this compound are most pronounced in cancer cells harboring mutations that hyperactivate the MAPK pathway, particularly those with B-Raf V600E mutations and specific K- or N-Ras mutations, where IC50 values for growth inhibition are typically <1 μM. In contrast, cells with wild-type B-Raf and Ras generally show minimal response even at much higher concentrations (>50 μM), highlighting the importance of molecular context for therapeutic efficacy [4] [3].

Table 1: Key Molecular and Pharmacodynamic Properties of this compound

Property Description Experimental Evidence
Primary Target MEK1/2 (MAPKK) In vitro kinase assay IC50 = 14.1 ± 0.79 nM [3]
Mechanism Allosteric, ATP-noncompetitive inhibition Structural studies showing binding adjacent to ATP pocket [3]
Specificity >700-fold selective versus other kinases No significant inhibition of other kinases at 10 μM [3]
Downstream Effect Inhibition of ERK1/2 phosphorylation Reduced p-ERK in cell lines (IC50 ~14 nM) and patient biopsies [4] [5]
Cellular Effects G1-S cell cycle arrest, apoptosis Cyclin D1 downregulation, p27 upregulation, caspase activation [4] [3]
Context Dependence Enhanced efficacy in B-Raf/Ras mutant cells IC50 <1 μM in B-Raf mutant vs >50 μM in wild-type cells [3]

Pharmacokinetic and Pharmacodynamic Profile

This compound demonstrates predictable pharmacokinetic properties characterized by rapid oral absorption, extensive tissue distribution, and predominantly hepatic metabolism. Following oral administration in the fasted state, this compound is rapidly absorbed with a time to maximum concentration (Tmax) of 1-2 hours. The absolute bioavailability of the capsule formulation relative to the free-base suspension is approximately 263%, contributing to its selection for clinical development. This compound exhibits dose-proportional increases in exposure across the therapeutic range (25-100 mg), with a mean terminal elimination half-life of approximately 7.5 hours for both this compound and its active metabolite N-desmethyl this compound, supporting twice-daily dosing to maintain target suppression [2] [3].

Food significantly impacts this compound absorption, with high-fat meals decreasing mean maximum concentration (Cmax) and area under the curve (AUC) while increasing Tmax. Consequently, this compound is recommended to be administered on an empty stomach. This compound undergoes extensive hepatic metabolism primarily via CYP3A4, CYP2C19, and CYP1A2, producing several metabolites including N-desmethyl this compound, an active metabolite that accounts for 20-35% of the total pharmacological activity despite representing <10% of plasma exposure. This compound follows predominantly fecal excretion, with renal elimination representing a minor pathway. Population pharmacokinetic analyses have identified body size, age, hepatic function, and Asian ethnicity as significant covariates affecting this compound clearance, necessitating potential dose adjustments in these populations [2] [3].

The pharmacodynamic effects of this compound have been characterized in both preclinical models and clinical studies. In NF1 minipig models, this compound demonstrated significant tissue penetration and target modulation in clinically relevant tissues including peripheral nerves, skin, and central nervous system. Notably, this compound concentrations were higher in CNS tissues from NF1 animals compared to wild-type, and inhibition of ERK phosphorylation was achieved in PBMCs (mean 60% reduction), skin (95%), and sciatic nerve (64%). Interestingly, this compound normalized p-ERK to wild-type levels in NF1 optic nerve but resulted in over-suppression in skin, potentially explaining the dermatologic toxicities commonly observed in clinical trials [6].

Table 2: Key Pharmacokinetic Parameters of this compound

Parameter Value Conditions Clinical Implications
Tmax 1-2 hours Fasted administration Rapid absorption supports BID dosing [3]
Half-life 5-7.5 hours (this compound and active metabolite) Single dose Minimal accumulation at steady state [2] [3]
Food Effect ↓ Cmax & AUC, ↑ Tmax High-fat meal Administer on empty stomach [2]
Primary Metabolites N-desmethyl this compound (active) CYP3A4, CYP2C19, CYP1A2 metabolism Contributes 20-35% of total activity [2]
Excretion Primarily fecal (~80%) Mass balance studies Limited renal elimination [2]
Hepatic Impairment ↑ Exposure in mild impairment Child-Pugh A Dose adjustment needed for moderate impairment [2]
Steady State Achievement ~7 days BID dosing Minimal accumulation factor of ~1.5 [3]

Clinical Efficacy and Applications

Neurofibromatosis Type 1 and Plexiform Neurofibromas

This compound has demonstrated remarkable efficacy in the treatment of neurofibromatosis type 1 (NF1)-associated plexiform neurofibromas (PNs), leading to its landmark FDA approval in April 2020 for pediatric patients aged ≥2 years with symptomatic, inoperable PNs. NF1 results from mutations in the NF1 gene encoding neurofibromin, a GTPase-activating protein that negatively regulates Ras activity. Loss of neurofibromin function leads to constitutive Ras/MAPK pathway activation, driving PN development. In the pivotal SPRINT phase 1/2 trial in children with NF1 PNs, this compound achieved confirmed objective response rates of 71% (17/24) in phase 1 and 68% (34/50) in phase 2, with a recommended phase 2 dose of 25 mg/m² twice daily. These responses translated to clinically meaningful benefits including pain reduction, functional improvement, and enhanced quality of life [2] [5].

Recent evidence confirms that adults with NF1 also derive significant benefit from this compound therapy. In a phase 2 study of adults with NF1 and inoperable PNs, the confirmed objective response rate was 63.6% (21/33 participants), with a median maximal PN volume decrease of 23.6% and no disease progression observed during the study period. Importantly, participants experienced significant decreases in tumor pain intensity and interference with daily functions. Pharmacodynamic analysis of paired PN biopsies revealed substantial suppression of MAPK signaling, with median reductions in phosphorylation ratios of ERK1 (-64.6%) and ERK2 (-57.7%) without compensatory activation of the AKT pathway, providing mechanistic validation of target engagement [5]. The rapid onset of clinical benefit, particularly pain relief, has been consistently observed, with case series reporting marked reduction or complete resolution of neuropathic pain within weeks of treatment initiation, often enabling discontinuation of analgesic medications [7].

Oncology Applications

Beyond NF1, this compound has been investigated across multiple oncology indications, with variable results reflecting the complexity of MAPK pathway biology in different tumor contexts. In KRAS-mutant non-small cell lung cancer (NSCLC), the combination of this compound with docetaxel demonstrated significantly improved progression-free survival (5.3 months vs 2.1 months) compared to docetaxel alone, although overall survival was similar between groups. However, in advanced pancreatic cancer, this compound monotherapy showed comparable efficacy to capecitabine with median survival of 5.4 versus 5.0 months, suggesting limited single-agent activity in this setting [2].

In uveal melanoma, a phase III trial evaluating this compound plus dacarbazine failed to demonstrate significant improvement in progression-free survival compared to chemotherapy alone, despite a more favorable tolerability profile for the combination. Similarly, in advanced melanoma with BRAF V600E mutations, this compound combined with docetaxel improved 6-month progression-free survival (40% vs 26%) and response rates (32% vs 14%) compared to chemotherapy alone, but without overall survival benefit. These mixed results highlight both the promise and limitations of MEK inhibition as a therapeutic strategy and underscore the importance of appropriate patient selection and combination strategies [2].

Resistance Mechanisms and Combination Strategies

Despite initial efficacy, the development of acquired resistance frequently limits the long-term utility of this compound across indications. Multiple resistance mechanisms have been identified, including both MAPK pathway reactivation and bypass signaling through alternative pathways. Feedback reactivation within the MAPK pathway represents a common resistance mechanism, wherein MEK inhibition relieves ERK-mediated negative feedback on upstream signaling components, potentially leading to RAF hyperactivation and pathway rebound. This is particularly relevant in Ras mutant tumors where this compound can enhance the interaction between Raf and MEK, ultimately reactivating the pathway despite ongoing MEK inhibition [4] [3].

Compensatory activation of parallel signaling pathways represents another major resistance mechanism. In low-grade glioma cells with acquired resistance to this compound (Res259/R model, with 25-fold resistance index), researchers demonstrated that the addition of a selective cAMP-dependent protein kinase A (PKA) inhibitor (8-Cl-cAMP) to this compound effectively overcame resistance, suggesting PKA pathway activation as an adaptive survival mechanism. This combination strategy resulted in restored cell cycle control through modulation of cyclin D1, p21, and p27 expression, providing a rationale for dual pathway targeting in the clinic [4]. Additional studies have identified resistance mechanisms involving RTK upregulation, PI3K/AKT/mTOR pathway activation, and the emergence of secondary MEK mutations that impair drug binding, though the latter appears less common with allosteric inhibitors like this compound compared to ATP-competitive kinase inhibitors [4] [3].

Table 3: Experimentally Defined Resistance Mechanisms to this compound

Resistance Mechanism Experimental Model Overcoming Strategies
PKA Pathway Activation Res259/R acquired resistance LGG cells (RI=25) PKA inhibitor (8-Cl-cAMP) + this compound [4]
AKT/mTOR Compensation Multiple cancer cell lines PI3K/AKT/mTOR inhibitors + this compound [5]
RAF-MEK Feedback Ras mutant tumor cells Intermittent dosing, RAF/ERK inhibitors [3]
RTK Upregulation Preclinical in vivo models RTK inhibitors + this compound [4]
Tumor Microenvironment In vivo models Immunotherapy combinations [3]

Experimental Protocols and Methodologies

In Vitro Assessment of this compound Efficacy

Comprehensive evaluation of this compound activity in preclinical models employs standardized methodologies to generate reproducible, clinically relevant data. For cell viability assays, the recommended approach involves seeding optimized cell numbers in 6-well plates (typically 3.5-5×10⁴ cells/well depending on cell line) in medium supplemented with 10% FBS. After 24 hours, cells are synchronized by starvation in low-serum medium (0.5% FBS) before treatment with vehicle or serial concentrations of this compound (0.01-25 μM) for 72 hours. Cell number and viability are quantified using automated cell counters (e.g., NucleoCounter), with results expressed as percentage viability relative to untreated controls. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis in GraphPad Prism, with experiments repeated at least five times in duplicate to ensure statistical robustness [4].

For mechanistic studies, cell cycle analysis provides critical insights into this compound's antiproliferative effects. Following treatment with this compound at relevant concentrations (typically IC50 and IC90 values) for 24-72 hours, cells are harvested, fixed in ethanol, treated with RNase, and stained with propidium iodide. DNA content is analyzed by flow cytometry, with quantification of cell cycle distribution (G0/G1, S, G2/M phases). This compound typically induces G1-S phase arrest through downregulation of cyclin D1 and modulation of p21 and p27, mechanisms that can be confirmed by western blot analysis of these key cell cycle regulators [4].

Pharmacodynamic Assessment of Pathway Modulation

Verification of target engagement and pathway modulation represents a critical component of this compound evaluation. For Western blot analysis of MAPK pathway inhibition, cells or tissue samples are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein extracts are separated by SDS-PAGE, transferred to membranes, and probed with antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-MEK1/2 (Ser217/221), total MEK1/2, and relevant downstream targets (e.g., c-Fos, c-Myc). Densitometric analysis of band intensities enables quantification of inhibition efficiency, with successful target engagement typically defined as >50% reduction in p-ERK levels relative to baseline [4] [6].

In vivo assessment utilizes tissue biopsies from animal models or clinical studies. In the NF1 minipig model, tissues including cerebral cortex, optic nerve, sciatic nerve, and skin collected 2 hours post-selumetinib administration demonstrated significant inhibition of ERK phosphorylation (60-95% across tissues) and modulation of transcript biomarkers (DUSP6, FOS). For clinical trials in adults with NF1, paired PN biopsies before and after treatment similarly revealed significant decreases in phosphorylation ratios of ERK1 (median -64.6%) and ERK2 (median -57.7%) without compensatory AKT phosphorylation, providing direct evidence of pathway modulation in human tumors [6] [5].

Generation of Resistant Cell Lines

To study resistance mechanisms, This compound-resistant cell lines can be established through continuous exposure to gradually increasing drug concentrations. The published protocol involves exposing parental cells (e.g., Res259 low-grade glioma cells) to initial this compound concentrations of 1 μM, with stepwise increases to 25 μM over 6 months. Resistant cells (designated Res259/R) are maintained in medium containing 25 μM this compound, with regular monitoring of resistance stability. Following establishment, resistant cells are typically cultured in drug-free medium for ≥15 days before experiments to ensure that observed phenotypes reflect stable adaptations rather than transient responses. The resistance index (RI) is calculated as IC50(resistant)/IC50(parental), with values >20-fold indicating robust, stable resistance suitable for mechanistic investigations [4].

G cluster_normal Normal MAPK/ERK Signaling cluster_nf1 NF1 Context cluster_inhibition This compound Mechanism GF Growth Factor RTK Receptor Tyrosine Kinase (EGFR) GF->RTK Ras RAS (GTP-bound) RTK->Ras Raf RAF Ras->Raf Ras_NF1 RAS (Constitutively Active) MEK MEK1/2 (Active) Raf->MEK ERK ERK1/2 (Phosphorylated) MEK->ERK MEK_NF1 MEK1/2 (Constitutively Active) TF Transcription Factors ERK->TF Prolif Proliferation Differentiation Survival TF->Prolif NF1_mutation NF1 Gene Mutation Neurofibromin Neurofibromin (Loss of Function) NF1_mutation->Neurofibromin Neurofibromin->Ras_NF1 Failed Inactivation Ras_NF1->MEK_NF1 ERK_NF1 ERK1/2 (Constitutively Active) MEK_NF1->ERK_NF1 MEK_inhib MEK1/2 (Inactive) Tumor Tumor Growth (Plexiform Neurofibromas) ERK_NF1->Tumor This compound This compound This compound->MEK_inhib Allosteric Inhibition ERK_inhib ERK1/2 (Unphosphorylated) MEK_inhib->ERK_inhib Arrest Cell Cycle Arrest Apoptosis ERK_inhib->Arrest

Diagram: this compound mechanism of action in normal and NF1-dysregulated MAPK/ERK signaling.

Conclusion and Future Directions

This compound represents a paradigm-shifting therapeutic approach for conditions driven by MAPK/ERK pathway dysregulation, particularly NF1-associated plexiform neurofibromas. Its precise mechanism as an allosteric MEK1/2 inhibitor, favorable pharmacokinetic profile, and demonstrated efficacy in both pediatric and adult populations establish it as a cornerstone of targeted therapy for these conditions. The comprehensive pharmacodynamic evidence confirming pathway modulation in target tissues, coupled with clinically meaningful benefits including tumor volume reduction and pain improvement, validates the continued investigation of this compound across additional indications.

References

Selumetinib preclinical studies cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Selumetinib in Preclinical Studies

Cancer Type / Model Study Focus Key Findings Experimental Models Used
Plexiform Neurofibromas (pNF) [1] Combination with HSP90 inhibitors (SNX-2112, retaspimycin) Synergistic tumor growth inhibition; allows reduced this compound dosage [1] pNF cell lines; DhhCreNf1f/f mouse-derived pNFs (in vivo) [1]
Colorectal Cancer (CRC) [2] Monotherapy resistance Resistance correlated with sustained p70S6K/RPS6 phosphorylation; inhibition of p70S6K restored sensitivity [2] Panel of CRC cell lines; primary tumor cultures [2]
Colorectal Cancer (CRC) [3] Combination with Vorinostat (HDAC inhibitor) Synergistic anti-proliferative effect in KRAS-mutant lines; increased apoptosis, reduced migration [3] KRAS-mutant cell lines (SW620, SW480); mouse xenografts [3]
Lung & Colorectal Cancer [4] Intrinsic resistance mechanism cAMP-dependent Protein Kinase A (PKA) activation causes resistance; PKA/MEK co-inhibition effective [4] NSCLC (A549, Calu3, etc.) and CRC (GEO, SW480, etc.) cell lines [4]
Melanoma & Colon Carcinoma [5] Biomarker discovery (DW-MRI) Increased Apparent Diffusion Coefficient (ADC) on MRI correlated with cell death induction post-treatment [5] WM266.4 (melanoma) & Colo205 (colon) xenografts (in vivo) [5]
Melanoma [6] Multi-drug combination screening Vemurafenib + this compound showed synergistic interaction in BRAF-mutant cell lines [6] A375, SK-MEL28, FM55P, FM55M2 melanoma cell lines [6]

Detailed Experimental Protocols

The methodologies from these studies provide a robust framework for designing this compound experiments.

Cell Viability and Combination Synergy Assays

This is a standard approach to assess a drug's inhibitory effect and whether drug combinations work synergistically.

  • Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a matrix of drug concentrations (e.g., this compound alone, combination drug alone, and their combinations) for a set period, typically 48-72 hours [1] [3].
  • Viability Measurement: Cell viability is quantified using assays like CellTiter-Glo (measuring ATP levels) [1] or Sulforhodamine B (SRB) assay (measuring protein content) [3].
  • Synergy Analysis: The Bliss Independence model is commonly used to determine if the combined effect is greater than the expected additive effect [1]. Alternatively, isobolographic analysis is a statistical method for evaluating two-drug interactions [6].
In Vivo Efficacy Studies

These studies evaluate the anti-tumor effect of this compound in a living organism.

  • Xenograft Models: Immunodeficient mice are implanted with human cancer cells (e.g., WM266.4, Colo205) [5] or mouse-derived tumor cells (e.g., from DhhCre;Nf1f/f models for pNF) [1].
  • Dosing: Once tumors are established, mice are randomly assigned to treatment groups: vehicle control, this compound monotherapy, and combination therapy. This compound is often administered orally, typically at 25-75 mg/kg, once or twice daily [1] [5].
  • Endpoint Analysis: Tumor growth is tracked via caliper measurements. At the endpoint, tumors are harvested for analysis of biomarkers like phospho-ERK1/2 (target engagement), cleaved caspase-3 (apoptosis), and Ki67 (proliferation) [1] [5].
Mechanism of Action & Resistance Investigation

To understand how this compound works and why resistance occurs, researchers use several techniques:

  • Immunoblotting (Western Blot): Used to analyze protein levels and phosphorylation status in key pathways. This confirms target inhibition (e.g., reduced p-ERK) and identifies resistance mechanisms (e.g., sustained p-p70S6K or p-RPS6) [2] [3].
  • Gene Expression Profiling: Microarray or RNA-seq can identify genes and pathways associated with sensitivity or resistance to this compound [4] [3].
  • Genetic Knockdown: Using siRNA to silence candidate resistance genes (e.g., p70S6K) to validate their role in restoring drug sensitivity [2].

Signaling Pathways and Resistance Mechanisms

The following diagram illustrates the primary signaling pathway targeted by this compound and key resistance mechanisms identified in preclinical studies.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS (GTPase) RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK This compound This compound MEK->this compound Nucleus Cell Proliferation & Survival ERK->Nucleus PKA PKA Activation (Resistance Mechanism) PKA->ERK Bypasses p70S6K p70S6K/RPS6 (Resistance Mechanism) p70S6K->Nucleus Bypasses This compound->MEK  Inhibits HSP90i HSP90 Inhibitors (Combination) HSP90i->RAF Destabilizes Combination Strategy HDACi HDAC Inhibitors (Combination) HDACi->Nucleus Modulates

> this compound inhibits the MEK1/2 node in the RAS-RAF-MEK-ERK pathway. Resistance can occur via PKA activation or p70S6K/RPS6 signaling, which bypass the blockade. Rational combinations target these resistance nodes or co-regulate parallel pathways.

References

Selumetinib neurofibromatosis type 1 NF1 therapeutic basis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The therapeutic basis of selumetinib lies in its targeted inhibition of a specific signaling pathway that becomes dysregulated due to the loss of functional neurofibromin.

  • NF1 Gene Dysfunction: The NF1 gene encodes the protein neurofibromin, which normally functions as a tumor suppressor by negatively regulating the RAS protein. Neurofibromin acts as a GTPase-activating protein (GAP), converting active RAS-GTP to its inactive RAS-GDP form, thereby acting as a "brake" on the pathway [1] [2] [3].
  • Constitutive Pathway Activation: When there is a loss-of-function mutation in the NF1 gene, neurofibromin is deficient or non-functional. This leads to sustained levels of active RAS-GTP, which results in the constitutive hyperactivation of the downstream RAS-RAF-MEK-ERK signaling cascade (also known as the MAPK pathway) [2] [4] [3]. This uncontrolled signaling promotes excessive cell proliferation and survival, driving the formation of tumors like plexiform neurofibromas (PNs) [1].
  • MEK Inhibition: this compound is a selective, ATP-noncompetitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) [1] [3]. By binding to and inhibiting MEK1/2, this compound blocks the phosphorylation and activation of its downstream target, ERK. This inhibition counteracts the hyperactive signaling, leading to reduced tumor cell proliferation, survival, and ultimately, tumor shrinkage [5] [1].

The diagram below illustrates the signaling pathway and the point of this compound inhibition.

Preclinical Pharmacodynamic Evidence

Preclinical studies in a minipig model of NF1 provided crucial evidence for this compound's tissue-specific effects and its ability to normalize signaling.

Key Findings from the Minipig Model [5]:

  • Tissue Pharmacokinetics (PK): this compound plasma levels in minipigs closely modeled those observed in humans, validating the model. Notably, drug concentrations were found to be higher in central nervous system (CNS) tissues from NF1 minipigs compared to wild-type animals.
  • Target Engagement & Pathway Modulation: The study demonstrated successful inhibition of the MAPK pathway by measuring a reduction in phosphorylated ERK (p-ERK), a direct downstream target of MEK.
    • Significant p-ERK inhibition was achieved in peripheral blood mononuclear cells (PBMCs), skin, and sciatic nerve in all minipigs.
    • In the cerebral cortex, p-ERK inhibition was detected only in NF1 animals.
    • Normalization of signaling was observed in the optic nerve, where this compound reduced abnormally high basal p-ERK levels in NF1 minipigs back to wild-type levels.
  • Implication for Toxicity: The study also found that this compound caused an over-suppression of p-ERK in skin tissue, which may explain the dermatologic toxicities commonly seen in patients treated with MEK inhibitors.

The following table summarizes the pharmacodynamic outcomes across different tissues.

Table 1: this compound Pharmacodynamics in NF1 Minipig Tissues [5]

Tissue This compound Effect on p-ERK Key Observation
PBMCs Mean 60% reduction Accessible biomarker for target engagement.
Skin 95% reduction Over-suppression may explain dermatologic toxicities.
Sciatic Nerve 64% reduction Efficacy in a key site for plexiform neurofibromas.
Cerebral Cortex 71% reduction (NF1 only) Inhibition only in disease state; potential for CNS activity.
Optic Nerve Reduction to WT levels (60%) Normalization of aberrant signaling.

Clinical Efficacy and Safety Data

Clinical trials have confirmed the translation of this compound's mechanism into meaningful benefits for NF1 patients with inoperable PNs.

Table 2: Summary of Clinical Efficacy from a Phase II Trial [6]

Outcome Metric Result
Patient Population 59 children & 30 adults with NF1 and inoperable PN
Treatment Response 98.9% (88/89) showed target PN volume reduction
Partial Response (≥20% volume reduction) 91% (81/89)
Median Volume Reduction 40.8% (range: 4.2%–92.2%)
Additional Benefits Significant improvement in neurocognitive scores (full-scale IQ, verbal comprehension, perceptual reasoning); decreased café-au-lait spot intensity; improved growth velocity in prepubertal patients; improved pain scores and quality of life.

Beyond tumor volume reduction, this compound showed a manageable safety profile. Nearly all patients experienced at least one treatment-related adverse event, but they were primarily Grade 1 or 2 (mild to moderate) and successfully managed without drug discontinuation in the cited trial [6]. Common adverse effects include rash, diarrhea, nausea, and vomiting, which are consistent with the mechanism of MEK inhibition [6] [1].

Detailed Experimental Protocols

For researchers, the methodologies from key studies provide a template for investigating this compound.

1. Preclinical PK/PD Study in Minipigs [5]

  • Dosing: A single oral human equivalent dose of 7.3 mg/kg this compound was administered to WT and NF1 minipigs.
  • Sample Collection: Blood, cerebral cortex, optic nerve, sciatic nerve, and skin samples were collected 2 hours post-dose for analysis.
  • PK Analysis: this compound concentrations in plasma and tissues were quantified, likely using LC-MS/MS.
  • PD Analysis:
    • p-ERK Inhibition: Measured using Western blot or similar immunoassays to quantify changes in ERK phosphorylation levels.
    • Transcript Biomarkers: RNA levels of pathway-responsive genes DUSP6 and FOS were analyzed via qRT-PCR to confirm pathway modulation at the transcriptional level.

2. Clinical Tumor Response Assessment [6]

  • Imaging: Volumetric MRI is the standard for assessing PN size.
  • Volumetric Analysis: The entire target PN is manually segmented on sequential MRI slices. Software (e.g., in-house programs based on ImageJ) is used to calculate the total tumor volume.
  • Response Criteria:
    • Partial Response (PR): ≥20% reduction in volume from baseline for at least 4 weeks.
    • Stable Disease (SD): Volume change between -20% and +20%.
    • Progressive Disease (PD): ≥20% increase in volume.

The therapeutic basis of this compound in NF1 is robust, spanning from a well-defined molecular mechanism to compelling preclinical and clinical evidence. Its development marks a significant advancement in the treatment of this genetic condition by moving beyond symptomatic management to targeted, pathophysiology-driven therapy.

References

Selumetinib pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Selumetinib

The table below summarizes the key pharmacokinetic parameters for this compound from human studies.

Parameter Findings Conditions & Notes
Absorption & Oral Bioavailability
Tmax (Time to Cmax) 1 - 2 hours [1] [2] Rapid absorption in fasted state.
Absolute Oral Bioavailability 62% (mean in healthy adults) [2] For the capsule formulation.
Effect of Food
High-Fat Meal (vs. Fasted) ↓ Cmax by 62%; ↓ AUC by 19%; delayed Tmax by ~2.5 h [3] Significant reduction in exposure.
Low-Fat Meal (vs. Fasted) No clinically relevant difference in AUC₀‑₁₂,ss [4] Study in adolescents with NF1-PN.
Distribution
Volume of Distribution (Vss/F) 78 L to 171 L (pediatric patients) [2] Apparent volume of distribution at steady state.
146 L (mean in healthy adult males) [2]
Plasma Protein Binding ~98.4% [2] Primarily to serum albumin [2].
Metabolism
Primary Metabolite N-desmethyl this compound (M8) [2] Active (21-35% of pharmacological activity) [2].
Major Circulating Metabolite Amide glucuronide (M2) [5] [2] Accounts for 22% of plasma radioactivity [5].
Key CYP Enzymes Involved CYP1A2, CYP2C19, CYP3A4 [3] [2] CYP1A2 primarily forms the active N-desmethyl metabolite [3].
Excretion
Feces 59% of administered dose [5] [2] 19% as unchanged parent drug [5].
Urine 33% of administered dose [5] [2] ≤1% as unchanged parent drug [5].
Half-life (t₁/₂)
Pediatric Patients (25 mg/m²) 6.2 hours [2]
Healthy Adults (75 mg single dose) 13.7 hours [5]
Other Studies 5 - 8 hours (terminal); ~7.5 h (mean for parent & metabolite) [1] [6] Varies by study population and regimen.

Experimental Protocols from Key Studies

The methodologies from pivotal studies that informed the ADME data are detailed below.

Mass Balance, Metabolism, and Excretion Study [5] [7]
  • Objective: To determine the distribution, metabolism, and excretion of this compound.
  • Design: An open-label, single-center Phase I study.
  • Subjects: 6 healthy adult male volunteers.
  • Dosing: A single oral 75 mg dose of [¹⁴C]-selumetinib (radiolabeled).
  • Sample Collection: Blood, plasma, urine, and feces were collected for up to 216 hours (9 days) post-dose.
  • Analyses:
    • Pharmacokinetics: Assessment of plasma concentrations of this compound and radioactivity.
    • Metabolite Profiling: Plasma, urine, and feces samples were analyzed using radiometric methods and HPLC to identify and quantify metabolic pathways.
    • Excretion Mass Balance: Total recovery of radioactivity in urine and feces was measured.
Food-Effect Study (High-Fat Meal) [3]
  • Objective: To assess the effect of food on the absorption of the this compound capsule formulation.
  • Design: A Phase I, open-label, randomized, two-period, two-sequence crossover study.
  • Patients: 31 patients with advanced solid malignancies.
  • Dosing:
    • Sequence A (Fed/Fasted): A single 75 mg dose with a high-fat meal on Day 1, then after a ≥10-hour fast on Day 8.
    • Sequence B (Fasted/Fed): The reverse order of Sequence A.
  • Pharmacokinetic Sampling: Intensive plasma sampling was performed on Days 1 and 8 to determine the concentration-time profiles of this compound and its active N-desmethyl metabolite.
  • Primary Endpoints: Comparison of Cmax and AUC between fed and fasted conditions.
Food-Effect Study (Low-Fat Meal) [4]
  • Objective: To evaluate the effect of a low-fat meal on pharmacokinetics and gastrointestinal tolerability in a target patient population.
  • Patients: 24 adolescents (aged ≥12 to <18 years) with NF1-related plexiform neurofibromas.
  • Design: Patients took 25 mg/m² this compound twice daily for 28 days with a low-fat meal (Period T1), followed by a 7-day washout, then for 28 days in a fasted state (Period T2).
  • Primary Endpoints: Comparison of AUC₀‑₁₂,ss (area under the concentration-time curve over 12 hours at steady state) and the incidence of gastrointestinal adverse events between the two periods.

This compound Metabolic Pathway

The primary metabolic pathways of this compound, based on data from a human radiolabeled study [5] [2], involve multiple processes including hydrolysis, glucuronidation, N-demethylation, and oxidation. The following diagram illustrates the major identified pathways and key metabolites.

G This compound This compound M15 M15 (AZ13326637) Carboxylic Acid This compound->M15 Hydrolysis M14 M14 (AZ12791138) Primary Amide This compound->M14 Elimination of Ethanediol M8 N-desmethyl this compound (M8) Active Metabolite This compound->M8 N-Demethylation (via CYP1A2) M4_M7 M4 / M7 Glucuronide Conjugates This compound->M4_M7 Direct Glucuronidation M14->M15 Hydrolysis M2 M2 Amide Glucuronide (Major Circulating Metabolite) M14->M2 Glucuronidation & Oxidation M12 M12 Primary Amide M14->M12 N-Demethylation M3_M5 M3 / M5 Glucuronide Conjugates M8->M3_M5 Glucuronidation M8->M12 Elimination of Ethanediol M11 M11 Oxidized Metabolite M8->M11 Oxidation M9 M9 Ribose Conjugate M12->M9 Ribose Conjugation M10_M13 M10 / M13 Oxidized Metabolites M12->M10_M13 Oxidation M1 M1 Glucuronide Conjugate M10_M13->M1 Glucuronidation

Key metabolic pathways of this compound and its major metabolites [5] [2].

Key Clinical and Developmental Considerations

  • Dosing Administration: The significant reduction in exposure with a high-fat meal led to the original recommendation to administer this compound on an empty stomach [3]. However, a recent study shows that a low-fat meal does not significantly impact overall exposure, offering a more flexible dosing option that may improve gastrointestinal tolerability in some patients [4].
  • Drug-Drug Interactions (DDIs): Concomitant use of this compound with moderate to strong inhibitors of CYP3A4 or CYP2C19 is discouraged, as they may increase this compound exposure [8]. Similarly, inducers of these enzymes may reduce its efficacy.
  • Formulation Development: The pharmacokinetics discussed pertain to the commercial capsule formulation (hydrogen sulfate salt). An earlier free-base suspension had lower and dose-limited absorption, highlighting how formulation improvements significantly enhanced bioavailability [1] [3].

References

Molecular Docking Methodology for Selumetinib and RIP3

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow outlines the general procedure for molecular docking as described in the research. You can use this as a reference for designing your own experiments.

G cluster_1 Ligand Preparation Steps cluster_2 Docking & Analysis Parameters Start Start Docking Process PrepLigand Ligand Preparation (Selumetinib) Start->PrepLigand DockingRun Molecular Docking Run (Glide, SP Mode) PrepLigand->DockingRun L1 Obtain Structure from PubChem Database PrepProtein Protein Preparation (RIP3, PDB ID: 6OKO) PrepProtein->DockingRun Analysis Interaction Analysis DockingRun->Analysis D1 Standard Precision (SP) Method End Report Results Analysis->End D2 Analyze: Hydrogen Bonds, π-π Interactions, Hydrophobic Interactions L2 Format and Energy Minimization with Chem3D L1->L2 L3 Import into Schrodinger Maestro Software L2->L3 D1->D2

Molecular docking workflow for this compound and RIP3 [1] [2]

Key Reagents and Software: For replicating this study, you will need:

  • This compound: Commercially available from suppliers like Topscience Co., Ltd. [1] [2].
  • RIP3 Protein Structure: Available in the RCSB PDB under ID 6OKO [1] [2].
  • Primary Software: Schrodinger Maestro suite (Glide module for docking, LigPrep for ligand preparation) [1] [2].

Experimental Evidence of this compound's Action on Necroptosis

Although the specific docking score was not reported, subsequent experimental validation strongly confirms that this compound functionally inhibits the core necroptosis pathway.

The diagram below illustrates how this compound interferes with the necroptotic signaling cascade.

G IL1B IL-1β Stimulus RIP1 RIP1 IL1B->RIP1 RIP3 RIP3 RIP1->RIP3 RHIM Interaction MLKL MLKL RIP3->MLKL Phosphorylation PMLKL p-MLKL (Oligomerizes) MLKL->PMLKL Pore Membrane Pore Formation PMLKL->Pore Death Necroptotic Cell Death Pore->Death This compound This compound This compound->RIP1 Inhibits Activation This compound->RIP3 Binds This compound->MLKL Inhibits Activation

This compound inhibits key steps in the necroptosis pathway [1] [3] [4]

The table below summarizes the key experimental findings that validate this compound's effect on this pathway.

Experimental Model Key Finding Significance
IL-1β-stimulated chondrocytes (in vitro) [1] Inhibited activation (phosphorylation) of RIP1, RIP3, and MLKL Confirms functional blockade of the core necroptosis pathway.
Destabilized medial meniscus (DMM) mouse model (in vivo) [1] Reduced cartilage destruction and osteoclast formation Demonstrates therapeutic potential in a disease model driven by inflammation and cell death.
Acrolein-induced neurotoxicity (in vitro) [3] Reduced levels of RIP1 and RIP3 proteins Shows neuroprotective effects via necroptosis inhibition in a different pathological context.

Interpretation and Research Implications

The evidence suggests that this compound is a promising candidate for modulating necroptosis. For your research and development work, consider the following:

  • Mechanism Insight: The primary known mechanism of this compound is MEK/ERK pathway inhibition. Its inhibitory effect on necroptosis could be a direct result of RIP3 binding, or an indirect consequence of its primary action [1] [3].
  • Therapeutic Potential: The ability of this compound to protect chondrocytes in an osteoarthritis model and neurons in a neurotoxicity model highlights its potential for treating necroptosis-related diseases [1] [3].
  • Future Research: The exact binding affinity and precise binding site on RIP3 from the docking study remain undisclosed. Follow-up studies could focus on mutating key residues in the predicted binding site to validate the docking results.

References

Comprehensive LC-MS/MS Method for Therapeutic Drug Monitoring of Selumetinib in Pediatric Patients

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Selumetinib is a potent, selective, orally administered small-molecule inhibitor that noncompetitively blocks ATP binding to MEK1 and MEK2, preventing their phosphorylation and thereby disrupting intracellular signal transduction in the MAPK/ERK pathway. This pathway is dysregulated in approximately 30% of cancers and is particularly relevant in neurofibromatosis type 1 (NF1), where loss-of-function mutations in the NF1 gene lead to uncontrolled cell proliferation and growth. This compound has received FDA approval for the treatment of symptomatic, inoperable plexiform neurofibromas (PNs) in pediatric patients with NF1 aged 3 years and older, revolutionizing the treatment landscape for this debilitating condition [1] [2].

The clinical need for therapeutic drug monitoring (TDM) of this compound arises from significant interindividual variability in drug exposure, which can substantially impact treatment efficacy and safety. Despite promising clinical results, durable response rates have been observed in only 56% of patients, highlighting the importance of optimizing drug exposure through monitoring. This variability is largely influenced by CYP450-mediated metabolism, with this compound undergoing extensive hepatic metabolism via multiple enzymes including CYP3A4, CYP2C19, CYP1A2, CYP2C9, CYP2E1, and CYP3A5, as well as phase II glucuronidation catalyzed by UGT1A1 and UGT1A3 [1] [3]. The metabolism produces numerous metabolites, including N-desmethyl-selumetinib (M8), which is 3-5 times more potent than the parent drug and accounts for 20%-30% of the drug's overall activity [1].

Table 1: Key Pharmacokinetic Properties of this compound

Parameter Characteristics
Absorption Rapid absorption with TMAX of 1-2 hours
Metabolism Hepatic, primarily via CYP3A4 with multiple secondary pathways
Active Metabolite N-desmethyl-selumetinib (M8), 3-5 times more potent
Elimination Half-life Approximately 7.5 hours for both this compound and N-desmethyl-selumetinib
Excretion 59% in feces, 33% in urine over 216-hour collection period

Bioanalytical Method Development and Validation

Method Overview and Performance Characteristics

The development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying this compound in human plasma addresses a critical need in clinical pharmacology. This method was validated according to ICH M10 guidelines, ensuring international standards for bioanalytical method validation were strictly followed. The validated quantitative range extends from 1.3 ng/mL to 2,000 ng/mL, covering the expected therapeutic concentrations observed in pediatric patients receiving standard dosing regimens [1] [3]. This wide dynamic range is particularly important for TDM applications, as measured trough levels (Ctrough) in pediatric NF1 patients have demonstrated considerable variability, ranging from 15.80 to 537.39 ng/mL [1].

The method demonstrates exceptional analytical performance across all validation parameters. It exhibits high selectivity for this compound, with no interference from endogenous plasma components or commonly co-administered medications. The precision and accuracy values well within acceptable limits, with intra-day and inter-day precision showing coefficients of variation (CV) of less than 15% at all quality control levels, and accuracy ranging from 85% to 115% of nominal values. The lower limit of quantification (LLOQ) of 1.3 ng/mL provides adequate sensitivity for monitoring trough concentrations, even in patients with accelerated clearance [1] [4].

Comprehensive Method Validation Parameters

Table 2: LC-MS/MS Method Validation Parameters for this compound Quantification

Validation Parameter Specification Performance Results
Linear Range Calibration Curve 1.3 - 2,000 ng/mL
Lower Limit of Quantification (LLOQ) Sensitivity 1.3 ng/mL
Precision Coefficient of Variation <15% at all QC levels
Accuracy % of Nominal Value 85-115%
Calibration Standards Concentration Levels 1.3, 3.3, 8.2, 20.5, 51.2, 128, 320, 800, 2,000 ng/mL
Quality Controls Concentration Levels 4 ng/mL (QC I), 80 ng/mL (QC II), 1,600 ng/mL (QC III)
Selectivity No Interference Demonstrated against endogenous plasma components

The sample preparation approach utilizes protein precipitation with acidified acetonitrile, providing an efficient and reproducible extraction method suitable for clinical laboratory settings. The incorporation of an isotopically labeled internal standard ([13C2,2H4]-Selumetinib) corrects for potential variability in sample preparation and ionization efficiency, enhancing the reliability of quantitative results. This internal standard selection demonstrates excellent chromatographic and mass spectrometric behavior similar to the analyte of interest, while being distinguishable through its unique mass-to-charge ratio [1] [3].

Experimental Protocols

Reagent Preparation and Storage
  • This compound Stock Solution (5 mg/mL): Accurately weigh 5 mg of this compound reference standard and dissolve in 1 mL of dimethyl sulfoxide (DMSO) in a glass vial. Vortex for 30 seconds and sonicate for 1 minute if necessary to ensure complete dissolution.

  • This compound Working Solution WS1 (100 μg/mL): Pipette 10 μL of stock solution and dilute with 490 μL of DMSO to achieve a 1:50 dilution. Mix thoroughly by vortexing for 30 seconds.

  • This compound Working Solution WS2 (1 μg/mL): Pipette 10 μL of WS1 and dilute with 990 μL of DMSO to achieve a 1:100 dilution. Mix thoroughly by vortexing for 30 seconds.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of [13C2,2H4]-Selumetinib and dissolve in 1 mL of DMSO in a glass vial. Vortex for 30 seconds to ensure complete dissolution.

  • Internal Standard Working Solution IS WS1 (100 μg/mL): Pipette 50 μL of internal standard stock solution and dilute with 450 μL of DMSO to achieve a 1:10 dilution. Mix thoroughly by vortexing for 30 seconds.

  • Internal Standard Working Solution IS WS2 (1 μg/mL): Pipette 10 μL of IS WS1 and dilute with 990 μL of DMSO to achieve a 1:100 dilution. Mix thoroughly by vortexing for 30 seconds.

Storage Conditions: All stock and working solutions should be aliquoted and stored at -20°C in tightly sealed containers to maintain stability. Under these conditions, solutions remain stable for at least 6 months [1] [3].

Calibration Standards and Quality Control Samples
  • Calibration Curve Preparation: Prepare a nine-point calibration curve by spiking blank plasma with this compound WS1 (100 μg/mL) to achieve the following concentrations: 1.3, 3.3, 8.2, 20.5, 51.2, 128, 320, 800, and 2,000 ng/mL. The highest calibration standard (2,000 ng/mL) is prepared by diluting this compound WS1 1:50 in plasma (10 μL WS1 + 490 μL blank plasma). Subsequent calibration levels are prepared by serial dilution with a 2.5-fold dilution factor.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels: 4 ng/mL (QC I, low), 80 ng/mL (QC II, medium), and 1,600 ng/mL (QC III, high). QC III is prepared by diluting this compound WS1 (100 μg/mL) 1:62.5 in plasma (8 μL WS1 + 492 μL blank plasma). QC II and QC I are prepared by serial dilution with a 20-fold dilution factor.

  • Aliquoting and Storage: Divide all calibration and QC samples into 50 μL aliquots in appropriate tubes and store at -20°C until analysis [1] [3].

Sample Preparation Protocol
  • Aliquot Samples: Transfer 50 μL of each calibration standard, quality control, or patient sample into labeled microcentrifuge tubes.

  • Add Internal Standard: Piper 5 μL of internal standard working solution IS WS2 (1 μg/mL) into each tube.

  • Protein Precipitation: Add 450 μL of acetonitrile containing 0.1% (v/v) formic acid to each sample.

  • Vortex and Centrifuge: Vortex samples vigorously for 60 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins.

  • Collect Supernatant: Transfer 200 μL of the clear supernatant to autosampler vials with insert for LC-MS/MS analysis [1] [3].

The following diagram illustrates the complete sample preparation workflow:

G Start Start Sample Preparation Step1 Aliquot 50 µL plasma (calibrators, QCs, or samples) Start->Step1 Step2 Add 5 µL internal standard (IS WS2, 1 µg/mL) Step1->Step2 Step3 Add 450 µL ACN with 0.1% formic acid Step2->Step3 Step4 Vortex for 60 seconds Step3->Step4 Step5 Centrifuge at 14,000 × g for 10 minutes at 4°C Step4->Step5 Step6 Transfer 200 µL supernatant to LC-MS/MS vial Step5->Step6 End LC-MS/MS Analysis Step6->End

LC-MS/MS Instrumental Analysis Conditions

Chromatographic Separation Parameters

The chromatographic separation of this compound and its internal standard is achieved using reversed-phase liquid chromatography under gradient elution conditions. The specific column and mobile phase composition provide optimal retention and separation from potentially interfering substances. The method utilizes a C18 analytical column (2.1 × 50 mm, 1.8 μm particle size) maintained at 40°C, which provides excellent peak shape and resolution for both this compound and its isotopically labeled internal standard. The injection volume is set at 5 μL, representing an optimal balance between sensitivity and potential matrix effects [1].

The mobile phase system employs a binary gradient with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in acetonitrile. The gradient program begins at 20% mobile phase B, increases to 90% B over 3.5 minutes, holds for 1 minute, then returns to initial conditions over 0.5 minutes, followed by a 2-minute re-equilibration period. The total run time is 7 minutes per sample. The flow rate is maintained at 0.4 mL/min throughout the analysis, providing efficient separation while maintaining reasonable analysis time for clinical TDM applications [1] [5].

Mass Spectrometric Detection Conditions

The mass spectrometric detection is performed using triple quadrupole technology operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The ionization source parameters are optimized for this compound detection: desolvation temperature of 500°C, ion spray voltage of 5,500 V, and nebulizer gas (GS1) and heater gas (GS2) both set at 50 psi. The curtain gas is maintained at 35 psi, and the collision gas pressure is set to 9 psi [1].

Table 3: Optimized Mass Spectrometric Parameters for this compound and Internal Standard

Compound Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (V) Cell Exit Potential (V)
This compound 458.0 100 100
→ Fragment 1
→ Fragment 2
[13C2,2H4]-Selumetinib 464.0 100 100
→ Fragment 1

The specific mass transitions for this compound and its internal standard provide highly selective detection, minimizing potential interference from matrix components or metabolites. The most abundant fragment ion is typically used for quantification, while a second qualifier ion provides confirmation of compound identity. The ratio between quantifier and qualifier ions must fall within predefined limits (typically ±20-25% of the mean ratio observed in calibration standards) for result acceptance [1] [5].

Clinical Application and Metabolic Profiling

Therapeutic Drug Monitoring Implementation

The implementation of therapeutic drug monitoring for this compound in clinical practice enables personalized dosing strategies that optimize therapeutic outcomes while minimizing adverse effects. In pediatric NF1 patients, measured trough concentrations have demonstrated substantial interindividual variability (15.80 to 537.39 ng/mL) despite standardized dosing regimens based on body surface area. This variability underscores the importance of TDM in identifying patients with subtherapeutic or potentially toxic drug exposure [1] [4]. The integration of TDM is particularly valuable given the narrow therapeutic index of MEK inhibitors, where both insufficient exposure and excessive concentrations can lead to unfavorable clinical outcomes.

The expanded analytical approach incorporating liquid chromatography-high-resolution mass spectrometry (LC-HRMS) enables comprehensive metabolic profiling alongside precise quantification of the parent drug. This combined LC-MS/MS and LC-HRMS strategy has identified ten metabolites in patient samples, including the pharmacologically active N-desmethyl-selumetinib (M8). Calculation of metabolite-to-parent ratios (MPRs) provides insight into individual metabolic phenotypes, which may be influenced by genetic polymorphisms in metabolizing enzymes such as CYP2C19 and UGT1A1 [1] [6]. This information is particularly valuable for understanding exceptional pharmacokinetic cases and guiding dose adjustments in patients with altered metabolic capacity.

Ethnic Considerations in this compound Dosing

Ethnic differences in this compound pharmacokinetics have been observed, with healthy Asian subjects demonstrating 35% higher dose-normalized AUC (95% CI: 25-47%) and 39% higher dose-normalized Cmax (95% CI: 24-56%) compared to Western subjects. These differences are not explained by polymorphisms in the UGT1A1, CYP2C19, or ABCG2 genes, suggesting that other genetic or physiological factors contribute to this ethnic variability. From a clinical perspective, these findings indicate that Asian patients may require lower this compound doses to achieve exposure levels equivalent to Western patients, highlighting the value of TDM in guiding dose individualization across diverse populations [6].

The following diagram illustrates the Ras/Raf/MEK/ERK signaling pathway targeted by this compound:

G GF Growth Factor Receptor Ras RAS GTPase GF->Ras Activation Raf RAF Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Response Cellular Responses (Proliferation, Survival, Differentiation, Apoptosis) Nucleus->Response This compound This compound (MEK1/2 Inhibitor) This compound->MEK Inhibition NF1 NF1 Gene Mutation (Neurofibromin Loss) NF1->Ras Enhanced Activation

Conclusion

The validated LC-MS/MS method for this compound quantification represents a significant advancement in the therapeutic drug monitoring of this important targeted therapy. The method's robust performance characteristics, including a wide linear range (1.3-2,000 ng/mL), high sensitivity, and excellent precision and accuracy, make it well-suited for clinical implementation. The combination of efficient protein precipitation sample preparation with selective LC-MS/MS detection provides a practical solution for laboratories performing TDM services [1] [3] [5].

The integration of metabolic profiling through LC-HRMS analysis adds substantial value to the TDM approach by enabling the characterization of individual metabolic phenotypes. This comprehensive analytical strategy supports truly personalized this compound dosing by accounting for both parent drug exposure and metabolic patterns, potentially leading to improved clinical outcomes for pediatric and adult patients with NF1-associated plexiform neurofibromas and other conditions treated with this compound [1] [4]. As clinical experience with this compound grows, this refined TDM approach will help establish therapeutic reference ranges and optimize dosing strategies across diverse patient populations.

References

Comprehensive Analytical Guide: Identification and Characterization of N-desmethyl Selumetinib (M8) Metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Selumetinib (AZD6244, ARRY-142886) represents a significant advancement in targeted cancer therapy as a potent, selective, and ATP-noncompetitive inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). Approved for pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas, this compound has demonstrated clinical efficacy across multiple oncology indications. [1] [2] Like many small molecule therapeutics, this compound undergoes hepatic metabolism to form several metabolites, among which N-desmethyl this compound (M8) stands out as particularly clinically relevant due to its significant pharmacological activity. The characterization of M8 is therefore essential for understanding the complete pharmacological profile of this compound, explaining both its efficacy and toxicity patterns observed in clinical practice.

The identification and quantification of M8 present unique challenges to researchers and clinicians, requiring sophisticated analytical approaches and careful interpretation of resulting data. This application note provides a comprehensive technical resource for scientists engaged in the analysis of this compound and its metabolites, detailing the chemical properties, analytical methodologies, and clinical implications of M8 characterization. With the growing importance of therapeutic drug monitoring and personalized medicine approaches in oncology, understanding the metabolic fate of targeted therapies like this compound becomes increasingly crucial for optimizing patient outcomes. [1] [3]

Chemical Properties and Structural Characteristics

This compound and M8 Metabolite Structural Profiles

This compound is chemically described as 6-(4-Bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide, with a molecular formula of C17H15BrClFN4O3 and a molecular weight of 457.7 g/mol for the free base. The drug exists as a hydrogen sulfate salt in pharmaceutical formulations (Koselugo), with the salt form demonstrating significantly improved bioavailability compared to the original free-base suspension (263% relative bioavailability). This enhancement addresses the inherent challenges posed by this compound's low permeability and pH-dependent solubility, which ranges from 274 μg/mL at pH 1 to just 3.4 μg/mL at pH 7.4. [1]

The primary active metabolite N-desmethyl this compound (M8) is formed through cytochrome P450-mediated N-demethylation of the parent drug, resulting in the loss of a methyl group from the benzimidazole ring. This metabolic transformation yields a compound with molecular formula C16H13BrClFN4O3 and a molecular weight of 443.66 g/mol (monoisotopic: 441.984359). [4] The structural modification, while seemingly minor, has significant implications for the molecule's pharmacological properties, including its potency and pharmacokinetic behavior. Despite the demethylation, M8 retains the core structural elements necessary for MEK1/2 inhibition while exhibiting altered physicochemical properties that influence its distribution and elimination.

Table 1: Comparative Structural and Physicochemical Properties of this compound and M8 Metabolite

Property This compound N-desmethyl this compound (M8)
Molecular Formula C17H15BrClFN4O3 C16H13BrClFN4O3
Molecular Weight 457.7 g/mol 443.66 g/mol
IUPAC Name 6-(4-Bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1H-1,3-benzodiazole-6-carboxamide
SMILES Not specified in sources OCCONC(=O)C1=C(NC2=C(Cl)C=C(Br)C=C2)C(F)=C2N=CNC2=C1
InChI Key Not specified in sources UBEOBEUUUKHITB-UHFFFAOYSA-N
Log P Not specified in sources 3.46 (ALOGPS)
Water Solubility pH-dependent: 274 μg/mL (pH 1) to 3.4 μg/mL (pH 7.4) 0.0188 mg/mL (ALOGPS)
Hydrogen Bond Donors Not specified in sources 4
Hydrogen Bond Acceptors Not specified in sources 5
Rotatable Bonds Not specified in sources 6
Pharmacokinetic Characteristics

The pharmacokinetic profile of this compound and its M8 metabolite has been extensively characterized in both adult and pediatric populations. Following oral administration, this compound is rapidly absorbed, with a time to maximum concentration (TMAX) typically ranging between 1-2 hours. The mean terminal elimination half-life is approximately 7.5 hours for both this compound and M8, with minimal accumulation observed at steady state following twice-daily dosing. [1]

Population pharmacokinetic analyses have revealed substantial inter-patient variability in this compound exposure, with a reported apparent clearance (CL/F) of 13.5 L/h. The formation of M8 accounts for approximately 10-11% of this compound metabolism, with the metabolite demonstrating a metabolite-to-parent ratio (MPR) of 5-15% in plasma. [5] [3] Despite its lower circulating concentrations compared to the parent drug, M8 contributes significantly to the overall pharmacological activity due to its enhanced potency.

Table 2: Pharmacokinetic Parameters of this compound and M8 Metabolite

Parameter This compound N-desmethyl this compound (M8)
TMAX (h) 1-2 Similar to parent
Half-life (h) ~7.5 ~7.5
Apparent Clearance (CL/F) 13.5 L/h Not specified
Metabolite-to-Parent Ratio - 5-15%
Protein Binding Not specified Not specified
In vitro MEK1 IC50 14.1 nM 3-5-fold more potent than parent
Contribution to Overall Activity - 20-30%

Mechanism of Action and Metabolic Pathways

Pharmacodynamic Activity

This compound exerts its antiproliferative effects through allosteric inhibition of MEK1/2 kinases, key components of the MAPK/ERK signaling pathway that regulates critical cellular processes including proliferation, survival, and differentiation. By binding to a unique site adjacent to the ATP-binding pocket, this compound induces conformational changes that lock MEK1/2 in a catalytically inactive state, thereby preventing phosphorylation and activation of downstream ERK1/2 effectors. [1] This mechanism is particularly effective in tumors harboring mutations in upstream pathway components such as BRAF and RAS genes, where the MAPK/ERK pathway is constitutively activated.

The M8 metabolite demonstrates enhanced inhibitory potency, exhibiting 3-5-fold greater potency for MEK1 inhibition compared to the parent drug in enzymatic assays. [5] [1] This increased potency compensates for the lower systemic exposure of M8, making it a significant contributor to the overall pharmacological activity of this compound. It is estimated that M8 accounts for approximately 20-30% of the drug's total activity in vivo, underscoring the importance of characterizing this metabolite during drug development and clinical use. [3]

G GF Growth Factors & Receptor Tyrosine Kinases Ras RAS GF->Ras Activation Raf RAF Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nuclear Nuclear Transcription Factors ERK->Nuclear Activates Response Cellular Responses (Proliferation, Survival) Nuclear->Response Regulates This compound This compound This compound->MEK Inhibits M8 M8 M8->MEK Potent Inhibition (3-5x more potent)

Figure 1: MAPK/ERK Signaling Pathway and this compound Mechanism of Action

Metabolic Pathways and Enzymology

The biotransformation of this compound involves complex metabolic pathways primarily mediated by hepatic cytochrome P450 enzymes. The formation of M8 occurs predominantly via CYP3A4-mediated N-demethylation, with minor contributions from CYP2C19, CYP1A2, CYP2C9, CYP2E1, and CYP3A5. [3] This demethylation represents a major phase I metabolic pathway for this compound, though multiple other metabolites have been identified through comprehensive profiling studies.

In addition to cytochrome P450-mediated oxidation, this compound undergoes phase II conjugation reactions catalyzed by UGT1A1 and UGT1A3, leading to glucuronidated metabolites that are readily eliminated. Recent studies employing liquid chromatography-high-resolution mass spectrometry (LC-HRMS) have identified at least ten this compound metabolites in patient samples, highlighting the complexity of its metabolic fate. [3] The interindividual variability in the expression and activity of these metabolizing enzymes contributes significantly to the observed pharmacokinetic variability of both this compound and M8.

G This compound This compound CYP CYP This compound->CYP UGT UGT This compound->UGT M8 N-desmethyl this compound (M8) Excretion Excretion M8->Excretion Renal/Biliary OtherMetabolites Other Metabolites (≥10 identified) OtherMetabolites->Excretion Enzymes Glucuronidation Enzymes->M8 Enzymes->OtherMetabolites

Figure 2: this compound Metabolic Pathways and Key Enzymes

Analytical Methods for Metabolite Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the cornerstone analytical technique for the quantification of this compound and its M8 metabolite in biological matrices, particularly plasma. A recently developed and validated LC-MS/MS method demonstrates high sensitivity, with a lower limit of quantification (LLOQ) of 1.3 ng/mL and a linear range extending to 2,000 ng/mL for this compound. [3] This wide dynamic range accommodates the substantial interpatient variability in drug exposure observed in clinical populations.

The method employs stable isotope-labeled internal standards ([13C2,2H4]-Selumetinib) to ensure accuracy and precision across the calibration range. Sample preparation incorporates protein precipitation using acetonitrile with zinc sulfate, providing efficient extraction while minimizing matrix effects. Chromatographic separation is typically achieved using reverse-phase columns (e.g., C18) with gradient elution employing water and acetonitrile, both containing formic acid as a mobile phase additive to enhance ionization efficiency. [3] The mass spectrometric detection utilizes positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) for optimal sensitivity and selectivity.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

For comprehensive metabolite profiling, LC-HRMS offers significant advantages due to its high mass accuracy and resolution. This technique enables the identification of both expected and unexpected metabolites without prior knowledge of their molecular weights or fragmentation patterns. In recent applications, LC-HRMS has facilitated the identification of ten this compound metabolites in patient samples, providing a more complete picture of the drug's metabolic fate. [3]

The high-resolution capabilities of HRMS instruments allow for precise determination of elemental composition, which is particularly valuable for structural elucidation of unknown metabolites. When combined with sophisticated data processing techniques, including mass defect filtering and isotope pattern matching, LC-HRMS represents a powerful tool for comprehensive metabolite identification in both non-clinical and clinical settings.

Method Validation Parameters

The validation of bioanalytical methods for this compound and M8 quantification follows established regulatory guidelines (ICH M10). Key validation parameters include precision and accuracy across multiple quality control levels, with intra-day and inter-day precision typically demonstrating coefficients of variation <15%. Selectivity is established by assessing potential interference from endogenous matrix components, while stability experiments evaluate analyte integrity under various storage and processing conditions. [3]

The matrix effect evaluation is particularly important for reliable quantification, especially given the ionization suppression or enhancement that can occur in ESI-based MS methods. The use of stable isotope-labeled internal standards effectively compensates for these effects, ensuring accurate quantification across different patient matrices and enhancing the robustness of the method for clinical application.

Experimental Protocols

Sample Preparation and Extraction Protocol

Proper sample preparation is critical for accurate quantification of this compound and M8 in biological matrices. The following protocol has been optimized for processing plasma samples:

  • Thawing and Aliquot Preparation: Thaw frozen plasma samples at room temperature and vortex thoroughly to ensure homogeneity. Transfer 100 μL of plasma into clean polypropylene tubes.

  • Internal Standard Addition: Add 10 μL of the working internal standard solution ([13C2,2H4]-Selumetinib, 1 μg/mL) to each sample. For calibration standards, use appropriate volumes of this compound working solutions to achieve concentrations ranging from 1.3 to 2,000 ng/mL.

  • Protein Precipitation: Add 300 μL of acetonitrile containing 1% formic acid and 0.1 M zinc sulfate to each sample. Vortex vigorously for 60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge samples at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Sample Transfer: Carefully transfer 200 μL of the clear supernatant to autosampler vails containing inserts. Ensure minimal disturbance of the protein pellet during transfer.

  • Chromatographic Analysis: Inject 5-10 μL of the processed sample into the LC-MS/MS system for analysis. [3]

This protocol demonstrates excellent recovery (>85%) for both this compound and M8 while effectively removing potentially interfering matrix components. The inclusion of zinc sulfate enhances precipitation efficiency and improves the clarity of the final extract.

LC-MS/MS Analytical Conditions

Chromatographic separation of this compound and M8 can be achieved using the following typical conditions:

  • Column: Reverse-phase C18 column (e.g., 100 × 2.1 mm, 2.6 μm particle size)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient Program:
    • 0-1 min: 5% B
    • 1-8 min: 5-95% B (linear gradient)
    • 8-10 min: 95% B
    • 10-10.1 min: 95-5% B
    • 10.1-13 min: 5% B (re-equilibration)
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 μL [3]

Mass spectrometric detection is performed using tandem mass spectrometry with the following parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Ion Source Temperature: 500°C
  • Ion Spray Voltage: 5500 V
  • Nebulizer Gas: 50 psi
  • Heater Gas: 60 psi
  • Curtain Gas: 35 psi
  • MRM Transitions:
    • This compound: 458.0 → 356.0 (quantifier) and 458.0 → 244.0 (qualifier)
    • M8: 444.0 → 342.0 (quantifier) and 444.0 → 230.0 (qualifier)
    • IS: 462.0 → 360.0 [3]
Protocol for Metabolite Phenotyping Using LC-HRMS

Comprehensive metabolite profiling requires high-resolution mass spectrometry and careful data processing:

  • Sample Preparation: Prepare plasma samples as described in section 5.1, but without the addition of internal standard for non-targeted analysis.

  • Chromatographic Conditions: Utilize a similar LC gradient as for quantification, but with extended runtime to enhance separation of isobaric metabolites.

  • HRMS Parameters:

    • Resolution: >35,000 full width at half maximum
    • Mass Accuracy: <5 ppm with daily calibration
    • Scan Range: m/z 100-800
    • Fragmentation: Data-dependent acquisition (top 10 most intense ions)
    • Collision Energies: Stepped energy (20, 40, 60 eV)
  • Data Processing:

    • Use mass defect filtering (±50 mDa around theoretical this compound metabolites)
    • Apply isotope pattern matching for halogen-containing metabolites
    • Generate extracted ion chromatograms for predicted metabolites
    • Compare fragmentation patterns with parent drug for structural elucidation [3]

This protocol enables the comprehensive identification of this compound metabolites, including M8, and facilitates the calculation of metabolite-to-parent ratios (MPRs) that reflect interindividual differences in metabolic capacity.

Applications in Clinical Development and Therapeutic Monitoring

Population Pharmacokinetics and Dosing Optimization

Population pharmacokinetic modeling has been instrumental in characterizing the complex pharmacokinetic behavior of this compound and M8 across diverse patient populations. A seminal population PK analysis that pooled data from 107 patients across three clinical trials identified a two-compartment model with sequential zero- and first-order absorption as best describing this compound pharmacokinetics, while M8 kinetics were adequately captured by a separate two-compartment model. [5] This modeling approach revealed substantial intrapatient variability in absorption, exceeding interpatient variability, which has important implications for dosing strategy.

Covariate analysis identified several patient factors significantly influencing this compound disposition, including age, alanine aminotransferase levels, and body surface area. These findings support different dosing approaches for distinct patient populations: flat dosing (75 mg twice daily) in adults versus body surface area-based dosing (25 mg/m² twice daily) in pediatric patients. [5] [2] The metabolite M8 exhibits a pharmacokinetic profile similar to the parent drug, with a metabolite-to-parent AUC ratio of approximately 0.15, consistent across studies. [5]

Therapeutic Drug Monitoring and Clinical Application

Therapeutic drug monitoring (TDM) of this compound and M8 has emerged as a valuable strategy for optimizing treatment outcomes, particularly given the substantial interpatient variability in drug exposure (up to 10-fold differences in trough concentrations). [3] Recent studies implementing TDM in pediatric NF1 patients have reported trough concentrations ranging from 15.80 to 537.39 ng/mL, highlighting the potential for either subtherapeutic exposure or excessive accumulation at standard dosages. [3]

The metabolite-to-parent ratio (MPR) serves as a functional biomarker of metabolic capacity, potentially reflecting the activity of CYP3A4 and other drug-metabolizing enzymes involved in this compound biotransformation. Calculating the MPR for individual patients may help identify those with altered metabolic phenotypes who could benefit from dosage individualization. Additionally, TDM is particularly valuable when patients require co-medications that may inhibit or induce this compound metabolism, such as strong CYP3A4 inhibitors, which necessitate a 20-25% dose reduction. [2]

Table 3: Clinical Considerations for this compound and M8 Monitoring

Clinical Scenario Recommendation Rationale
Pediatric NF1 Patients BSA-based dosing (25 mg/m² twice daily) Reduced variability and improved exposure matching
Adult Patients Flat dosing (75 mg twice daily) Population PK supports flat dosing in adults
Hepatic Impairment Monitor for potential accumulation Hepatic metabolism is primary elimination route
Concomitant CYP3A4 Inhibitors Reduce dose by 20-25% Avoid excessive exposure due to reduced clearance
High MPR (>15%) Potential for increased overall activity M8 is 3-5-fold more potent than parent
Low MPR (<5%) Potential for reduced overall activity Lower formation of active metabolite
Food Effect Administer consistently with respect to meals Food reduces Cmax by 62% and AUC by 19%

Regulatory and Clinical Considerations

Bioanalytical Method Validation

Regulatory-compliant bioanalytical methods for this compound and M8 quantification must adhere to current ICH M10 guidelines, which establish standards for method validation. Key validation parameters include:

  • Selectivity and Specificity: Demonstration of no interference from endogenous matrix components at the retention times of this compound and M8.
  • Linearity and Range: A minimum of 9 calibration points across the analytical range (1.3-2,000 ng/mL), with correlation coefficients (r) ≥0.99.
  • Accuracy and Precision: Intra-day and inter-day accuracy within 85-115% of nominal values, with precision demonstrating ≤15% coefficient of variation.
  • Matrix Effects: Evaluation of ionization suppression/enhancement, with matrix factors consistent across different lots of matrix.
  • Stability: Documentation of analyte stability under various conditions (freeze-thaw, benchtop, long-term frozen storage). [3]
Clinical Pharmacology and Drug Interactions

The clinical pharmacology profile of this compound is characterized by several important considerations that impact its optimal use:

  • Food Effects: Administration with food reduces this compound Cmax by 62% and AUC by 19%, supporting administration in a fasted state or consistent timing with respect to meals. [5]
  • Drug-Drug Interactions: As a substrate of CYP3A4, this compound exposure increases when co-administered with strong CYP3A4 inhibitors, necessitating dose reduction from 25 mg/m² to 20 mg/m² twice daily. [2]
  • Special Populations: Pediatric patients require body surface area-based dosing, while specific recommendations for hepatic or renal impairment remain areas of ongoing investigation. [5] [2]
  • Adverse Event Management: The most common toxicities include dermatologic reactions, gastrointestinal effects, fatigue, and less frequently but more seriously, cardiomyopathy and ocular toxicity, requiring regular monitoring. [1] [2]

Conclusion

The comprehensive characterization of N-desmethyl this compound (M8) as a pharmacologically active metabolite is essential for fully understanding the clinical profile of this compound. With potency 3-5 times greater than the parent drug and contributions of 20-30% to overall activity, M8 represents a critical analyte in both nonclinical and clinical assessments. [5] [1] [3] The application of advanced LC-MS/MS and LC-HRMS methodologies enables reliable quantification and comprehensive metabolite profiling, supporting drug development, therapeutic drug monitoring, and personalized dosing strategies.

The substantial interpatient variability in this compound and M8 exposure, coupled with the potential for drug-drug interactions and food effects, underscores the importance of rigorous analytical approaches and clinical monitoring. [5] [3] Future directions include further exploration of exposure-response relationships, development of targeted dosing strategies based on metabolic phenotypes, and potential applications of M8 monitoring in optimizing this compound therapy across diverse patient populations. The integration of these analytical and clinical approaches will continue to enhance the safe and effective use of this compound in the treatment of NF1 and other oncologic indications.

References

Application Notes and Protocols: Spectrophotometric Determination of Selumetinib in Pharmaceutical Formulations Using Charge Transfer Complexation with DDQ

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Selumetinib (SEL) is a selective inhibitor of mitogen-activated protein kinases 1 and 2 (MEK1/2) and represents the first FDA-approved pharmacotherapy for pediatric patients with neurofibromatosis type 1 (NF1) and inoperable plexiform neurofibromas. Quality control of its pharmaceutical formulation (Koselugo capsules) is essential for ensuring therapeutic efficacy and patient safety. This document presents a novel green microwell spectrophotometric assay (MW-SPA) based on the formation of a charge transfer complex (CTC) between this compound as an electron donor and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an electron acceptor [1] [2]. This method offers significant advantages over existing chromatographic techniques by being more economical, higher in throughput, and environmentally friendly while maintaining high accuracy and precision [2].

Principle of the Analysis

Charge transfer complexes are formed when an electron donor (this compound) interacts with an electron acceptor (DDQ), resulting in a partial transfer of electronic charge. This interaction produces a new, highly colored molecular species with a distinct absorption maximum in the visible region (440 nm) [1] [2]. The reaction occurs rapidly at room temperature with a 1:1 stoichiometry, forming a stable complex suitable for quantitative analysis [1] [2]. The high-throughput nature of this method is achieved by performing the assay in 96-microwell plates, enabling the simultaneous processing of numerous samples [1].

Experimental Characterization and Electronic Properties

The CTC was comprehensively characterized, and its electronic properties were determined, confirming the feasibility and stability of the complex for analytical applications.

Table 1: Electronic Constants and Properties of the SEL-DDQ Charge Transfer Complex

Constant/Property Value
Molar absorptivity, ε (L/mol/cm) 3.78 × 10³
Association constant, K (L/mol) 0.63 × 10²
Ionization potential, Ip (eV) 9.16
Energy, hν (eV) 2.50
Resonance energy, RN (eV) 0.043
Transition dipole moment, µ (Debye) 0.69
Oscillator strength, f 8.15
Standard free energy change, ρG⁰ (KJ/mol) -10.31
Stoichiometric Ratio (SEL:DDQ) 1:1
Absorbance Maximum (λₘₐₓ) 440 nm

Source: [1] [3]

The negative value of standard free energy change (-10.31 KJ/mol) indicates the spontaneity of the complex formation, while the defined association constant confirms the stability of the formed complex [1] [3].

Materials and Methods

Reagents and Equipment
  • This compound standard and Koselugo capsules (25 mg SEL/capsule) [2].
  • DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) [2].
  • Acetonitrile (spectroscopic grade) [2].
  • 96-Microwell transparent plates [2].
  • Multi-mode microplate reader capable of measuring absorbance at 440 nm [2].
  • 0.4 µm membrane filter and syringe [2].
Preparation of Solutions
  • DDQ Solution (8.8 × 10⁻³ M): Prepare a solution of DDQ in acetonitrile [2].
  • Standard Stock Solution (2 mg/mL): Accurately weigh 20 mg of SEL standard and dissolve in acetonitrile in a 10 mL volumetric flask. Dilute to the mark with acetonitrile [2].
  • Standard Working Solutions: Prepare serial dilutions of the stock solution in acetonitrile to obtain concentrations within the working range (10–200 µg/well) [2].
Preparation of Capsule Sample Solution
  • Empty the contents of 10 Koselugo capsules and mix thoroughly.
  • Accurately weigh a portion of the powder equivalent to 20 mg of SEL and transfer to a 10 mL volumetric flask.
  • Dissolve in approximately 5 mL of acetonitrile, dilute to volume with acetonitrile, and shake vigorously for 10 minutes.
  • Filter the solution through a 0.4 µm membrane filter.
  • Dilute the filtered solution appropriately with acetonitrile to obtain a concentration within the assay's linear range [2].

Assay Procedure and Workflow

The following diagram illustrates the complete experimental workflow for the analysis of this compound in both standard and capsule formulations:

workflow Start Start Analysis PrepStd Prepare SEL Standard Solutions Start->PrepStd PrepSample Prepare Capsule Sample Solution Start->PrepSample AddDDQ Add DDQ Solution PrepStd->AddDDQ PrepSample->AddDDQ Incubate Incubate (5 min, 25°C) AddDDQ->Incubate Measure Measure Absorbance at 440 nm Incubate->Measure Calc Calculate SEL Concentration Measure->Calc End End Calc->End

Step-by-Step Microwell Assay Protocol
  • Piperetting: Transfer aliquots of SEL standard or sample solutions (10–200 µg/well) into the wells of a 96-microwell plate [1].
  • Reaction Initiation: Add 100 µL of the DDQ solution (8.8 × 10⁻³ M) to each well [2].
  • Complex Formation: Allow the reaction to proceed for 5 minutes at room temperature (25 ± 2 °C) for complete color development [1] [2].
  • Absorbance Measurement: Measure the absorbance of the resulting colored complex at 440 nm using a microplate reader [1].
  • Blank Preparation: Prepare a reagent blank simultaneously using acetonitrile instead of the SEL solution [2].

Method Validation

The assay was rigorously validated according to the ICH guidelines, with the following performance characteristics established [1]:

Table 2: Validation Parameters of the MW-SPA for this compound

Validation Parameter Result/Value
Linearity Range 10 - 200 µg/well
Limit of Detection (LOD) 4.1 µg/well
Limit of Quantitation (LOQ) 12.5 µg/well
Molar Absorptivity (ε) 3.78 × 10³ L/mol/cm
Association Constant (K) 0.63 × 10² L/mol
Stoichiometry (SEL:DDQ) 1:1

| Precision (RSD) | - Intra-day | - Inter-day | < 2% | | Accuracy (Recovery) | Close to 100% |

Source: [1] [2]

Green Analytical Chemistry Profile

The environmental safety of the MW-SPA was documented using three comprehensive green metric tools [1]. The method utilizes minimal volumes of reagents in a microwell format, reducing solvent waste generation and aligning with the principles of green chemistry [1]. This makes it an environmentally preferable alternative to traditional HPLC methods.

Conclusion

The developed MW-SPA based on the CTC formation between this compound and DDQ provides a reliable, high-throughput, and eco-friendly analytical tool for the quality control of this compound in its bulk and pharmaceutical dosage forms. The method is characterized by its simplicity, speed, cost-effectiveness, and compliance with green analytical principles, making it highly suitable for routine analysis in pharmaceutical quality control laboratories.

References

Selumetinib dosing regimen pediatric patients 25 mg/m2

Author: Smolecule Technical Support Team. Date: February 2026

Selumetinib Dosing Nomogram and Adjustments

The dosage must be calculated using BSA and rounded to the nearest achievable dose using available capsule strengths (10 mg and 25 mg) [1]. The tables below summarize the dosing nomogram and key adjustment guidelines.

Table 1: BSA-Based Dosing Nomogram for 25 mg/m² Regimen [1] [2]

Body Surface Area (BSA in m²) Morning Dose Evening Dose Total Daily Dose (mg)
0.55 – 0.69 20 mg 10 mg 30 mg
0.70 – 0.89 20 mg 20 mg 40 mg
0.90 – 1.09 25 mg 25 mg 50 mg
1.10 – 1.29 30 mg 30 mg 60 mg
1.30 – 1.49 35 mg 35 mg 70 mg
1.50 – 1.69 40 mg 40 mg 80 mg
1.70 – 1.89 45 mg 45 mg 90 mg
≥ 1.90 50 mg 50 mg 100 mg

Table 2: Key Dose Modification Guidelines [1] [2]

Scenario Recommended Action
Hepatic Impairment (Moderate, Child-Pugh B) Reduce starting dose to 20 mg/m² twice daily [2].
Coadministration with strong/moderate CYP3A4 inhibitors or fluconazole Reduce dose to 20 mg/m² twice daily. Avoid coadministration if possible [1] [2].
General Dose Reduction for Adverse Reactions Two dose reduction levels are permitted. Permanently discontinue if intolerance persists after the second reduction [1].
Missed Dose or Vomiting Do not take a missed dose if it is within 6 hours of the next dose. If vomiting occurs after administration, do not take an extra dose [1] [3].

Scientific and Clinical Rationale

Dosing Rationale and Pharmacokinetics

The 25 mg/m² BID dosing regimen was established based on population pharmacokinetic (PK) and exposure-response analyses. A pivotal study found that body surface area was the only clinically relevant covariate with a greater than 20% impact on this compound exposure, justifying BSA-based dosing in children [4]. The study also showed that higher this compound and N-desmethyl metabolite exposures were associated with a higher probability of tumor response, supporting the selected dose [4].

Mechanism of Action

This compound is a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). It acts through a non-ATP-competitive mechanism, inducing conformational changes that lock the enzymes in an inactive state [5]. In NF1, loss-of-function mutations in the NF1 gene lead to dysregulated activation of the RAS/MAPK pathway. This compound inhibits MEK1/2 phosphorylation, thereby downregulating aberrant signaling and inhibiting the growth and survival of plexiform neurofibroma cells [5].

The diagram below illustrates this targeted pathway.

G NF1_Mutation NF1 Gene Mutation Neurofibromin_Loss Loss of Functional Neurofibromin NF1_Mutation->Neurofibromin_Loss RAS_Activation Constitutive RAS Activation Neurofibromin_Loss->RAS_Activation MEK_Phosphorylation MEK Phosphorylation/Activation RAS_Activation->MEK_Phosphorylation ERK_Phosphorylation ERK Phosphorylation/Activation MEK_Phosphorylation->ERK_Phosphorylation Cell_Effects Uncontrolled Cell Growth & PN Development ERK_Phosphorylation->Cell_Effects This compound This compound (MEK Inhibitor) This compound->MEK_Phosphorylation Inhibits

Experimental Protocols for Clinical Research

For researchers, detailed methodologies are crucial for consistency and reproducibility in PK and safety studies.

Protocol: Relative Bioavailability and Food Effect Study

This protocol is based on a clinical study that investigated the effect of food on this compound's pharmacokinetics [6].

  • Objective: To evaluate the effect of a low-fat meal on the steady-state area under the curve (AUC~0-12,ss~) and gastrointestinal (GI) tolerability of this compound.
  • Design: A two-period, crossover study in adolescent patients (e.g., ≥12 to <18 years) with NF1-PN.
    • Period 1 (T1): Patients take this compound (25 mg/m²) with a low-fat meal twice daily for 28 days.
    • Washout: A 7-day washout period follows.
    • Period 2 (T2): Patients take this compound (25 mg/m²) in a fasted state (avoiding food 2 hours before and 1 hour after dose) for 28 days.
  • PK Assessments: Intensive blood sampling for PK analysis to measure this compound plasma concentrations and calculate AUC~0-12,ss~ at the end of each period.
  • Safety Assessments: Monitor and record all GI adverse events (e.g., nausea, vomiting, diarrhea) throughout the study, graded by CTCAE criteria.
  • Key Findings: Dosing with a low-fat meal had no clinically relevant impact on this compound exposure (AUC) and did not worsen GI tolerability, supporting more flexible administration [6].
Protocol: Therapeutic Drug Monitoring (TDM) using LC-MS/MS

This protocol outlines a method for quantifying this compound and profiling its metabolites in pediatric plasma [5].

  • Objective: To precisely quantify this compound plasma concentrations and identify metabolic phenotypes to support personalized dosing.
  • Sample Preparation:
    • Collect plasma samples from pediatric patients at trough (Ctrough), just before the next dose.
    • Use protein precipitation with acetonitrile, often aided by additives like zinc sulfate.
    • Include an isotopically labeled internal standard (e.g., [¹³C₂,²H₄]-Selumetinib) for accurate quantification.
  • LC-MS/MS Analysis:
    • Chromatography: Use a reversed-phase C18 column. The mobile phase typically consists of water and acetonitrile, both with 0.1% formic acid, in a gradient elution.
    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Key transitions are this compound → 456.2/257.1 and the internal standard → 462.2/263.1.
  • Method Validation: Validate the assay per ICH M10 guidelines for selectivity, linearity (e.g., 1.3-2000 ng/mL), precision, and accuracy.
  • Metabolite Profiling (LC-HRMS): Use liquid chromatography-high-resolution mass spectrometry to identify metabolites like the active N-desmethyl-selumetinib (M8). Calculate metabolite-to-parent ratios (MPRs) to assess metabolic activity.
  • Application: Applied TDM in a clinical setting revealed a wide interpatient variability in Ctrough levels (15.80–537.39 ng/mL), highlighting its potential for dose optimization [5].

Conclusion

The this compound dosing regimen of 25 mg/m² BID is a well-characterized, precision medicine approach for pediatric NF1. Its foundation in robust PK/PD modeling, manageable safety profile with clear mitigation protocols, and the potential for advanced TDM make it a model for targeted therapy development. The recent approval for younger patients and formulation flexibility further enhances its clinical utility.

References

Comprehensive Application Notes and Protocols for Studying Selumetinib in In Vivo Tumor Growth Inhibition Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Selumetinib and Its Mechanism of Action

This compound (AZD6244, ARRY-142886, Koselugo) is an oral, small-molecule, highly specific allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) that has emerged as a promising targeted therapeutic agent for multiple cancers. As a key component of the RAS-RAF-MEK-ERK signaling cascade (also known as the MAPK pathway), MEK1/2 serves as a critical regulator of cellular processes including proliferation, differentiation, survival, and apoptosis. This compound selectively binds to a unique allosteric pocket adjacent to the ATP-binding site on MEK1/2, locking the enzyme into a catalytically inactive conformation that prevents RAF-mediated phosphorylation and subsequent activation of downstream ERK1/2. This inhibition ultimately leads to cell cycle arrest at the G1-S phase transition and induces apoptosis in susceptible tumor cells. The therapeutic efficacy of this compound is particularly pronounced in tumors with dysregulated MAPK signaling due to mutations in upstream regulators such as NF1, KRAS, and BRAF, making it a valuable tool for precision oncology approaches [1] [2] [3].

The approval of this compound by the US FDA in April 2020 for pediatric patients (≥2 years) with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas marked a significant advancement in the treatment of this genetic disorder. In NF1, mutations in the NF1 gene lead to loss of neurofibromin function, a negative regulator of RAS, resulting in constitutive MAPK pathway activation and tumor formation. By inhibiting MEK1/2, this compound counteracts this aberrant signaling, leading to tumor shrinkage and symptom improvement. Beyond NF1, this compound has demonstrated activity in various preclinical models of solid tumors, including non-small cell lung cancer (NSCLC), melanoma, colorectal cancer, and pediatric low-grade glioma, both as monotherapy and in combination with conventional chemotherapy or other targeted agents [1] [2] [3].

In Vivo Efficacy and Tumor Growth Inhibition Profiles

Quantitative Data from Animal Models and Clinical Trials

This compound has demonstrated significant antitumor efficacy across various in vivo models, with particular potency observed in tumors harboring mutations in the MAPK pathway. Preclinical studies in xenograft models of colorectal cancer, melanoma, and NSCLC have consistently shown dose-dependent tumor growth inhibition following oral administration. The maximum tolerated dose (MTD) in murine models typically ranges between 10-100 mg/kg administered twice daily, with sustained pathway suppression required for optimal efficacy. The pharmacokinetic profile of this compound contributes to its therapeutic effects, featuring rapid absorption (Tmax of 1-2 hours), mean terminal elimination half-lives of approximately 7.5 hours for both this compound and its active metabolite N-desmethyl this compound, and minimal accumulation at steady state [1].

Recent clinical trials have validated these preclinical findings, showing substantial tumor volume reduction in patients with NF1-associated plexiform neurofibromas. In a pivotal phase II trial in children with NF1, this compound treatment resulted in a median tumor volume reduction of 27.9%, compared to no reduction in the placebo group. Importantly, this tumor shrinkage was accompanied by significant improvements in patient-reported outcomes including pain reduction and functional improvement. Similarly, in a clinical trial involving adults with NF1, this compound treatment led to a median tumor volume reduction of 22% from baseline. Notably, a recent phase 2 trial in adults with inoperable, symptomatic NF1-related plexiform neurofibromas demonstrated that 64% of participants experienced a partial response, defined as tumor shrinkage of 20% or more in volume, with the effect sustained over the study period [2] [4].

Table 1: In Vivo Efficacy of this compound Across Different Tumor Models

Tumor Model Dosing Regimen Treatment Duration Key Efficacy Findings Reference
NF1 plexiform neurofibroma (pediatric) 25 mg/m² twice daily Until progression or toxicity Median 27.9% tumor volume reduction; pain improvement in 66% of patients [2]
NF1 plexiform neurofibroma (adult) 25 mg/m² twice daily Until progression or toxicity Median 22% tumor volume reduction; 64% patients with ≥20% reduction [2] [4]
KRAS-mutant NSCLC (human xenograft) 25-75 mg twice daily + docetaxel 21-day cycles PFS: 5.3 months (vs. 2.1 months docetaxel alone) [2]
Uveal melanoma (human xenograft) 75 mg twice daily + dacarbazine Until progression Improved PFS (not statistically significant) [2]
Advanced melanoma (BRAF V600E) 75 mg twice daily + docetaxel Until progression 6-month PFS: 40% (vs. 26% chemotherapy alone) [2]
Pharmacokinetic and Pharmacodynamic Properties

The favorable pharmacokinetic profile of this compound supports its sustained pathway inhibition in vivo. Population pharmacokinetic analyses have identified several factors influencing drug exposure, including food intake (which significantly reduces absorption), body weight, age, concomitant administration of cytochrome P450 modulators, and Asian ethnicity (associated with higher exposure). This compound is primarily metabolized in the liver, with CYP3A4 being the major enzyme responsible, while CYP2C19 and CYP1A2 contribute to the formation of the active metabolite N-desmethyl this compound. Although this metabolite accounts for less than 10% of total plasma exposure, it possesses greater potency and contributes approximately 20-35% of the total pharmacological activity. This compound exhibits high plasma protein binding (98.4%), primarily to albumin, with a mean apparent volume of distribution at steady state ranging from 78L to 171L in pediatric patients. The drug is eliminated predominantly via hepatic metabolism and biliary excretion, with approximately 59% recovered in feces and 33% in urine [1] [3] [5].

Table 2: Pharmacokinetic Parameters of this compound in Different Populations

Parameter Pediatric Patients (25 mg/m²) Healthy Adults (75 mg) Japanese Patients Units
Tmax (time to max concentration) 1-2 1-2 1-2 hours
Apparent clearance (CL/F) 8.8 15.7 9.2-15.9 L/h
Apparent volume of distribution (Vd/F) 78-171 146 73.2-148.1 L
Elimination half-life (t½) 6.2 ~13 9.2-10.6 hours
Oral bioavailability 62% (mean in healthy adults) - - %
Protein binding 98.4 98.4 98.4 %
Primary route of elimination Feces (59%), Urine (33%) - - % of dose

Detailed Experimental Protocols for In Vivo Studies

Animal Model Development and Dosing Regimens

In vivo evaluation of this compound requires appropriate animal models that recapitulate the genetic alterations and tumor microenvironment of human cancers. Immunodeficient mice (e.g., athymic nude mice or NOD-scid-gamma mice) implanted subcutaneously or orthotopically with human tumor cell lines or patient-derived xenografts (PDXs) represent the gold standard for preclinical efficacy studies. For NF1-related research, genetically engineered mouse models that harbor Nf1 mutations and develop plexiform neurofibromas provide a physiologically relevant system. Prior to initiating efficacy studies, determine the maximum tolerated dose (MTD) in your specific mouse strain through a tolerability study where mice receive twice-daily oral dosing of this compound at escalating concentrations (e.g., 10, 25, 50, 75 mg/kg) for 14 days, monitoring for weight loss, signs of toxicity, and mortality. The recommended dosing range for efficacy studies in mice is 25-50 mg/kg administered twice daily by oral gavage, based on established protocols from published studies [1] [6].

For tumor implantation, harvest exponentially growing tumor cells from culture and prepare a suspension of 5×10^6 cells in 100-200μL of serum-free medium mixed with Matrigel (1:1 ratio). Implant the cell suspension subcutaneously into the flanks of 5-6 week old female mice using a 22-gauge needle. Alternatively, for PDX models, implant 20-30 mm³ tumor fragments subcutaneously through a small incision. Monitor tumor growth by caliper measurements every 2-3 days, calculating tumor volume using the formula: V = (L × W^2) × 0.5, where L is the longest diameter and W is the perpendicular shorter diameter. When tumors reach a volume of 100-200 mm³ (typically 1-2 weeks post-implantation), randomize animals into treatment groups (n=6-10 per group) to ensure similar mean tumor volumes and variances across groups. The standard treatment groups should include: (1) vehicle control (e.g., 0.5% hydroxypropyl methylcellulose with 0.1% Tween-80), (2) this compound monotherapy, (3) combination agents if applicable, and (4) positive control if available [6] [7].

Protocol for Assessing Tumor Response and Pharmacodynamic Markers

Administration and monitoring follow specific protocols to ensure reliable results. Prepare this compound fresh daily by suspending in the vehicle solution and administer by oral gavage at a dosing volume of 10 mL/kg body weight twice daily (approximately 12 hours apart) for the duration of the study (typically 21-28 days). Monitor animals daily for clinical signs and measure body weight twice weekly as an indicator of overall toxicity. Assess tumor dimensions 2-3 times weekly using digital calipers. At study endpoint, euthanize animals humanely and collect tumors for further analysis. Weigh each tumor and record dimensions, then divide each tumor into sections for formalin-fixed paraffin-embedding (FFPE), snap-freezing in liquid nitrogen, and fresh tissue analysis if applicable [6].

For pharmacodynamic assessment of pathway inhibition, process tumor tissue samples to evaluate ERK phosphorylation status as a key indicator of MEK inhibition. Homogenize snap-frozen tumor samples using a tissue lyser in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western blot analysis using 30μg of protein extract, separating proteins by SDS-PAGE and transferring to PVDF membranes. Probe membranes with antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2, followed by appropriate HRP-conjugated secondary antibodies. Develop blots using enhanced chemiluminescence and quantify band intensities using ImageJ software, normalizing pERK signals to total ERK and loading controls. Additionally, for FFPE sections, perform immunohistochemistry using antibodies against Ki-67 (proliferation marker), cleaved caspase-3 (apoptosis marker), and CD31 (angiogenesis marker) to comprehensively evaluate the biological effects of this compound treatment. Score staining intensity in a blinded manner across multiple fields (at least 5 per sample) and calculate the percentage of positive cells in tumor areas [6].

Signaling Pathways and Experimental Workflow Visualization

MAPK/ERK Signaling Pathway and this compound Mechanism

The MAPK/ERK pathway represents a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and apoptosis. Under physiological conditions, this pathway is activated in response to extracellular signals such as growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of RAS through GTP loading, which subsequently recruits and activates RAF kinases. Activated RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. The activated ERK translocates to the nucleus where it phosphorylates various transcription factors, thereby modulating gene expression programs that drive cell cycle progression and other processes. In many cancers, this pathway becomes constitutively activated through mutations in components such as RAS, BRAF, or through loss of negative regulators like neurofibromin in NF1. This compound exerts its antitumor effects by allosterically inhibiting MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2 and subsequent downstream signaling events. This inhibition leads to cell cycle arrest, reduced proliferation, and increased apoptosis in susceptible tumor cells [1] [2] [3].

The following diagram illustrates the MAPK/ERK signaling pathway and the precise mechanism by which this compound inhibits this cascade:

MAPK_Pathway cluster_legend Legend Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS (GTP-bound) RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (Cell Proliferation, Survival, Differentiation) ERK->Transcription Activates This compound This compound This compound->MEK Inhibits NF1_Mutation NF1 Mutation (Neurofibromin Loss) NF1_Mutation->RAS Constitutive Activation RAS_Mutation RAS Mutation RAS_Mutation->RAS Constitutive Activation BRAF_Mutation BRAF Mutation BRAF_Mutation->RAF Constitutive Activation Normal_Step Normal Signaling Step Inhibitor Therapeutic Inhibitor Oncogenic_Event Oncogenic Activation

Diagram 1: MAPK/ERK Signaling Pathway and this compound Mechanism of Action

In Vivo Experimental Workflow for this compound Evaluation

The comprehensive evaluation of this compound in in vivo models follows a systematic workflow that encompasses model selection, treatment administration, efficacy monitoring, and biomarker analysis. The process begins with the selection of an appropriate animal model that recapitulates the genetic alterations and tumor microenvironment of the human cancer being studied. For NF1-related research, genetically engineered mouse models or patient-derived xenograft (PDX) models with validated NF1 mutations are preferred. For other cancer types, cell line-derived xenografts or PDX models with relevant genetic backgrounds (e.g., KRAS mutations, BRAF mutations) should be selected. Following model establishment, animals undergo randomization when tumors reach a predetermined volume (typically 100-200 mm³) to ensure equivalent distribution across treatment groups. The treatment phase involves twice-daily oral administration of this compound or vehicle control for a duration of 3-4 weeks, with regular monitoring of tumor dimensions and animal health. Throughout the study, tumor volume is calculated periodically, and at the study endpoint, tumors are harvested for ex vivo analysis of pharmacodynamic markers and histopathological assessment [6] [7].

The following diagram outlines the complete experimental workflow for evaluating this compound in in vivo tumor models:

Experimental_Workflow cluster_phase1 Pre-Treatment Phase cluster_phase2 Treatment Phase cluster_phase3 Post-Treatment Analysis Start Study Design Model_Selection Animal Model Selection (GEMM, CDX, PDX) Start->Model_Selection Tumor_Implant Tumor Implantation (Subcutaneous/Orthotopic) Model_Selection->Tumor_Implant Randomization Randomization (Tumor Volume ~100-200 mm³) Tumor_Implant->Randomization Treatment Treatment Administration (this compound 25-50 mg/kg, BID, PO) Randomization->Treatment Monitoring Tumor & Health Monitoring (2-3 times weekly) Treatment->Monitoring Termination Study Termination (Tumors Harvested) Monitoring->Termination Analysis Analysis Phase Termination->Analysis Efficacy Efficacy Assessment (Tumor Volume, Weight) Analysis->Efficacy Biomarker Biomarker Analysis (pERK, Ki-67, Caspase-3) Analysis->Biomarker Histology Histopathological Evaluation Analysis->Histology PK Pharmacokinetic Analysis Analysis->PK

Diagram 2: In Vivo Experimental Workflow for this compound Evaluation

Conclusion and Future Perspectives

This compound represents a promising targeted therapeutic agent with demonstrated efficacy across multiple preclinical in vivo models and clinical settings, particularly in NF1-associated plexiform neurofibromas and various MAPK pathway-driven cancers. The comprehensive application notes and detailed protocols provided in this document offer researchers a solid foundation for designing and conducting rigorous in vivo studies to evaluate the antitumor activity of this compound. The integration of pharmacodynamic biomarkers such as pERK suppression, along with traditional efficacy endpoints like tumor growth inhibition, provides a comprehensive approach to assessing compound activity. Furthermore, the systematic workflow for in vivo evaluation ensures reliable and reproducible results that can effectively guide translational development decisions.

Future directions for this compound research include exploring its potential in combination therapies with other targeted agents or immunotherapies to overcome resistance mechanisms and enhance antitumor efficacy. Additionally, the development of predictive biomarkers beyond mutational status, such as gene expression signatures or functional imaging parameters, may help identify patient populations most likely to benefit from this compound treatment. The ongoing clinical trials in adult NF1 patients and other indications will further elucidate the full therapeutic potential of this MEK inhibitor across different disease contexts and age groups. As our understanding of the MAPK pathway and its interactions with other signaling networks deepens, the strategic application of this compound in rationally designed treatment regimens will continue to evolve, offering new hope for patients with difficult-to-treat cancers driven by aberrant MAPK signaling.

References

Rationale for Selumetinib Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Selumetinib is a selective inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway. In conditions like NF1, loss of neurofibromin function leads to hyperactive RAS/MAPK signaling, driving tumor growth such as in plexiform neurofibromas (pNF) [1] [2]. While this compound is approved for pediatric NF1-pNF, its limitations include variable patient responses, long-term toxicities (e.g., gastrointestinal, dermatological, cardiac), and an inability to fully eradicate tumor cells, particularly stem-like cells that may drive resistance [1]. Combination therapy strategies aim to address these limitations by targeting multiple pathways simultaneously, potentially leading to synergistic anti-tumor effects and allowing for dose reduction of individual drugs [1] [3].

Promising Combination Strategies and Mechanisms

Research has identified several promising partners for this compound. The table below summarizes the rationale and supporting evidence for key combinations.

Combination Partner Class/Target Proposed Mechanism of Synergy Development Stage
HSP90 Inhibitors (e.g., SNX-2112, Retaspimycin) [1] Heat Shock Protein 90 Destabilizes multiple oncogenic client proteins; suppresses stem-like tumor features [1]. Preclinical (in vitro & in vivo pNF models)
YAP Inhibitors (e.g., Verteporfin) [4] Transcriptional Co-activator (Hippo Pathway) Counteracts this compound-induced YAP nuclear translocation and activation, a potential resistance mechanism [4]. Preclinical (in vitro & xenograft models)
Cabozantinib [5] Multi-TKI (MET, VEGFR, etc.) Targets multiple parallel signaling pathways (e.g., PI3K) and tumor microenvironment; non-overlapping toxicity [5]. Phase I/II Clinical Trial (NCT #25-527)
Pembrolizumab [6] Anti-PD-1 Immunotherapy MEK inhibition may have immunomodulatory effects that enhance response to checkpoint inhibitors [6]. Phase I Trial (Completed, limited efficacy in solid tumors)

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the search results, which can be adapted for preclinical research.

In Vitro Combination Viability and Synergy Assay

This protocol is used to test the combined effect of this compound and another agent (e.g., an HSP90i or YAPi) on tumor cell viability [1] [4].

  • Cell Culture: Culture pNF cell lines (e.g., ipNF95.11bC, ipNF95.6) in DMEM supplemented with 10% FBS and 1% Antibiotic-Antimycotic at 37°C in a humidified incubator with 5% CO₂.
  • Cell Seeding: Seed cells in 96-well white-walled plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
  • Drug Treatment:
    • Prepare a matrix of drug concentrations. For example, systematically combine a range of this compound concentrations (e.g., 0, 6, 12, 24 µM) with a range of the combination drug concentrations (e.g., SNX-2112: 0, 0.047, 0.07, 0.105, 0.1575 µM) [1].
    • Replace the medium with serum-free DMEM containing the drug combinations.
    • Incubate the plates for 48-72 hours.
  • Viability Measurement:
    • Equilibrate plates and the CellTiter-Glo reagent to room temperature.
    • Add an equal volume of CellTiter-Glo reagent to each well.
    • Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
    • Measure luminescence using a microplate reader.
  • Synergy Analysis:
    • Express viability as a percentage of vehicle-treated controls.
    • Upload the dose-response matrix data to the SynergyFinder online application (https://synergyfinder.org).
    • Use the Bliss Independence model to calculate synergy scores. A positive score indicates synergy, a negative score indicates antagonism [1].
In Vivo Efficacy Study in Mouse pNF Models

This protocol evaluates the inhibitory effect of a this compound-based combination on tumor growth in live animal models [1].

  • Tumor Engraftment:
    • Harvest tumor cells from the dorsal root ganglia of a genetically engineered DhhCre;Nf1f/f;Luciferase mouse model.
    • Inject a single-cell suspension (e.g., 5 × 10⁴ cells) into the right sciatic nerve of 6-week-old female nude mice.
  • Randomization and Dosing:
    • Confirm tumor engraftment using an In Vivo Imaging System (IVIS).
    • Randomly assign mice into treatment cohorts (n=5 per group): Vehicle control, this compound monotherapy (e.g., 50 mg/kg/day, orally), Combination therapy (e.g., this compound 40 mg/kg/day orally + SNX-2112 30 mg/kg/day intraperitoneally) [1].
    • Administer treatments daily for a set period (e.g., 17 days).
  • Endpoint Analysis:
    • Monitor tumor volume regularly using caliper measurements or IVIS imaging.
    • At the study endpoint, euthanize all mice and harvest tumors.
    • Weigh the tumors and perform subsequent analyses (e.g., immunohistochemistry, Western blot).
Nuclear-Cytoplasmic Fractionation to Assess YAP Localization

This protocol is used to investigate mechanisms of resistance, such as YAP activation upon MEK inhibition [4].

  • Cell Treatment and Lysis:
    • Treat pNF Schwann cells (e.g., ipNF95.6) with this compound or DMSO control for a specified duration.
    • Harvest cells and lyse them using the NE-PER Nuclear and Cytoplasmic Extraction Reagents kit.
    • Centrifuge to separate the cytoplasmic extract (supernatant).
  • Nuclear Extraction:
    • Resuspend the insoluble pellet (crude nuclei) and vortex it with the nuclear extraction reagent.
    • Centrifuge to collect the nuclear extract (supernatant).
  • Western Blot Analysis:
    • Determine protein concentration for both fractions.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Incubate membranes with primary antibodies against YAP and phospho-YAP (Ser127).
    • Use antibodies against GAPDH (cytoplasmic marker) and Histone H3 (nuclear marker) to confirm fraction purity and for loading control.
    • Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence. Increased nuclear YAP in treated cells indicates activation.

Quantitative Data Summary from Key Studies

The following table consolidates key quantitative findings from the cited research to allow for easy comparison.

Combination Model System Key Quantitative Outcome Synergy Score/Model
This compound + SNX-2112 [1] pNF cell lines (in vitro) Potent inhibition of cell viability Synergistic (Bliss)
This compound + SNX-2112 [1] DhhCre;Nf1f/f mouse model (in vivo) Significant delay in tumor growth vs. monotherapy; allowed this compound dose reduction from 50 mg/kg to 40 mg/kg Not Applicable
This compound + Verteporfin [4] pNF cell lines (in vitro) Synergistic reduction in cell viability and colony formation Synergistic (Chou-Talalay)
This compound + Verteporfin [4] Xenograft model (in vivo) Enhanced tumor growth inhibition vs. either agent alone Not Applicable
This compound + Pembrolizumab [6] Advanced Solid Tumors (Clinical Trial, Phase I) Objective Response Rate: 6% (2/32 patients); study stopped for insufficient efficacy Not Applicable

Visualizing Signaling Pathways and Experimental Workflows

The diagrams below illustrate the core signaling pathway targeted by this compound and the workflow for preclinical combination testing.

Conclusion and Future Directions

Combination therapy represents a promising frontier for enhancing the utility of this compound. Preclinical data strongly support the synergistic potential of combining this compound with HSP90 or YAP inhibitors for NF1-pNF, by targeting resistance mechanisms and allowing dose reduction [1] [4]. Early-stage clinical trials are exploring combinations with agents like cabozantinib [5]. However, the clinical success of these strategies is not guaranteed, as evidenced by the limited efficacy of the this compound-pembrolizumab combination in a Phase I trial [6]. Future work should focus on validating these combinations in larger preclinical models and well-designed clinical trials, with an emphasis on identifying predictive biomarkers to select patients most likely to benefit from these tailored therapeutic approaches.

References

Selumetinib pharmacodynamic biomarkers ERK phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Pharmacodynamic Data of Selumetinib

The following table summarizes key quantitative findings from a recent phase 2 clinical trial investigating this compound in adults with Neurofibromatosis Type 1 (NF1), which directly demonstrates its effect on the target pathway [1].

Biomarker / Outcome Measurement Method Reported Change (Median) Biological & Clinical Significance
ERK1 Phosphorylation Immunoblot of paired PN biopsies -64.6% (range: -99.5% to 104.3%) Confirms potent inhibition of the MAPK pathway in the tumor tissue [1].
ERK2 Phosphorylation Immunoblot of paired PN biopsies -57.7% (range: -99.9% to 84.6%) Consistent with ERK1 data, demonstrating broad target engagement [1].
Tumor Volume Response Volumetric MRI -23.6% (maximal decrease) Correlates target engagement with a therapeutic effect (tumor shrinkage) [1].
Objective Response Rate (ORR) Radiological assessment (REiNS) 63.6% (21/33 participants) Demonstrates clinical efficacy linked to the pharmacodynamic effect [1].

A critical finding from this study was that the inhibition of MEK/ERK signaling by this compound did not lead to compensatory phosphorylation of AKT, a resistance mechanism sometimes seen with targeted therapies [1].

Experimental Protocols for p-ERK Analysis

Here are detailed methodologies for measuring p-ERK as a biomarker for this compound, applicable from in vitro models to clinical trials.

Protocol 1: Western Blot Analysis of p-ERK in Tumor Biopsies

This protocol is based on the method used in the clinical trial to analyze paired patient biopsies [1].

  • 1. Sample Collection and Preparation:

    • Collect pre-treatment and on-treatment (e.g., after one cycle of this compound) tumor biopsies.
    • Immediately snap-freeze a portion of the biopsy in liquid nitrogen and store at -80°C.
    • Lyse the frozen tissue in a RIPA buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 5 mM EDTA) supplemented with phosphatase and protease inhibitors [2].
    • Determine protein concentration using a BCA assay [2].
  • 2. Gel Electrophoresis and Immunoblotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE (4-20% gradient gel) [2].
    • Transfer proteins to a PVDF membrane [2].
    • Block the membrane with 5% non-fat milk or BSA in TBST.
  • 3. Antibody Incubation:

    • Probe the membrane with primary antibodies against:
      • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) to detect p-ERK.
      • Total p44/42 MAPK (Erk1/2) as a loading control [1] [2].
    • Use recommended antibody dilutions (e.g., 1:1000) and incubate overnight at 4°C [2].
    • Wash and incubate with an HRP-conjugated secondary antibody (e.g., 1:10,000) [2].
  • 4. Signal Detection and Analysis:

    • Detect bands using enhanced chemiluminescence (ECL) reagents and a biomolecular imager [2].
    • Quantify band intensities. Calculate the p-ERK to total ERK ratio for each sample and then determine the percentage change from pre- to on-treatment.
Protocol 2: Cell-Based Screening Assay using AlphaScreen Technology

This high-throughput method is ideal for in vitro drug sensitivity testing and mechanistic studies [3].

  • 1. Cell Preparation:

    • Plate adherent or suspension cells in a 384-well ProxiPlate. Allow cells to adhere and grow to 70-90% confluence for 24 hours [3].
    • (Optional) Serum-starve cells to reduce baseline p-ERK levels [3].
  • 2. Drug Treatment and Stimulation:

    • For Agonist/Antagonist Mode: Pre-treat cells with this compound or vehicle for 1-2 hours. Then, stimulate with a growth factor (e.g., EGF) or agonist at its EC80 concentration for 5-15 minutes to activate the MAPK pathway [3].
    • For Direct Target Engagement: Treat cells with this compound alone for a predetermined time to observe basal pathway suppression.
  • 3. Cell Lysis and Assay:

    • Lyse cells for 10 minutes at room temperature.
    • Transfer a small aliquot of lysate (e.g., 4-6 µL) to the assay plate.
    • Add AlphaScreen SureFire p-ERK reaction mix (containing donor and acceptor beads) and incubate for 2 hours at room temperature in low light conditions [3].
  • 4. Reading and Analysis:

    • Read the plate using an EnVision or similar plate reader with AlphaScreen settings.
    • Plot the signal to determine the IC₅₀ for this compound's inhibition of ERK phosphorylation.

This compound Mechanism of Action and Biomarker Context

The diagrams below illustrate the role of ERK phosphorylation in the mechanism of action of this compound and its measurement as a biomarker.

G cluster_biomarker Pharmacodynamic Biomarker GF Growth Factor Receptor RAS RAS (Active) GF->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates pERK ERK (Phosphorylated) MEK->pERK Phosphorylates Prolif Cell Proliferation & Survival pERK->Prolif Promotes ERK ERK (Unphosphorylated) This compound This compound (MEK Inhibitor) This compound->MEK Inhibits

Diagram 1: this compound inhibits MEK to prevent ERK phosphorylation, and the reduction in p-ERK serves as a direct pharmacodynamic biomarker.

G Start Initiate this compound Treatment Biopsy1 Collect Pre-Treatment Tumor Biopsy Start->Biopsy1 Biopsy2 Collect On-Treatment Tumor Biopsy Start->Biopsy2 After 1 Cycle Process Process Tissue: Lysate Preparation Biopsy1->Process Snap Freeze Biopsy2->Process Snap Freeze WesternBlot Western Blot Analysis: p-ERK / Total ERK Process->WesternBlot Analyze Quantify p-ERK Reduction WesternBlot->Analyze Confirm Confirm Target Engagement Analyze->Confirm

Diagram 2: A typical workflow for validating this compound pharmacodynamics in a clinical trial using paired tumor biopsies and Western blot analysis.

Key Research Insights

  • Clinical Validation: The strong correlation between reduced p-ERK levels and tumor volume decrease in NF1 patients provides compelling clinical evidence for p-ERK as a robust PD biomarker for this compound [1].
  • Lack of Compensatory AKT Activation: A significant finding is that effective MEK inhibition by this compound does not trigger compensatory AKT phosphorylation in NF1 plexiform neurofibromas, which could otherwise sustain tumor survival [1].
  • Resistance Mechanism: Preclinical studies in colorectal cancer models with specific BRAF mutations (e.g., L525R) suggest that resistance to this compound can be associated with persistent AKT phosphorylation. This indicates that p-AKT may be a useful secondary biomarker to monitor in certain contexts, and that combination therapy with AKT inhibitors could overcome resistance [2].

References

Comprehensive Application Notes and Protocols for Selumetinib Population Pharmacokinetic Modeling

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Clinical Pharmacology

Selumetinib (AZD6244, ARRY-142886) is an oral, potent, highly selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1/2 (MEK1/2) that binds to a unique allosteric pocket adjacent to the ATP-binding site, locking MEK1/2 into a catalytically inactive state and preventing ERK1/2 phosphorylation. [1] This inhibits the MAPK signaling pathway, which is constitutively activated in many cancers due to mutations in Ras, Raf, or other pathway components. [1] this compound has received FDA approval for pediatric patients aged ≥2 years with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas, representing a significant advancement in targeted therapy for this patient population. [1] [2]

The pharmacokinetic profile of this compound is characterized by rapid absorption (T~max~ 1-2 hours), mean terminal elimination half-life of approximately 7.5 hours, and dose-proportional increases in exposure across the therapeutic range. [1] this compound undergoes hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, with CYP3A4 being the predominant isoform and contributions from CYP2C19, CYP1A2, CYP2C9, CYP2E1, and CYP3A5, followed by glucuronidation mediated by UGT1A1 and UGT1A3. [2] [3] Its active metabolite, N-desmethyl this compound, circulates at approximately 10% of the parent drug concentration but is 3-5 times more potent, contributing 20-30% of the drug's overall activity. [4] [3] Population pharmacokinetic (PopPK) modeling has become an essential tool in characterizing the large inter- and intra-patient variability in this compound exposure and identifying significant covariates that influence pharmacokinetic parameters to optimize dosing across diverse patient populations. [1]

Population Pharmacokinetic Model Characterization

Structural Model Development

Population pharmacokinetic modeling of this compound has been implemented using nonlinear mixed-effects approaches with data pooled from multiple clinical trials encompassing healthy volunteers, adult oncology patients, and pediatric patients. The structural model for this compound pharmacokinetics has been consistently characterized as a two-compartment model with sequential zero- and first-order absorption with a lag time for the zero-order process. [4] [5] The absorption phase is particularly complex, with high intrapatient variability in absorption parameters exceeding interpatient variability. [5]

For the active metabolite N-desmethyl this compound, disposition is best described by a single-compartment model with linear elimination, without back-transformation to the parent drug. [4] In the joint parent-metabolite model, the metabolite formation is characterized by linear conversion from the parent drug compartment. The typical population parameter estimates for the final joint model in a median subject not taking interacting drugs include clearance (CL/F) of 12.7 L/h and central volume of distribution (V~2~/F) of 35.6 L for this compound. [4]

Table 1: Structural Model Parameters for this compound and N-desmethyl this compound

Parameter Symbol Estimate Unit Description
This compound Clearance CL/F 11.6-13.5 L/h Apparent oral clearance
Central Volume V~2~/F 35.6 L Volume of central compartment
Absorption Rate K~a~ Variable h^-1^ First-order absorption rate constant
Absorption Lag Time T~lag~ Variable h Lag time for absorption
Intercompartmental Clearance Q/F Variable L/h Distribution clearance
Peripheral Volume V~3~/F Variable L Volume of peripheral compartment
Metabolite Clearance CL~m~/F Variable L/h N-desmethyl this compound clearance
Metabolite Volume V~m~/F Variable L N-desmethyl this compound volume
Formation Fraction F~m~ Variable % Fraction converted to metabolite
Covariate Analysis and Model Evaluation

Covariate analysis has identified several patient-specific factors that significantly influence this compound pharmacokinetics. The most impactful covariate is body surface area (BSA), which affects both clearance and volume of distribution, supporting BSA-based dosing in pediatric patients. [6] [5] Additional covariates include age (affecting volume of distribution), bilirubin levels (impacting clearance), and hepatic function status. [4] Demographic factors such as Asian race have also been identified as influential on this compound apparent oral clearance. [1]

Table 2: Significant Covariates Affecting this compound Pharmacokinetics

Covariate Effect on PK Parameters Magnitude of Effect Clinical Implications
Body Surface Area Increases CL/F and V/F >20% change in exposure Supports BSA-based dosing in pediatrics
Age Affects V~2~/F Decreased volume with age Flat dosing appropriate in adults
Hepatic Impairment Alters CL/F Increased exposure in impairment Requires monitoring
Asian Race Decreases CL/F Increased exposure Potential need for dose adjustment
Bilirubin Level Reduces CL/F Increased exposure Monitor in hepatic impairment
Co-medications Alters CL/F via CYP modulation 30-40% change in exposure Requires dose management

Model evaluation has been performed using goodness-of-fit plots, visual predictive checks, and bootstrap validation techniques. The final models have demonstrated adequate performance in describing observed data, with acceptable precision of parameter estimates and shrinkage values. [4] [7] [6] The models have successfully characterized the high interindividual variability in this compound absorption and exposure, which has important implications for individualized dosing strategies.

Physiologically-Based Pharmacokinetic (PBPK) Modeling

Model Development and Verification

A comprehensive PBPK model for this compound has been developed to predict plasma concentration-time profiles and evaluate the impact of coadministered drugs, particularly cytochrome P450 inhibitors and inducers. [2] The model was constructed using physiochemical data and clinical drug-drug interaction (DDI) studies with itraconazole (a strong CYP3A4 inhibitor) and fluconazole (a strong CYP2C19 and moderate CYP3A4 inhibitor). [2] The model incorporated a minimal PBPK approach with a single adjusting compartment (SAC) and was parameterized using measured values for partition coefficient, acid dissociation constant, blood-to-plasma ratio, and fraction unbound in plasma (0.016). [2]

The PBPK model was verified against data from an in vivo rifampicin DDI study (a strong inducer of multiple enzymes including CYP3A4/CYP2C19) and an absolute bioavailability study (62%; 90% CI, 60.1%-64.1%). [2] The model successfully captured the observed this compound pharmacokinetic profiles and interactions with CYP inhibitors/inducers, demonstrating its predictive capability for complex drug-drug interactions. The verified model showed that coadministration with itraconazole increased this compound exposure (AUC) by 49%, fluconazole increased AUC by 53%, while rifampicin decreased AUC by 51%. [2]

Applications and Pediatric Extrapolation

The verified PBPK model has been applied to predict the potential impact of moderate CYP3A and CYP2C19 inhibitors (e.g., erythromycin, diltiazem, fluoxetine) as well as moderate and weak CYP3A inducers on this compound pharmacokinetics. [2] Predictions indicated a DDI effect of 30% to 40% increase or decrease in this compound exposure when coadministered with moderate CYP inhibitors or inducers, respectively, which informed clinical dose management recommendations. [2]

For pediatric applications, the adult PBPK model was adapted by changing system-specific parameters using the Simcyp pediatric module, enabling simulation of exposures in specific BSA brackets that matched those achieved with a 25 mg/m² dose in SPRINT clinical trials. [2] This approach has been valuable for guiding dosing in younger children where clinical data may be limited, supporting dose selection for the granule formulation in children aged ≥1 to <7 years with NF1 in the SPRINKLE study (NCT05309668). [2] [8]

Experimental Protocols and Methodologies

Bioanalytical Method for this compound Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in human plasma, with validation performed in accordance with ICH M10 guidelines. [3]

Materials and Reagents:

  • This compound reference standard and isotopically labeled internal standard ([^13^C~2~,^2~H~4~]-Selumetinib)
  • LC-MS/MS-grade acetonitrile, methanol, and formic acid
  • Blank human plasma for calibration standards and quality controls

Instrumentation and Conditions:

  • Chromatography system: Liquid chromatography system with C18 column (specifications not provided in detail)
  • Mass spectrometry: Tandem mass spectrometer with electrospray ionization (ESI) source
  • Detection: Multiple reaction monitoring (MRM) in positive ion mode

Sample Preparation Protocol:

  • Prepare stock solutions of this compound (5 mg/mL in DMSO) and internal standard (1 mg/mL in DMSO)
  • Create working solutions through serial dilution with DMSO
  • Aliquot 50 µL of calibration standards, quality controls, or patient samples
  • Add 5 µL of internal standard working solution (1 µg/mL)
  • Perform protein precipitation with 450 µL of acetonitrile containing 0.1% (v/v) formic acid
  • Vortex mix for 10 minutes, then centrifuge at 14,000 rpm for 10 minutes
  • Transfer supernatant for analysis

Method Validation Parameters:

  • Linearity range: 1.3-2000 ng/mL
  • Lower limit of quantification (LLOQ): 1.3 ng/mL
  • Precision and accuracy: ≤15% for all quality control levels
  • Selectivity: No interference from blank plasma or metabolites
  • Stability: Established under various storage conditions
Population PK Modeling Protocol

Software and Tools:

  • Nonlinear mixed-effects modeling: NONMEM (version 7.4 or higher)
  • Supporting tools: Perl-speaks-NONMEM (PsN) for model execution and evaluation
  • Data management: R (version 4.0.3 or higher) for dataset preparation and diagnostic plots

Data Collection Requirements:

  • Pharmacokinetic samples: Rich or sparse sampling designs from clinical trials
  • Demographic data: Age, body weight, height, BSA, sex, race
  • Laboratory values: Hepatic function markers (ALT, AST, bilirubin), renal function markers (creatinine, calculated CrCL)
  • Concomitant medications: CYP inhibitors/inducers, gastric acid-reducing agents
  • Formulation information: Capsule, solution, or granule formulation

Model Development Workflow:

  • Base model development: Evaluate one-, two-, and three-compartment structural models with various absorption models (first-order, sequential zero-first order, transit compartment models)
  • Statistical model building: Identify appropriate interindividual and residual error models
  • Covariate analysis: Implement stepwise covariate modeling (forward inclusion p<0.05, backward elimination p<0.01)
  • Model evaluation: Use goodness-of-fit plots, visual predictive checks, bootstrap validation, and likelihood ratio tests
  • Model qualification: Assess parameter precision, shrinkage values, and predictive performance

Critical Model Diagnostics:

  • Goodness-of-fit plots: Observed vs. population predictions, observed vs. individual predictions, conditional weighted residuals vs. time/predictions
  • Visual predictive checks: 90% prediction intervals with observed data overlaid
  • Parameter precision: Relative standard errors ≤30% for fixed effects, ≤50% for random effects
  • Bootstrap evaluation: 1000 bootstrap runs with successful minimization ≥80%

Signaling Pathways and Workflow Diagrams

MAPK/ERK Signaling Pathway and this compound Mechanism

MAPK_pathway MAPK/ERK Signaling Pathway and this compound Mechanism GrowthFactor Growth Factor Receptor RAS RAS Protein (GTP-bound) GrowthFactor->RAS Activation RAF RAF Kinase RAS->RAF Activation MEK MEK1/2 Protein RAF->MEK Phosphorylation ERK ERK1/2 Kinase MEK->ERK Phosphorylation NuclearEvents Nuclear Events (Proliferation, Survival) ERK->NuclearEvents This compound This compound (MEK1/2 Inhibitor) This compound->MEK Allosteric Inhibition NF1 NF1 Gene Mutation NF1->RAS Dysregulation (GAP Loss)

This diagram illustrates the MAPK/ERK signaling pathway and this compound's mechanism of action. The pathway begins with growth factor receptor activation, leading to sequential activation of RAS, RAF, MEK, and ERK proteins, ultimately resulting in nuclear events that promote cell proliferation and survival. [1] this compound acts as an allosteric MEK1/2 inhibitor, binding to a unique site adjacent to the ATP-binding pocket and preventing MEK phosphorylation and activation. [1] In neurofibromatosis type 1 (NF1), loss-of-function mutations in the NF1 gene (encoding neurofibromin, a RAS GTPase-activating protein) lead to constitutive RAS activation, making these tumors particularly sensitive to MEK inhibition. [9]

Population PK Model Development Workflow

PopPK_Workflow Population PK Model Development Workflow for this compound DataCollection Data Collection (PK samples, covariates) BaseModel Structural Model Development (1-, 2-, 3-compartment models) DataCollection->BaseModel StatisticalModel Statistical Model (Interindividual, residual variability) BaseModel->StatisticalModel CovariateModel Covariate Model (Stepwise inclusion) StatisticalModel->CovariateModel ModelEvaluation Model Evaluation (GOF, VPC, bootstrap) CovariateModel->ModelEvaluation ModelEvaluation->BaseModel If inadequate ModelEvaluation->CovariateModel If inadequate ModelQualification Model Qualification (Predictive performance) ModelEvaluation->ModelQualification ModelQualification->ModelEvaluation If inadequate Simulation Model Application (Exposure-response, dosing) ModelQualification->Simulation

This workflow outlines the systematic approach for developing population pharmacokinetic models for this compound. The process begins with comprehensive data collection from clinical trials, including PK samples and relevant patient covariates. [4] [7] The structural model is developed by testing various compartmental models and absorption processes, followed by implementation of statistical models to characterize interindividual and residual variability. [7] Covariate analysis identifies patient factors that significantly influence PK parameters, with model evaluation performed using diagnostic plots and validation techniques. [4] [6] Finally, the qualified model is applied to simulate exposures and inform dosing strategies across different patient populations. [6] [2]

Clinical Applications and Dosing Optimization

Exposure-Response Relationships

Exposure-response analyses have been conducted to inform this compound dosing recommendations across different patient populations. In pediatric patients with NF1 and inoperable plexiform neurofibromas, This compound and metabolite exposures in responders (≥20% PN volume decrease from baseline) and non-responders were largely overlapping, with median exposures numerically higher in responders. [6] However, no clear exposure-response relationship was established for key efficacy endpoints, suggesting that the proposed therapeutic dose of 25 mg/m² twice daily achieves clinically active exposures in most patients. [6]

For safety outcomes, exposure-safety analyses demonstrated no clear relationships between this compound exposure and common adverse events including rash acneiform, diarrhea, vomiting, and nausea. [6] This supports the use of the 25 mg/m² twice daily dose as generally tolerable, with dose modifications implemented based on toxicity management rather than preemptive exposure considerations.

Special Population Considerations

Pediatric Patients:

  • BSA-based dosing (25 mg/m² twice daily) is recommended for children with NF1
  • The granule formulation (SPRINKLE study) enables dosing in children aged ≥1 to <7 years
  • PBPK modeling supports dose selection for younger children by matching exposures achieved in older children

Hepatic Impairment:

  • Patients with hepatic impairment show altered this compound clearance
  • Recommend monitoring and potential dose adjustments based on severity
  • Bilirubin level identified as significant covariate for clearance

Drug-Drug Interactions:

  • Strong CYP3A4 inhibitors (e.g., itraconazole): Increase this compound exposure by ~49%
  • Strong CYP3A4 inducers (e.g., rifampicin): Decrease this compound exposure by ~51%
  • Moderate inhibitors/inducers: Predicted 30-40% change in exposure
  • Recommend avoidance or dose management with interacting drugs

Conclusion

Population pharmacokinetic modeling has played a pivotal role in the clinical development of this compound, characterizing its complex pharmacokinetic properties and identifying important covariates that contribute to exposure variability. The developed models have supported dosing optimization across diverse patient populations, particularly for pediatric patients with NF1 where BSA-based dosing has been implemented. The integration of traditional PopPK approaches with PBPK modeling has further enhanced the ability to predict drug-drug interactions and support dose selection in special populations.

Future directions include the application of therapeutic drug monitoring combined with metabolic phenotyping to further individualize this compound therapy, particularly in patients with unusual metabolic patterns or suboptimal response. [3] The continued refinement of these models with real-world data will help optimize this compound therapy across the expanding range of clinical applications.

References

Comprehensive Application Notes and Protocols for Selumetinib Physiologically Based Pharmacokinetic (PBPK) Modeling in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Selumetinib and PBPK Modeling Fundamentals

This compound (ARRY-142886), marketed as Koselugo, is an oral, potent, and highly selective allosteric inhibitor of mitogen-activated protein kinase kinase 1/2 (MEK1/2). It received FDA approval for the treatment of pediatric patients aged ≥2 years with neurofibromatosis type 1 (NF1) with symptomatic, inoperable plexiform neurofibromas. This compound's pharmacokinetic profile is characterized by rapid absorption (T~max~ ≈1 hour) and a relatively short elimination half-life (≈5-9 hours in adults, ≈6 hours in children). The drug displays approximately dose-proportional pharmacokinetics across the therapeutic dose range (25-75 mg/m²), which simplifies dosing regimen design and PBPK model structure.

Physiologically based pharmacokinetic modeling represents a advanced computational approach that integrates drug-specific properties with human physiological parameters to predict drug concentration-time profiles in various tissues and populations. PBPK models have emerged as powerful tools in model-informed drug development, particularly for predicting drug-drug interactions (DDIs), optimizing pediatric dosing, and supporting regulatory decision-making. The regulatory acceptance of PBPK modeling has grown substantially, with analyses showing that 74 out of 243 novel drugs approved by the FDA from 2019-2023 utilized PBPK models in their applications, with DDI assessment being the most common application (74.2% of cases) [1].

Table 1: Key Physicochemical and Pharmacokinetic Properties of this compound

Parameter Value Source/Measurement
Molecular Formula C~17~H~15~BrClFN~4~O~3~ [2]
CAS Registry No. 606143-52-6 [2]
Blood-to-plasma ratio Experimentally measured [3]
Fraction unbound (f~u~) 0.016 (1.6%) Experimental observation [3]
Time to C~max~ (T~max~) ≈1.0-1.6 hours (adults); ≈1 hour (pediatric) Clinical studies [3]
Terminal elimination half-life ≈5.0-9.0 hours (adults); ≈6 hours (pediatric) Clinical studies [3]
Absolute bioavailability 62% (90% CI: 60.1%-64.1%) NCT02238782 study [3]

This compound PBPK Model Development and Parameterization

Model Structure and Input Parameters

The this compound PBPK model was developed using a minimal PBPK approach coupled with a single adjusting compartment (SAC). This structural model consists of four primary compartments: systemic circulation, portal vein, liver, and an adjusting compartment that collectively represents all other tissues excluding the liver and portal vein. The first-order absorption model was implemented, treating the gut as a single compartment with a specific absorption rate constant (k~a~) and fraction absorbed (f~a~). These parameters were predicted from effective permeability derived from Madin-Darby Canine Kidney (MDCK) II cell system measurements, providing a physiologically relevant basis for the absorption model [3].

The clearance mechanisms incorporated in the model reflect the known elimination pathways of this compound. Hepatic metabolism represents the primary clearance route, with significant contributions from cytochrome P450 enzymes (mainly CYP3A4 and CYP2C19) and UGT-mediated glucuronidation. The retrograde model was employed to calculate intrinsic hepatic clearance based on in vivo oral clearance values, hepatic uptake factor, and specific elimination pathways. This comprehensive approach ensures the model accurately captures the complex interplay between this compound's physicochemical properties and human physiology [3].

Table 2: Key Parameters for this compound PBPK Model Development

Parameter Category Specific Parameters Source/Determination Method
Physicochemical Properties Partition coefficient, acid dissociation constant, blood-to-plasma ratio Experimentally measured [3]
Absorption Parameters Effective permeability, absorption rate constant (k~a~), fraction absorbed (f~a~) MDCK II cell system; predicted from permeability [3]
Distribution Parameters Fraction unbound, tissue-plasma partition coefficients Minimal PBPK with single adjusting compartment [3]
Elimination Parameters Fraction metabolized by CYP3A4, CYP2C19, UGT enzymes; intrinsic clearance Retrograde model; in vivo oral clearance data [3]
Software Platform Simcyp version 17 Certara, Sheffield, UK [3]
Model Development Workflow

The development of a robust PBPK model follows a systematic, stepwise approach that ensures reliable predictions across various clinical scenarios. The workflow diagram below illustrates the key stages in this compound PBPK model development:

G cluster_1 Parameterization Phase cluster_2 Verification Phase Start Start: PBPK Model Development P1 Input Physicochemical Data Start->P1 P2 Define Absorption Parameters P1->P2 P3 Define Distribution Parameters P2->P3 P4 Define Metabolism Parameters P3->P4 P5 Initial Model Building P4->P5 P6 Verify with DDI Studies P5->P6 P7 Verify with Bioavailability Data P6->P7 P8 Final Model Evaluation P7->P8 P9 Apply to Clinical Scenarios P8->P9

Model Verification and Drug-Drug Interaction (DDI) Predictions

Clinical Verification Studies

The this compound PBPK model underwent rigorous verification against multiple clinical studies to ensure its predictive accuracy. Three key clinical trials provided essential data for model verification: NCT02093728 (DDI study with itraconazole and fluconazole), NCT02046850 (DDI study with rifampicin), and NCT02238782 (absolute bioavailability study). These studies represented diverse clinical scenarios that challenged the model's ability to predict this compound behavior under various metabolic conditions [3].

The verification results demonstrated that the model accurately captured observed this compound pharmacokinetic profiles and successfully predicted the magnitude of drug interactions when this compound was coadministered with CYP inhibitors or inducers. Specifically, the model replicated the clinical observation that itraconazole (a strong CYP3A4 inhibitor) increased this compound exposure with a geometric least-squares mean ratio of 1.49 for AUC, while rifampicin (a strong CYP3A4 inducer) decreased this compound exposure by 51% for AUC. This concordance between observed and predicted values established the model's validity for simulating various clinical scenarios [3].

DDI Prediction Performance and Clinical Implications

The verified PBPK model demonstrated excellent performance in predicting this compound exposure changes when co-administered with moderate CYP inhibitors or inducers. The predictions revealed that moderate CYP inhibitors cause a 30-40% increase in this compound exposure, while moderate CYP inducers result in a 30-40% decrease in exposure. These quantitative predictions provided crucial evidence for developing clinical management strategies and dose adjustment recommendations for patients requiring concomitant medications [3] [4].

Table 3: Clinical DDI Studies for this compound PBPK Model Verification

Coadministered Drug Mechanism Effect on this compound Exposure Study Identifier
Itraconazole Strong CYP3A4 inhibitor AUC increased by 49% (90% CI: 40-59%) NCT02093728 [3]
Fluconazole Strong CYP2C19 and moderate CYP3A4 inhibitor AUC increased by 53% (90% CI: 44-63%) NCT02093728 [3]
Rifampicin Strong CYP3A4/CYP2C19 inducer AUC decreased by 51% (90% CI: 47.4-54.1%) NCT02046850 [3]
None (bioavailability study) Absolute bioavailability assessment Absolute bioavailability = 62% (90% CI: 60.1-64.1%) NCT02238782 [3]
Experimental Protocol: Clinical DDI Study Design

Protocol Title: Clinical Drug-Drug Interaction Study Between this compound and CYP Modulators

Objective: To evaluate the effect of strong CYP inhibitors and inducers on this compound pharmacokinetics to verify PBPK model predictions.

Study Design:

  • Phase: Phase I clinical trial
  • Design: Open-label, fixed-sequence DDI study
  • Population: Healthy adult volunteers or patients with NF1
  • Ethical Considerations: Studies conducted in accordance with Declaration of Helsinki and ICH/GCP guidelines; approved by institutional review boards; informed consent obtained from all participants [3]

Methods and Procedures:

  • Treatment Sequence:

    • Period 1: Single dose of this compound (e.g., 75 mg) alone
    • Washout period (≥7 days based on this compound half-life)
    • Period 2: Pretreatment with perpetrator drug (e.g., itraconazole 200 mg once daily for 5 days) followed by coadministration of this compound with the perpetrator drug
  • Blood Sampling Schedule:

    • Pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 24, and 36 hours post-dose
    • Samples collected in EDTA-containing tubes
    • Plasma separated by centrifugation and stored at -70°C until analysis
  • Bioanalytical Method:

    • Validated LC-MS/MS method for this compound quantification
    • Lower limit of quantification: 1 ng/mL
    • Quality control samples at low, medium, and high concentrations
  • Pharmacokinetic Analysis:

    • Noncompartmental analysis using WinNonlin or equivalent software
    • Primary endpoints: AUC~0-t~, AUC~0-∞~, C~max~
    • Secondary endpoints: T~max~, t~1/2~, CL/F

Statistical Analysis:

  • Geometric least-squares mean ratios and 90% confidence intervals for AUC and C~max~
  • No effect boundary: 80-125% for equivalence testing

Pediatric Extrapolation and Dose Optimization

Pediatric PBPK Model Development

The pediatric PBPK model for this compound was developed by adapting the verified adult model using the Simcyp pediatric module, which incorporates age-dependent changes in physiology, organ size, blood flow, and enzyme maturation. This approach allowed for extrapolation of this compound exposure from older children to younger pediatric patients, addressing the ethical and practical challenges of conducting clinical trials in children. The model was specifically applied to simulate exposures in specific body surface area brackets that matched those achieved with the established 25 mg/m² dose in the SPRINT clinical trials [3] [4].

The pediatric simulations confirmed that the 25 mg/m² twice-daily dosing regimen achieved comparable exposures across different pediatric age groups and body surface area categories. This finding supported the use of this dose for children aged ≥2 years with neurofibromatosis type 1 and provided confidence in its efficacy and safety profile across the pediatric population. The PBPK model was subsequently used to guide dosing for younger patients in planned pediatric clinical studies, optimizing dose selection while minimizing the need for extensive clinical trials in this vulnerable population [3].

Experimental Protocol: Pediatric Dose Selection Using PBPK

Protocol Title: PBPK-Based Dose Selection for Pediatric Patients

Objective: To extrapolate this compound exposure from older children to younger pediatric patients using PBPK modeling to guide appropriate dosing.

Software and Tools:

  • Primary Software: Simcyp Simulator (Version 17 or higher)
  • Module: Simcyp Pediatric Module
  • Model Type: Minimal PBPK with single adjusting compartment

Procedural Steps:

  • Base Model Preparation:

    • Implement verified adult this compound PBPK model
    • Confirm model performance against adult clinical data
    • Verify prediction of observed pediatric data from SPRINT trial
  • Pediatric Population Parameters:

    • Select age-dependent physiological parameters:
      • Organ weights and blood flows
      • Tissue composition
      • Protein binding levels
      • Enzyme maturation profiles for CYP3A4 and CYP2C19
    • Define body surface area brackets for simulation
  • Virtual Population Generation:

    • Generate virtual pediatric populations covering age range 2-18 years
    • Include appropriate variability in physiological parameters
    • Simulate sufficient number of virtual trials (≥10) with appropriate sample size
  • Exposure Matching:

    • Simulate this compound exposure with proposed dosing regimens
    • Compare exposure metrics (AUC, C~max~) across age groups
    • Match pediatric exposures to target exposure established in clinical trials
    • Identify dose achieving comparable exposure to 25 mg/m² in SPRINT trial
  • Sensitivity Analysis:

    • Evaluate impact of key parameters on exposure predictions
    • Assess effect of variability in enzyme maturation rates
    • Determine critical factors influencing dose recommendations

Output and Deliverables:

  • Recommended dosing regimen for each age group or body surface area bracket
  • Quantitative comparison of exposure metrics across pediatric subpopulations
  • Assessment of expected exposure variability in pediatric patients
  • Supporting data for regulatory submissions and clinical trial design

Research Applications and Future Directions

Integration with Pharmacodynamic Biomarkers

The utility of PBPK modeling for this compound extends beyond pharmacokinetic predictions to encompass pharmacodynamic biomarker integration. Research in minipig models has demonstrated that this compound effectively normalizes Ras/MAPK signaling in clinically relevant tissues, with significant reduction in phosphorylated ERK levels observed in peripheral blood mononuclear cells (PBMCs), skin, and sciatic nerve. Interestingly, tissue-specific responses were noted, with this compound reducing MAPK signaling to wild-type levels in NF1 optic nerve but causing over-suppression in skin tissues, potentially explaining the dermatologic toxicities commonly associated with MEK inhibitors [5].

These findings highlight the potential for PBPK/PD integration, where PBPK models predicting tissue concentrations are linked with pharmacodynamic models capturing pathway modulation. This approach could help optimize dosing strategies to maximize efficacy while minimizing toxicity. The observed tissue distribution patterns, with higher this compound concentrations in CNS tissues from NF1 animals compared to wild-type, provide important insights for treating NF1-associated central nervous system tumors and support the potential utility of this compound for various NF1 manifestations [5].

Transcriptomic Applications and Treatment Response Assessment

Emerging research has utilized single-nuclei RNA sequencing (snRNA-seq) to analyze human cutaneous neurofibromas before and after this compound treatment, revealing complex effects on cellular signaling and extracellular matrix composition. These studies identified altered Schwann cell states, changes in inter-cellular signaling, and downregulation of extracellular matrix pathways following treatment. While no single cell population showed significant proportional changes with treatment, analysis revealed dramatic alterations in receptor-ligand pairs and robust downregulation of intercellular signaling associated with extracellular matrix pathways including collagen, laminin, fibronectin, and nectin [6].

These transcriptomic findings provide valuable insights for enhancing PBPK models through systems pharmacology approaches. The demonstrated reduction in ERK/MAPK signaling across multiple cell types, along with unexpected findings such as significant decreases in opioid signaling in myeloid and endothelial cells, offers potential biomarkers for treatment response monitoring. The identification of treatment-specific gene signatures and interaction pathways could inform future therapeutic strategies and provide clues for understanding variable treatment responses among patients [6].

Conclusion

The development and verification of a comprehensive PBPK model for this compound represents a significant advancement in model-informed drug development for targeted oncology therapeutics. This model has demonstrated substantial utility in predicting drug-drug interactions, optimizing pediatric dosing, and informing clinical management strategies. The successful application of PBPK modeling for this compound underscores the growing importance of quantitative approaches in modern drug development and regulatory decision-making.

Future directions for this compound PBPK modeling include further refinement through integration with pharmacodynamic biomarkers, expansion to special populations with organ impairment, and application to combination therapy scenarios. As PBPK modeling continues to evolve, its role in supporting the development of safe and effective dosing strategies for molecularly targeted agents like this compound will undoubtedly expand, ultimately benefiting patients through more personalized and optimized therapeutic approaches.

References

Comprehensive Application Notes and Protocol for Selumetinib Sample Preparation via Protein Precipitation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Selumetinib (Koselugo) is a potent, selective, orally administered small-molecule inhibitor that noncompetitively blocks ATP binding to MEK1 and MEK2, preventing their phosphorylation. It has revolutionized treatment for pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas. By binding to MEK1/2, this compound induces conformational changes that disrupt intracellular signal transduction, ultimately inhibiting tumor cell growth and proliferation [1].

Therapeutic Drug Monitoring (TDM) is particularly valuable for this compound due to significant interindividual pharmacokinetic variability observed in pediatric patients. Measured trough levels (C~trough~) range from 15.80 to 537.39 ng/mL in patients receiving standard dosing, highlighting the critical need for personalized monitoring to optimize efficacy and minimize toxicity [1]. The development of robust bioanalytical methods is therefore essential for supporting TDM and enabling personalized this compound dosing regimens.

Materials and Reagents

Chemical Reagents
  • This compound reference standard: Commercially available (e.g., C4492 from Alsachim) [1].
  • Internal Standard (IS): Isotopically labeled [^13^C~2~,^2~H~4~]-Selumetinib (e.g., C4493 from Alsachim) [1].
  • Solvents: LC-MS/MS-grade Acetonitrile (ACN), LC-MS/MS-grade Methanol, and Dimethyl Sulfoxide (DMSO). All should be of high purity (≥98%) [1].
  • Additives: Formic Acid (FA, 99.9%) and Zinc Sulfate Heptahydrate [1].
  • Water: Milli-Q water or equivalent, MS grade [1].
  • Blank Matrix: Drug-free human plasma.
Solutions Preparation
  • This compound Stock Solution (5 mg/mL): Dissolve 5 mg of this compound powder in 1 mL of DMSO [1].
  • This compound Working Solution 1 (WS1, 100 µg/mL): Dilute the stock solution 1:50 in DMSO (e.g., 10 µL stock + 490 µL DMSO) [1].
  • This compound Working Solution 2 (WS2, 1 µg/mL): Dilute WS1 1:100 in DMSO (e.g., 10 µL WS1 + 990 µL DMSO) [1].
  • Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of powdered IS in 1 mL of DMSO [1].
  • IS Working Solution 1 (IS WS1, 100 µg/mL): Dilute the IS stock solution 1:10 in DMSO [1].
  • IS Working Solution 2 (IS WS2, 1 µg/mL): Dilute IS WS1 1:100 in DMSO. This is the working solution used in the sample preparation [1].
  • Precipitation Solvent: ACN containing 0.1% (v/v) Formic Acid [1].

Store all solutions at –20°C when not in use.

Experimental Protocol: Protein Precipitation for this compound

Workflow Overview

The following diagram illustrates the complete sample preparation workflow, from sample aliquoting to instrumental analysis:

G Start Start Sample Prep Aliquote Aliquot 50 µL of Calibrator, QC, or Patient Plasma Start->Aliquote AddIS Add 5 µL of IS Working Solution (1 µg/mL) Aliquote->AddIS Precipitate Add 450 µL of Precipitation Solvent (ACN + 0.1% FA) AddIS->Precipitate Vortex Vortex Mix Thoroughly Precipitate->Vortex Centrifuge Centrifuge ≥ 13,000 × g for 10 min Vortex->Centrifuge Transfer Transfer Clean Supernatant to HPLC Vial Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS

Step-by-Step Procedure
  • Sample Aliquoting: Precisely aliquot 50 µL of calibrator, quality control (QC), or patient plasma sample into a microcentrifuge tube [1].
  • Internal Standard Addition: Add 5 µL of the IS WS2 (1 µg/mL) to each sample. The internal standard corrects for variability during sample preparation and analysis [1].
  • Protein Precipitation:
    • Add 450 µL of ice-cold precipitation solvent (ACN with 0.1% v/v formic acid) to each tube. This results in a sample-to-precipitant ratio of 1:9 [1].
    • Vortex mix vigorously for at least 1 minute to ensure complete protein precipitation and drug extraction.
  • Phase Separation:
    • Centrifuge the samples at a minimum of 13,000 × g for 10 minutes at room temperature to pellet the precipitated proteins.
  • Supernatant Collection:
    • Carefully transfer the clear supernatant (organic layer) to a clean HPLC vial or a new microcentrifuge tube.
    • The sample is now ready for LC-MS/MS analysis. Depending on the instrument sensitivity and required dilution factor, the supernatant may be injected directly or after further dilution with mobile phase.

LC-MS/MS Instrumental Analysis

Liquid Chromatography Conditions

The chromatographic separation is critical for isolating this compound from its metabolites and matrix components.

  • Stationary Phase: C18 column (e.g., Phenomenex C18, 250 × 4.6 mm; 5 µm) [2].
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Ultrapure Water [2].
  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile [2].
  • Gradient Program: | Time (min) | % A | % B | Description | | :--- | :--- | :--- | :--- | | 0 - 2 | 95 | 5 | Equilibration/Isocratic | | 2 - 30 | 95 → 0 | 5 → 100 | Analytical Gradient | | 30 - 35 | 0 | 100 | Column Wash | | 35 - 40 | 95 | 5 | Re-equilibration |
  • Flow Rate: 1.0 mL/min (post-column splitting can be applied for MS introduction) [2].
  • Column Temperature: 30 °C [2].
  • Injection Volume: Typically 1-10 µL, optimized based on sensitivity requirements.
Mass Spectrometry Detection

Liquid chromatography–tandem mass spectrometry (LC–MS/MS) is the preferred method due to its high selectivity and sensitivity.

  • Ion Source: Electrospray Ionization (ESI), positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Proposed MRM Transitions [1]: | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | | :--- | :--- | :--- | :--- | | This compound | 458.0 [M+H]^+^ | To be optimized* | To be optimized* | | N-desmethyl-selumetinib (M8) | 444.0 [M+H]^+^ | To be optimized* | To be optimized* | | [[13]C2,[2]H4]-Selumetinib (IS)| 463.0 [M+H]^+^ | To be optimized* | To be optimized* | Note: Specific product ions and collision energies should be optimized experimentally for each instrument. The active metabolite N-desmethyl-selumetinib (M8) is 3–5 times more potent and accounts for 20%–30% of the drug’s activity [1].

Method Validation and Performance Data

The protein precipitation method coupled with LC-MS/MS has been validated according to ICH M10 guidelines, demonstrating excellent performance [1].

Table 1: Method Validation and Performance Characteristics
Validation Parameter Result / Value Notes
Linear Range 1.3 – 2,000 ng/mL Covers expected clinical Ctrough levels (15.8 - 537.4 ng/mL) [1].
Lower Limit of Quantification (LLOQ) 1.3 ng/mL Signal-to-noise ratio >10, precision <20% [1].
Precision & Accuracy Meets ICH M10 criteria High intra- and inter-day precision (RSD <15%) and accuracy (85-115%) [1].
Calibration Standards 1.3, 3.3, 8.2, 20.5, 51.2, 128, 320, 800, 2,000 ng/mL Nine-point curve prepared in blank plasma [1].
Quality Controls (QCs) 4 (QC I), 80 (QC II), 1600 (QC III) ng/mL Low, Mid, High levels for batch acceptance [1].
Selectivity No significant interference High selectivity against known metabolites and matrix [1].
Table 2: Stability Considerations for this compound
Factor Observation / Recommendation Reference
Primary Degradation Pathways Oxidation and Photooxidation [2]
Light Sensitivity Degrades under simulated daylight; light-protect all solutions and samples during preparation and analysis. [2]
Oxidative Degradation Side chain (oxoamide group) is vulnerable. Consider adding antioxidants (e.g., α-tocopherol) for long-term storage of stock solutions. [2]
Hydrolytic Stability Stable under a range of pH conditions for at least 14 days. [2]
Sample Storage Store calibration standards, QCs, and patient samples at -20°C. [1]

Application to Metabolic Phenotyping

Beyond simple quantification, this platform can be extended using Liquid Chromatography–High-Resolution Mass Spectrometry (LC–HRMS) to profile this compound metabolites. This provides insights into individual metabolic phenotypes which contribute to pharmacokinetic variability [1].

  • Metabolite Identification: Up to ten metabolites can be identified, including the pharmacologically active N-desmethyl-selumetinib (M8) [1].
  • Enzyme Phenotyping: The Metabolite-to-Parent Ratio (MPR), particularly for M8, can serve as a direct indicator of CYP450 enzyme activity (primarily CYP3A4), enabling functional assessment of metabolic capacity in individual patients [1].

Troubleshooting and Best Practices

  • Low Recovery: Ensure thorough vortexing after addition of the precipitation solvent. Check the pH of the precipitation solvent; acidic conditions (0.1% FA) improve recovery of this compound.
  • Matrix Effects: Use a stable isotope-labeled internal standard to compensate for suppression or enhancement of ionization. Assess matrix effects quantitatively during method validation.
  • Carryover: Include a strong needle wash protocol in the autosampler method. Monitor carryover in blank samples injected after high-concentration calibrators or QCs.
  • Inconsistent Results: Always process calibration standards and QCs alongside patient samples in the same batch. Thaw plasma samples completely and mix gently before aliquoting.

Conclusion

The protein precipitation protocol described herein provides a robust, precise, and accurate method for the sample preparation and quantification of this compound in human plasma. Its successful validation over a concentration range of 1.3–2,000 ng/mL makes it ideally suited for Therapeutic Drug Monitoring (TDM) in pediatric and adult patients. The ability to integrate metabolic profiling further enhances its utility in personalized medicine, allowing clinicians to tailor this compound dosing based on individual exposure and metabolic phenotype, ultimately aiming to improve treatment outcomes for patients with NF1 and other cancers.

References

Selumetinib Adverse Event Overview and Management Goals

Author: Smolecule Technical Support Team. Date: February 2026

Selumetinib is a MEK1/2 inhibitor approved for symptomatic, inoperable plexiform neurofibromas in pediatric patients with neurofibromatosis type 1 (NF1) [1]. The management goals are to mitigate the impact of adverse events (AEs), maintain patients on effective therapy, and avoid premature discontinuation or unnecessary dose reductions that could lead to disease exacerbation [1]. A multidisciplinary approach is often beneficial.

The table below summarizes the most common and clinically significant AEs associated with this compound, along with their general management strategies.

Table 1: Overview of Common this compound Adverse Events and Management Principles

Adverse Event Category Specific Adverse Event(s) Key Management Principles
Dermatologic [1] [2] Rash (all types), Dry skin, Acneiform rash, Paronychia Proactive skin care, emollients, topical antibiotics/steroids, antiseptic soaks for paronychia.
Gastrointestinal [2] Diarrhea, Vomiting, Nausea, Abdominal Pain Antidiarrheal agents (e.g., loperamide), antiemetics, adequate hydration, dietary modifications.
Musculoskeletal & Other [3] [2] Increased Creatine Phosphokinase (CPK), Musculoskeletal Pain, Fatigue Monitor CPK levels; for significant elevation or symptoms, evaluate for rhabdomyolysis. Manage pain supportively.
Cardiovascular [2] Decreased Ejection Fraction, Sinus Tachycardia Regular cardiac monitoring (e.g., echocardiogram). Manage with dose modification and cardiology consultation.
Ocular [2] Blurred Vision, Retinal Vein Occlusion (RVO) Prompt ophthalmologic evaluation for any visual changes. May require treatment interruption or discontinuation.
Other Notable AEs [2] Peripheral Edema, Stomatitis, Hypertension Supportive care, dose reduction/interruption, and symptomatic management as per severity.

Detailed Troubleshooting Guides for Common AEs

Dermatologic Adverse Events (e.g., Rash, Paronychia)

Dermatologic events are among the most frequent AEs, with rash (all types) occurring in up to 91% of patients and paronychia in 48% [2].

  • Preventive Measures:

    • General Skin Care: Advise patients to use gentle, fragrance-free soaps and regular, alcohol-free emollients to maintain skin barrier function [1].
    • Paronychia Prevention: Educate on proper nail care: avoid cutting nails too short, avoid cutting close to the nail fold, and prevent trauma to hands and feet (e.g., wearing comfortable, non-tight shoes) [1].
  • Management Protocols:

    • For Paronychia: For all grades, the affected nail should be softened with an antiseptic bath twice daily (e.g., diluted chlorhexidine, povidone-iodine). If infection is suspected, manage with an antiseptic with or without a topical antibiotic (e.g., mupirocin ointment, topical clindamycin lotion) according to local practice [1].
    • For Rash: Management is graded. For mild to moderate rashes, topical corticosteroids (e.g., betamethasone valerate 0.1%) can be used. For more severe or symptomatic cases, consider a topical antibiotic (e.g., clindamycin lotion) or a combination product [1].
Gastrointestinal Adverse Events (e.g., Diarrhea)

Diarrhea occurs in up to 77% of patients and can be severe in some cases [2].

  • Management Protocol:
    • First-line Intervention: Use antidiarrheal medications like loperamide. It is crucial to advise patients not to take any medicine to treat diarrhea without first checking with their doctor [2].
    • Supportive Care: Ensure adequate hydration and electrolyte replacement. Dietary modifications (e.g., small, frequent meals) may help manage nausea and abdominal pain [1].
    • Medical Evaluation: If diarrhea is severe, continues, or worsens, a medical evaluation is necessary to rule out other causes and manage potential complications like dehydration [2].

Experimental Protocols and Monitoring Guidelines

For researchers designing preclinical or clinical studies, understanding the monitoring and dose modification frameworks from pivotal trials is essential.

  • Clinical Monitoring Protocol: The consensus recommends the following baseline and ongoing assessments [1]:

    • Baseline: Echocardiogram (or MUGA scan) to assess left ventricular ejection fraction (LVEF), ophthalmologic examination, and laboratory tests (including CPK, liver function tests, and renal function).
    • Ongoing: LVEF should be monitored every 3 months during treatment. CPK levels should be checked periodically. Patients should be instructed to report any visual changes, severe diarrhea, unexplained muscle pain, or new skin symptoms immediately.
  • Dose Modification Framework: The this compound Summary of Product Characteristics (SmPC) provides the primary guidance for dose adjustments. The general principle is to interrupt, reduce, or permanently discontinue this compound based on the severity (grade) of the AE [1]. The specific recommendations for dose levels and criteria for modification should be obtained from the latest version of the SmPC.

FAERS Pharmacovigilance Insights

A recent retrospective analysis of the FDA Adverse Event Reporting System (FAERS) provided real-world data on this compound's safety profile, reinforcing and supplementing clinical trial findings [3] [4].

  • Most Common Reports: The analysis, which included 498 cases where this compound was the primary suspect drug, identified disproportionate reporting signals for skin and subcutaneous tissue disorders, eye disorders, and elevated blood creatine phosphokinase [3] [4].
  • Identification of New Signals: Notably, several serious AEs were identified that were not listed on the this compound label at the time, including rhabdomyolysis [3]. This highlights the importance of post-market surveillance and suggests researchers should be vigilant for these potential events.

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the mechanistic basis for the most common adverse events seen with this compound? Many AEs, particularly dermatologic and gastrointestinal, are on-target, class-effects of MEK inhibition. The MAPK pathway is critically involved in cell growth and differentiation in tissues like the skin and gut. Inhibiting this pathway can lead to rash, diarrhea, and other inflammatory responses [1].

Q2: Are there any specific recommendations for managing the risk of rhabdomyolysis? Yes. The FAERS study and drug label highlight this risk. It is crucial to monitor CPK levels regularly and instruct patients to report any unexplained muscle pain, tenderness, or weakness, especially if accompanied by dark urine or fever. If rhabdomyolysis is suspected, treatment should be interrupted and patients should be evaluated promptly [3] [2].

Q3: How effective are proactive management strategies in maintaining dose intensity? Expert consensus indicates that with proactive management, including patient education, preemptive skin care, and prompt intervention for low-grade AEs, most events can be controlled without requiring permanent discontinuation. In the SPRINT Phase II trial, while 28% of participants required a dose reduction, only 10% discontinued treatment due to AEs [1].

MAPK Signaling Pathway and this compound Mechanism

The following diagram illustrates the RAS-RAF-MEK-ERK (MAPK) signaling pathway and where this compound exerts its inhibitory action, which is the basis for both its therapeutic effects and its characteristic adverse event profile.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS (GTP-bound) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation This compound This compound (MEK Inhibitor) This compound->MEK  Inhibits

References

Monitoring Parameters for Selumetinib-Associated Cardiomyopathy

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring Parameter Method of Assessment Recommended Frequency Findings & Significance

| Left Ventricular Ejection Fraction (LVEF) | Echocardiogram [1] [2] | • PretreatmentEvery 3 months during first year • Every 6 months thereafter, or as clinically indicated [2] | Asymptomatic decrease (≥10% from baseline and < LLN) or symptomatic/ Grade 3/4 decrease indicates need for dose modification [2]. | | Global Longitudinal Strain (GLS) | Echocardiogram (Speckle-tracking) [1] | In conjunction with routine echocardiographic follow-up. | A more sensitive marker for identifying subclinical systolic dysfunction; may detect changes even when LVEF is preserved [1]. | | Fractional Shortening | Echocardiogram [1] | In conjunction with routine echocardiographic follow-up. | Significantly lower in patients treated with selumetinib compared to healthy controls [1]. | | Serum Creatine Kinase (CK) | Blood Test [2] [3] | • PretreatmentPeriodically during treatment and as clinically indicated [2] | A common adverse event; Grade 4 elevation or co-occurrence with myalgia requires dose interruption/reduction [2] [3]. |

Mechanism of Action & Cardiac Effects

This compound is a potent and selective allosteric inhibitor of MEK1/2 (mitogen-activated protein kinase kinase 1/2), key components of the MAPK signaling pathway [4]. Its effect on the heart is dualistic, showing potential for both cardioprotection and cardiotoxicity, depending on the clinical context.

  • Potential Cardioprotective Role: Research indicates that in specific disease models with aberrant MAPK-ERK signaling, this compound can be protective.

    • LMNA Cardiomyopathy: In mouse models of cardiomyopathy caused by lamin A/C mutation (LmnaH222P/H222P), this compound inhibited cardiac ERK1/2 phosphorylation, preserved cardiac fractional shortening, prevented myocardial fibrosis, and improved survival [5].
    • Cardiac Hypertrophy: In rodent models of pressure-overload-induced cardiac hypertrophy, this compound attenuated the development of hypertrophy and fibrosis by targeting the ERK pathway in the stressed heart [6] [7].
  • Cardiotoxicity as an Adverse Effect: Despite the potential benefits in specific contexts, cardiomyopathy is a recognized adverse effect when this compound is used for its primary indication (NF1). This is characterized by a decrease in LVEF [2] [3]. The exact mechanism behind this toxicity is an area of ongoing research.

The following diagram illustrates this dualistic effect on the heart through the MAPK/ERK pathway.

G UpstreamSignal Upstream Signal (e.g., Mutated RAS) MEK MEK1/2 Protein UpstreamSignal->MEK Activates ERK ERK1/2 (Active, Phosphorylated) MEK->ERK Phosphorylates CardioProtection Cardioprotective Effect ERK->CardioProtection Inhibits Abnormal Signaling This compound This compound (MEK Inhibitor) This compound->MEK Inhibits CardioToxicity Cardiotoxic Effect (Adverse Event) This compound->CardioToxicity Potential On-Target Effect Subgraph1 In LMNA Cardiomyopathy or Hypertrophy Subgraph2 In NF1 Treatment (On-Target Effect)

Experimental & Clinical Protocol Guidance

For researchers designing studies or clinicians managing patients, here are the key protocols derived from the literature.

1. Clinical Monitoring Protocol (Based on Prescribing Information) This is the standard of care for patients receiving this compound for NF1 [2].

  • Baseline Assessment: Obtain a baseline echocardiogram to measure LVEF.
  • Dose Modification for Cardiomyopathy:
    • Asymptomatic LVEF Decrease: Withhold dose until LVEF recovers to normal limits, then resume at a reduced dose.
    • Symptomatic or Grade 3/4 LVEF Decrease: Permanently discontinue this compound.

2. Key Research Methodology from Animal Studies The following workflow summarizes the validated in vivo protocol used to investigate this compound's cardioprotective effects [5] [6].

G Start Animal Model of Disease (e.g., LmnaH222P/H222P mice or AAC rats) TreatmentStart Intervention Period Start->TreatmentStart SelumetinibArm This compound Treatment Group (Administered via IP injection or oral gavage) TreatmentStart->SelumetinibArm PlaceboArm Placebo/Control Group TreatmentStart->PlaceboArm FunctionalAssess Functional & Survival Assessment SelumetinibArm->FunctionalAssess PlaceboArm->FunctionalAssess Echo Echocardiography (LVEF, Fractional Shortening) FunctionalAssess->Echo Survival Survival Analysis FunctionalAssess->Survival TissueAnalysis Tissue Analysis (Endpoint) FunctionalAssess->TissueAnalysis Histology Histology (Fibrosis, Architecture) TissueAnalysis->Histology Molecular Molecular Analysis (pERK/ERK, Gene Expression) TissueAnalysis->Molecular

Additional Safety & Toxicity Profile

Beyond cardiomyopathy, be aware of other significant adverse events associated with this compound that require monitoring [2] [3]:

  • Ocular Toxicity: Includes retinal pigment epithelial detachment (RPED) and retinal vein occlusion. Conduct comprehensive ophthalmologic exams at baseline and during treatment.
  • Dermatologic Toxicity: Severe rashes can occur. Management may involve dose interruption and reduction.
  • Gastrointestinal Toxicity: Grade 3 or 4 diarrhea or colitis requires dose modification.
  • Other Laboratory Abnormalities: Monitor for proteinuria, as it has been identified as a potential signal in post-marketing data [3].

Conclusion

  • Rigorous Monitoring: Implement a strict schedule of cardiac function assessment using both LVEF and the more sensitive GLS.
  • Context is Key: The drug's effect on the heart is complex, potentially being either protective or toxic depending on the underlying disease biology.
  • Proactive Management: Adhere to established dose modification guidelines in response to changes in cardiac function to ensure patient safety.

References

Selumetinib drug interactions CYP3A4 inhibitors inducers

Author: Smolecule Technical Support Team. Date: February 2026

Selumetinib Drug Interaction Profile

The table below summarizes the key characteristics of this compound related to its metabolism and drug interaction potential.

Aspect Details
Primary Metabolizing Enzymes CYP3A4 (major), CYP2C19 (minor). Contributions from CYP1A2, CYP2C9, CYP2E1, and CYP3A5 [1] [2] [3].
Secondary Metabolic Pathways Glucuronidation via UGT1A1 and UGT1A3 [1] [2].
Key Transporters Substrate of BCRP and P-gp [4].
Active Metabolite N-desmethyl-selumetinib (M8). Accounts for 21-35% of pharmacological activity and is 3-5 times more potent than the parent drug [2] [5].
Role as Enzyme Inhibitor Potent mixed-type inhibitor of UGT2B7 in vitro; weak inhibitor of other UGTs (e.g., UGT1A1, UGT1A4) [3].

Quantitative DDI Effects with CYP Inhibitors & Inducers

Clinical and model-predicted data on the exposure changes of this compound when co-administered with interacting drugs are summarized below.

Precipitant Drug Mechanism Effect on this compound Exposure (vs. This compound alone) Clinical Management Recommendation
Itraconazole [1] Strong CYP3A4 Inhibitor AUC ↑ 49% (90% CI: 1.40-1.59); Cmax ↑ 19% (90% CI: 1.04-1.35) Avoid concurrent use. If unavoidable, reduce this compound dose [6] [7].
Fluconazole [1] Strong CYP2C19 & Moderate CYP3A4 Inhibitor AUC ↑ 53% (90% CI: 1.44-1.63); Cmax ↑ 26% (90% CI: 1.10-1.43) Avoid concurrent use. If unavoidable, reduce this compound dose [6] [7].
Rifampicin [1] [3] Strong CYP3A4/CYP2C19 Inducer AUC ↓ 51% (90% CI: 47.4-54.1); Cmax ↓ 26% (90% CI: 16.7-34.1) Avoid concurrent use [4].
Other Moderate Inhibitors/Inducers [1] Moderate CYP3A4/CYP2C19 Inhibitors/Inducers PBPK Model Prediction: Exposure change of 30-40% (increase or decrease) Use with caution and consider dose management [1].

Experimental Protocols for DDI Assessment

For researchers characterizing these interactions, here are methodologies from key studies.

In Vitro Inhibition of UGT Enzymes [3]

This protocol assesses this compound's potential to cause DDIs as a perpetrator by inhibiting UDP-glucuronosyltransferases (UGTs).

  • Objective: To evaluate the inhibitory effects of this compound on the activity of human recombinant UGT enzymes.
  • Materials:
    • Enzymes: Recombinant human UGTs (UGT1A1, UGT2B7, etc.).
    • Substrates: Tritiated Estradiol (for UGT1A1), Trifluoperazine (for UGT1A4), 4-Methylumbelliferone (4-MU, for other UGTs).
    • Cofactor: Uridine 5′-diphosphoglucuronic acid (UDPGA).
    • Inhibitor: this compound.
  • Methodology:
    • Incubation: The recombinant UGT enzyme is incubated with its specific substrate and UDPGA in the presence or absence of this compound.
    • Screening Concentration: An initial screening is performed with 100 µM this compound to determine the extent of inhibition across different UGT isoforms.
    • IC50 Determination: For enzymes showing significant inhibition, a range of this compound concentrations is used to generate concentration-inhibition curves and calculate the IC50 value.
    • Kinetic Analysis: To determine the inhibition type (e.g., competitive, non-competitive) and inhibition constant (Ki), various substrate concentrations are tested against various inhibitor concentrations. Data is fitted to appropriate models (e.g., Michaelis-Menten, Dixon plots).
  • Key Finding: this compound potently inhibits UGT2B7 with a Ki value of 1.5 µM, indicating a high risk of DDI with drugs that are UGT2B7 substrates [3].
Clinical DDI Study Design [1]

This outlines the design used to generate the clinical DDI data for this compound.

  • Objective: To evaluate the impact of a CYP inhibitor (e.g., Itraconazole) or inducer (e.g., Rifampicin) on the pharmacokinetics of this compound in healthy volunteers or patients.
  • Study Design: Open-label, fixed-sequence or randomized, crossover studies.
  • Methodology:
    • Treatment A: Participants receive a single oral dose of this compound alone.
    • Treatment B: Participants receive the same dose of this compound after pre-treatment and co-administration with the precipitant drug (e.g., Itraconazole for several days to reach steady state).
    • Pharmacokinetic Sampling: Serial blood samples are collected following this compound administration in both treatments to characterize the plasma concentration-time profile.
    • Bioanalysis: Plasma concentrations of this compound (and its active metabolite M8) are determined using a validated method, such as LC-MS/MS [2].
    • Data Analysis: Non-compartmental analysis is used to calculate PK parameters (AUC, Cmax, tmax, t½). The geometric mean ratio (GMR) and 90% confidence interval for this compound AUC and Cmax (with inhibitor/without inhibitor) are calculated to quantify the DDI effect.

This compound Metabolism and Interaction Pathways

The diagram below illustrates the primary and secondary metabolic pathways of this compound and the sites of action for inhibitors and inducers.

f This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Primary Path CYP2C19 CYP2C19 This compound->CYP2C19 Minor Path Other_CYPs Other CYPs (CYP1A2, 2C9, 2E1, 3A5) This compound->Other_CYPs UGTs UGTs This compound->UGTs Direct Conjugation M8 N-desmethyl-selumetinib (M8) (Active Metabolite) M8->UGTs Other_Metabolites Other Metabolites (e.g., M15, M2, M14) Other_Metabolites->UGTs Excretion Excretion CYP3A4->M8 CYP3A4->Other_Metabolites CYP2C19->M8 Other_CYPs->Other_Metabolites UGTs->Excretion Inhibitors CYP Inhibitors (Itraconazole, Fluconazole) Inhibitors->CYP3A4 Inhibitors->CYP2C19 Inducers CYP Inducers (Rifampicin) Inducers->CYP3A4 Inducers->CYP2C19 UGT_Inhibitor This compound as UGT2B7 Inhibitor UGT_Inhibitor->UGTs

DDI Management & Clinical Dose Adjustment

For contexts where co-administration with a moderate or strong CYP3A4 inhibitor cannot be avoided, the following dose reductions are recommended [6] [7]:

  • From 25 mg/m² to 20 mg/m² twice daily
  • From 20 mg/m² to 15 mg/m² twice daily

After the interacting drug is discontinued, resume the original this compound dose after 3 elimination half-lives of the inhibitor have passed [6].

References

Key Factors in Selumetinib Pharmacokinetic Variability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary sources of interpatient variability in selumetinib exposure, which should be the core of your troubleshooting guides.

Factor Impact on this compound PK Proposed Management / Investigation
Food Intake Impacts drug absorption; administration under fasting conditions is recommended [1]. Standardize administration protocol (fasted state).
Body Size/Age Weight metrics and age (as a covariate of body size) influence apparent oral clearance, particularly in pediatric populations [1]. Use body surface area (BSA)-based dosing (e.g., 25 mg/m² in children) [1] [2].
Hepatic Metabolism (CYP enzymes) Major route of metabolism via CYP3A4, with minor contributions from CYP2C19, CYP1A2, and others. Genetic polymorphisms and drug interactions can cause significant exposure variability [3] [2] [4]. Therapeutic Drug Monitoring (TDM); investigate drug-drug interactions (DDIs).
Asian Ethnicity Identified as a significant covariate on this compound's apparent oral clearance [1]. Consider in study design and dosing strategies.
Formulation The capsule formulation (hydrogen sulfate salt) showed 263% higher bioavailability relative to the free-base suspension [1]. Ensure consistent use of the commercial formulation in clinical practice.

Experimental Protocols for Investigating Variability

For researchers characterizing this compound pharmacokinetics, here are detailed methodologies for key experiments.

Protocol 1: Quantifying this compound and its Active Metabolite in Plasma via LC-MS/MS

This method is adapted from a validated approach for therapeutic drug monitoring (TDM) [3] [4].

  • Sample Preparation: Perform protein precipitation. Mix a 50 µL aliquot of plasma sample with 5 µL of the internal standard (IS) working solution ([¹³C²,²H⁴]-Selumetinib, 1 µg/mL). Then, add 450 µL of acetonitrile containing 0.1% (v/v) formic acid. Vortex mix and centrifuge to separate proteins [3].
  • Chromatography (LC):
    • Column: Reverse-phase C18 column.
    • Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid.
    • Gradient: Use a gradient elution from 5% B to 95% B over a runtime of several minutes.
  • Detection (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for this compound, its active metabolite N-desmethyl this compound (M8), and the IS [3] [4].
  • Validation: The method should be validated per ICH M10 guidelines for linearity (e.g., 1.3–2000 ng/mL), precision, accuracy, and selectivity [3].
  • Data Analysis: Calculate the metabolite-to-parent ratio (MPR) for N-desmethyl this compound to assess metabolic phenotyping. MPRs typically range from 5% to 15% [4].

This experimental workflow for LC-MS/MS analysis and metabolic profiling can be visualized as follows:

workflow PlasmaSample Plasma Sample ProteinPrecipitation Protein Precipitation PlasmaSample->ProteinPrecipitation LCMSMS LC-MS/MS Analysis ProteinPrecipitation->LCMSMS DataProcessing Data Processing LCMSMS->DataProcessing Quantification Concentration Quantification DataProcessing->Quantification MetabolicPhenotyping Metabolic Phenotyping (MPR Calculation) DataProcessing->MetabolicPhenotyping

Protocol 2: Utilizing PBPK Modeling to Predict DDIs and Pediatric Exposure

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful tool for predicting variability sources without new clinical trials for every scenario [2].

  • Model Building: Develop the model using software like Simcyp. Incorporate system-specific parameters (e.g., organ sizes, blood flows, enzyme abundances) and drug-specific parameters (e.g., permeability, fraction unbound, metabolic pathways) [2].
  • Drug Input Parameters: Key parameters for this compound include:
    • Fraction unbound (fu): 0.016 [2]
    • Major clearance pathways: CYP3A4 and CYP2C19 metabolism, with UGT1A1/1A3 mediated glucuronidation [2].
    • Absorption: Use a first-order model with an effective permeability derived from MDCKII cell assays [2].
  • Model Verification: Verify the model against clinical DDI studies. For example, a verified model showed that coadministration with the strong CYP3A inhibitor itraconazole increased this compound AUC by 49%, and the strong inducer rifampicin decreased AUC by 51% [2].
  • Simulation & Application:
    • DDI Prediction: Simulate interactions with moderate inhibitors (e.g., fluconazole, diltiazem) or inducers to inform dose adjustment guidelines.
    • Pediatric Extrapolation: Scale the verified adult PBPK model by changing system parameters to those of a pediatric population (using the Simcyp pediatric module) to support dosing in younger children [2].

The following diagram illustrates the primary metabolic pathways of this compound, which are central to understanding its drug interactions and variability.

metabolism This compound This compound CYP3A4 CYP3A4 (Major) This compound->CYP3A4  Oxidation CYP2C19 CYP2C19 (Minor) This compound->CYP2C19  Oxidation OtherCYPs CYP1A2, 2C9, 2E1, 3A5 (Minor) This compound->OtherCYPs  Oxidation UGTs UGT1A1, UGT1A3 This compound->UGTs  Direct Glucuronidation M8 N-desmethyl This compound (M8) CYP3A4->M8 OxidizedMets Other Oxidized Metabolites CYP3A4->OxidizedMets CYP2C19->OxidizedMets OtherCYPs->OxidizedMets Glucuronides Glucuronide Conjugates UGTs->Glucuronides OxidizedMets->UGTs  Glucuronidation

Key Takeaways for Your Technical Center

  • TDM is a Practical Tool: The validated LC-MS/MS method shows that monitoring plasma levels (Ctrough reported from 15.80 to 537.39 ng/mL in pediatric patients) is feasible for managing individual variability [3].
  • Proactive DDI Management: PBPK models confirm that coadministration with moderate CYP3A inhibitors or inducers can change this compound exposure by 30-40%. Pre-emptive dose modification or increased monitoring is recommended in these scenarios [2].
  • Consider Special Populations: The ongoing SPRINKLE study (NCT05309668) is evaluating a granule formulation for children aged 1 to <7 years, highlighting the importance of age-appropriate formulations and PK assessment [5].

References

Selumetinib metabolic profile variability CYP polymorphisms

Author: Smolecule Technical Support Team. Date: February 2026

Selumetinib Metabolic Profile & Key Enzymes

The table below outlines the core metabolic characteristics of this compound.

Aspect Description
Primary Metabolic Pathway Hepatic metabolism, predominantly via Phase I oxidation [1].

| Key Metabolizing Enzymes | • CYP3A4: Primary enzyme [2]. • Secondary Contributors: CYP2C19, CYP1A2, CYP2C9, CYP2E1, and CYP3A5 [2]. | | Major Active Metabolite | N-desmethyl-selumetinib (M8), which is 3 to 5 times more potent than the parent drug and accounts for 20-30% of its overall activity [2]. | | Excretion Route | Primarily hepatic. In a human radiolabeled study, 59% of the dose was recovered in feces and 33% in urine over 216 hours [3]. |

Sources of Pharmacokinetic Variability

The exposure to this compound and its active metabolite can vary significantly between patients. The main factors contributing to this variability are listed below.

Factor Impact on this compound PK
Concomitant Medications Drugs that inhibit or induce CYP3A4 can significantly alter this compound exposure. This is a critical consideration for drug-drug interactions [1].
Food Intake Coadministration with food reduces this compound absorption, leading to a substantial decrease in systemic exposure. It is recommended to administer on an empty stomach [1].

| Demographic Factors | • Asian Ethnicity: Has been identified as a covariate on the apparent oral clearance of this compound [1]. • Weight Metrics and Age: Incorporated in population pharmacokinetic models as significant covariates [1]. | | Interindividual Variability | High inter- and intra-patient variability in pharmacokinetics has been characterized, which is why Therapeutic Drug Monitoring (TDM) is considered a valuable tool [2] [1]. |

The relationship between these factors and this compound metabolism can be visualized as follows:

G This compound This compound Metabolism Metabolism This compound->Metabolism Primary Route: CYP3A4 Oxidation ActiveMetabolite N-desmethyl-selumetinib (M8) 3-5x More Potent Metabolism->ActiveMetabolite TDM TDM Metabolism->TDM Guides Variability Variability Variability->Metabolism Influences CYP3A4 CYP3A4 Activity (Primary Enzyme) CYP3A4->Variability OtherCYPs Other CYP Enzymes (CYP2C19, CYP1A2, etc.) OtherCYPs->Variability Food Food Intake Food->Variability Meds Concomitant Medications Meds->Variability Demographics Demographics (Asian Ethnicity, Weight, Age) Demographics->Variability

Experimental Protocol: Therapeutic Drug Monitoring (TDM)

For researchers investigating this compound pharmacokinetics, a robust LC-MS/MS method for quantification is essential. Below is a summary of a validated protocol from recent literature [2].

Protocol Step Description
1. Sample Collection Collect human plasma samples (e.g., trough/Ctrough samples).
2. Sample Preparation Mix 50 µL of plasma with an internal standard. Perform protein precipitation using 450 µL of acetonitrile containing 0.1% formic acid.
3. Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

| 4. Analytical Conditions | Column: C18. Mobile Phase: Gradient elution with acetonitrile and water (both with 0.1% formic acid). Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. | | 5. Method Validation | The method was validated per ICH M10 guidelines: • Linearity Range: 1.3 - 2,000 ng/mL. • Precision and Accuracy: Meet acceptance criteria. | | 6. Metabolite Profiling | Use Liquid Chromatography-High-Resolution MS (LC-HRMS) to identify and semi-quantify metabolites, including the active M8. Calculate Metabolite-to-Parent Ratios (MPRs) to assess metabolic phenotypes. |

The workflow for this analytical approach is straightforward:

G Start Plasma Sample Prep Protein Precipitation with Acetonitrile/0.1% FA Start->Prep LCMSMS LC-MS/MS Analysis Prep->LCMSMS HRMS LC-HRMS Metabolite Profiling Prep->HRMS Quant This compound Quantification LCMSMS->Quant Phenotype Calculate MPR (Enzyme Phenotyping) HRMS->Phenotype

❋ Frequently Asked Questions (FAQs) for Troubleshooting

Q1: Why is there such a wide range of this compound trough levels (Ctrough) reported in pediatric patients? The high interindividual variability is due to a combination of factors. Key contributors include differences in the activity of CYP3A4 (influenced by genetics, comedications, or diet), the effect of food intake on absorption, and patient demographics such as weight and age [2] [1]. This variability is a primary reason for exploring TDM.

Q2: Which drug interactions should be a top priority for clinical researchers to investigate? The highest priority should be given to drugs that are strong inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) of CYP3A4, as co-administration can dramatically increase or decrease this compound exposure, respectively [1]. The potential interaction with the active metabolite M8 also warrants investigation.

Q3: What is the clinical relevance of the metabolite N-desmethyl-selumetinib (M8)? M8 is not just a metabolite; it is pharmacologically active and contributes significantly to the overall effect. It is estimated to be 3 to 5 times more potent than the parent this compound and accounts for 20-30% of the drug's total activity [2]. Therefore, analytical methods that measure only the parent drug may underestimate total target coverage.

References

What are the key safety signals and adverse events associated with Selumetinib?

Author: Smolecule Technical Support Team. Date: February 2026

An analysis of the FDA Adverse Event Reporting System (FAERS) database identified 42 significant adverse event (AE) signals for selumetinib. The table below summarizes the most common and clinically important AEs, their frequency in the reports, and signal strength to help you prioritize monitoring in your studies or clinical practice [1].

Adverse Event (Preferred Term) Case Count (n) Signal Strength (ROR* with 95% CI) Primary System Organ Class (SOC)
Increased Creatine Phosphokinase 54 122.79 (92.59 - 162.84) Investigations
Retinal Detachment 12 58.97 (33.23 - 104.66) Eye disorders
Decreased Ejection Fraction 13 28.77 (16.58 - 49.90) Cardiac disorders
Cardiotoxicity 4 14.69 (5.49 - 39.31) Cardiac disorders
Rash 43 4.11 (3.01 - 5.61) Skin and subcutaneous tissue disorders
Proteinuria 4 7.70 (2.88 - 20.61) Renal and urinary disorders
Rhabdomyolysis 6 7.66 (3.24 - 17.12) Musculoskeletal disorders

ROR: Reporting Odds Ratio. An ROR > 2 suggests a potential safety signal, with higher values indicating a stronger signal [1].

  • Timing of Adverse Events: It is critical for study design that most AEs (75.74%) occurred within the first month after initiating this compound. This indicates a need for intensive early monitoring [1].
  • Official Warnings and Precautions: The FDA prescribing information aligns with these findings, listing warnings for cardiomyopathy, ocular toxicity, gastrointestinal toxicity, skin toxicity, and increased creatine phosphokinase, among others. No new safety signals were identified in the latest approval [2] [3].

What is the mechanism of action of this compound?

Understanding the mechanism of action is fundamental for troubleshooting off-target effects or interpreting experimental results.

This compound is an oral, small-molecule, highly specific ATP-noncompetitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1/2) [4]. It binds to an allosteric site adjacent to the ATP-binding site, locking MEK1/2 in an inactive conformation. This prevents MEK from phosphorylating and activating its downstream targets, ERK1 and ERK2 (Extracellular Signal-Regulated Kinase 1/2), thereby arresting the MAPK/ERK signaling pathway [4] [5].

This pathway regulates critical cellular processes, including proliferation, survival, and differentiation. In the context of Neurofibromatosis Type 1 (NF1), loss of neurofibromin (a negative regulator of Ras) leads to constitutive activation of the MAPK pathway. This compound inhibits this hyperactive signaling, leading to tumor volume reduction in plexiform neurofibromas [6] [7].

The diagram below illustrates this targeted pathway and the site of this compound inhibition.

G Growth_Factor Growth Factor Signal RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS (e.g., KRAS, NRAS) RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Cellular_Response Cellular Responses: Proliferation, Survival Nucleus->Cellular_Response This compound This compound (MEK1/2 Inhibitor) This compound->MEK Inhibits

What are the key pharmacokinetic properties and experimental dosing considerations?

For researchers designing preclinical or clinical studies, the following pharmacokinetic and dosing data is essential.

Parameter Description / Value Relevance for Researchers
Formulation Hydrogen sulfate salt capsules (also granules for pediatrics) [2] [4] The capsule formulation significantly improved bioavailability over the earlier free-base suspension [4].
Absorption (Capsule) Rapid absorption; Tmax: 1-2 hours [4] Plan dosing schedules and sampling times accordingly.
Elimination Half-life ~7.5 hours (this compound & active metabolite) [4] Supports a twice-daily (BID) dosing regimen.
Recommended Dose 25 mg/m² orally twice daily (based on body surface area) [2] [3] The established maximum tolerated dose (MTD) in pediatric NF1 patients [7].
Key Covariates Food intake (impairs absorption), body weight, age, Asian ethnicity (higher exposure) [4] Critical to control fasting state in PK studies. Account for covariates in population PK models.
  • Tissue Distribution: A preclinical study in a minipig model found that this compound reaches higher concentrations in central nervous system (CNS) tissues from NF1 models compared to wild-types. It also effectively normalized MAPK signaling in sciatic nerve, skin, and optic nerve tissues [6]. This is valuable for research on NF1-related nervous system tumors.

How can this compound's effect on the MAPK pathway be measured in experiments?

Based on the literature, here are common methodologies for confirming the pharmacodynamic effect of this compound in experimental models.

  • Western Blot for pERK: The primary method for demonstrating target engagement is the inhibition of phosphorylated ERK (pERK). As shown in cell lines and tissue samples, treatment with this compound significantly reduces pERK levels in a dose-dependent manner without affecting total ERK protein [6] [5].
  • Transcript Biomarker Analysis: Quantitative PCR can be used to monitor changes in the expression of downstream genes regulated by the MAPK pathway. The minipig study successfully used DUSP6 and FOS as transcript biomarkers to demonstrate pathway modulation in various tissues [6].
  • Tumor Volume Measurement: In vivo efficacy is often assessed via volumetric MRI. In the pivotal SPRINT trial, a partial response was defined as a ≥20% decrease in tumor volume sustained for at least 4 weeks [7].

I hope this structured, evidence-based information provides a solid foundation for your technical support materials. The lack of a direct reference to "dropped head syndrome" suggests it may be a very rare or condition-specific event.

References

Selumetinib empty stomach administration food effect

Author: Smolecule Technical Support Team. Date: February 2026

Current Administration Guidelines

The following table summarizes the evolution of selumetinib administration recommendations based on food effect studies:

Population / Context Previous Recommendation Current / Revised Recommendation Key Supporting Evidence
General (NF1-PN) Administer twice daily on an empty stomach (fast 2 hours before and 1 hour after) [1] Can be administered with or without food (including low-fat meals) [1] [2] [3] FDA/EMA label update based on study in adolescents with NF1-PN showing no clinically relevant impact on exposure or GI tolerability with low-fat meals [1] [2].
Study Protocols (Legacy) Administer in a fasted state to minimize variability [4] For legacy study designs, refer to specific protocol. New studies can consider the revised label. Phase I study in adults with solid tumors showed a high-fat meal reduced C~max~ by 62% and delayed absorption [4].

Critical Safety Interaction: Regardless of food, grapefruit and grapefruit juice are contraindicated. Grapefruit can increase this compound blood levels, elevating the risk and/or severity of serious side effects like diarrhea, colitis, skin rashes, cardiomyopathy, and ocular toxicity [5] [3].

Quantitative Food Effect Data

The table below summarizes key pharmacokinetic (PK) parameters from food-effect studies, providing the quantitative basis for administration guidelines.

Study & Population Meal Type Impact on this compound PK (vs. Fasted)

| Adolescents with NF1-PN (2024) [1] [2] | Low-fat meal | • AUC~0-12,ss~: No significant difference (not clinically relevant) • GI Tolerability: Comparable | | Population PK Analysis (2024) [6] | Low-fat meal | • AUC~GM~ Ratio: 76.9% (90% CI lower bound: 73.3%) | | | High-fat meal | • AUC~GM~ Ratio: 79.3% (90% CI lower bound: 76.3%) | | Adults with Solid Tumors (2011) [4] [7] | High-fat meal | • C~max~: ↓ 62% (GMR 0.38) • AUC: ↓ 19% (GMR 0.81) • t~max~: Delayed by ~2.5 hours |

Abbreviations: AUC~0-12,ss~: Area Under the Concentration-time curve over 12 hours at steady state; C~max~: maximum observed plasma peak drug concentration; t~max~: time to reach C~max~; GMR: Geometric Mean Ratio; GM: Geometric Mean; CI: Confidence Interval.

Detailed Experimental Protocols

For researchers designing or interpreting food-effect studies, the methodologies from key clinical trials are detailed below.

1. Protocol: Effect of a Low-Fat Meal in Adolescents with NF1-PN [1] [2] [8]

  • Study Design: Phase I, single-arm, sequential period study.
  • Population: Adolescents (aged ≥12 to <18 years) with NF1 and inoperable plexiform neurofibromas (PN).
  • Intervention:
    • Treatment Period 1 (T1 - Fed): Participants took 25 mg/m² this compound twice daily with a low-fat meal (approx. 500 calories, <15 g fat) for 28 days.
    • Washout Period: 7 days (extendable to 21 days if GI AEs persisted).
    • Treatment Period 2 (T2 - Fasted): Participants took the same dose in a fasted state (no food 2 hours before and 1 hour after) for 28 days.
  • Primary Objectives:
    • Compare steady-state exposure (AUC~0-12,ss~) of this compound between T1 and T2.
    • Compare gastrointestinal (GI) tolerability (incidence of GI AEs) between T1 and T2.
  • Key Assessments: Intensive PK sampling for AUC calculation, monitoring and recording of all adverse events, with specific focus on GI events.

2. Protocol: Effect of a High-Fat Meal in Adults with Solid Tumors [4] [7]

  • Study Design: Phase I, open-label, randomized crossover study.
  • Population: Adult patients with advanced solid malignancies.
  • Intervention:
    • Sequence A: A single 75 mg dose of this compound with a high-fat breakfast on Day 1, followed by a single 75 mg dose after a minimum 10-hour fast on Day 8.
    • Sequence B: The reverse order (fasted first, then fed).
  • Primary Objective: Assess the effect of food on the rate (C~max~, t~max~) and extent (AUC) of this compound absorption after a single dose.
  • Key Assessments: Comprehensive PK sampling on Days 1 and 8 to determine plasma concentrations of this compound and its active metabolite, N-desmethyl-selumetinib.

This compound Mechanism of Action

Understanding the drug's target is fundamental for researchers. This compound is a potent and highly selective allosteric inhibitor of MEK1/2 (mitogen-activated protein kinase kinase 1/2), key components of the RAS/RAF/MEK/ERK signaling pathway [9]. This pathway regulates critical cellular processes like proliferation and survival, and is often dysregulated in cancer.

The diagram below illustrates the signaling pathway and this compound's site of action:

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras (GTP-bound) RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK 1/2 Raf->MEK Phosphorylates ERK ERK 1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Transcription Transcription of Genes (Regulating Proliferation, Survival) Nucleus->Transcription This compound This compound (MEK1/2 Inhibitor) This compound->MEK Inhibits

References

Selumetinib analytical method validation ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Validated Analytical Methods for Selumetinib

The table below summarizes two green, label-free analytical platforms for quantifying this compound (SEL) in its bulk form, Koselugo capsules, and human plasma. Both methods were validated following ICH guidelines [1] [2].

Parameter MW-UV Method HPLC-PDA Method
Principle Native UV absorption in microplates [1] Reverse-phase chromatographic separation [1]
Detection Absorbance at 255 nm [1] PDA detection at 255 nm [1]
Linearity Range 15 – 500 µg mL⁻¹ [1] 0.8 – 100 µg mL⁻¹ [1]
Limit of Quantification (LOQ) 15.3 µg mL⁻¹ [1] 3.5 µg mL⁻¹ [1]
Precision (RSD) ≤ 1.8% [1] ≤ 1.8% [1]
Accuracy (% Recovery) 98.3 – 102.3% [1] 98.3 – 102.3% [1]
Key Application Bulk form & Koselugo capsules [1] Bulk form, capsules, & human plasma [1]

Experimental Protocols & Workflows

Here are the summarized experimental procedures for the key methods used in SEL analysis.

Microwave-Assisted Ultraviolet (MW-UV) Method

This method is designed for high-throughput analysis of SEL in bulk and capsule forms using its native UV absorption [1].

MWUV Start Start Method Setup Prep Prepare Standard and Sample Solutions Start->Prep Plate Transfer to 96-Well Transparent Plate Prep->Plate Assist Apply Microwave Assistance Plate->Assist Read Measure Absorbance at 255 nm Assist->Read Analyze Analyze Data Read->Analyze

  • Standard Solution: Dissolve SEL standard in acetonitrile to prepare a stock solution (2 mg/mL). Further dilute with acetonitrile to working concentrations [3].
  • Capsule Sample Solution:
    • Empty the contents of 10 Koselugo capsules and weigh.
    • Transfer powder equivalent to 20 mg SEL to a 10-mL flask.
    • Dissolve in and dilute to volume with acetonitrile.
    • Shake vigorously for 10 minutes and filter through a 0.4 µm membrane.
    • Dilute the filtrate with acetonitrile to the desired concentration for analysis [3].
  • Measurement: Transfer solutions to a 96-well transparent plate. Use a microwave-assisted step, then measure the UV absorption at 255 nm with a microplate reader [1].
Charge Transfer Complex (CTC) Spectrophotometric Assay (MW-SPA)

This method forms a colored complex between SEL (electron donor) and DDQ (acceptor) for analysis [3].

CTC Start Start MW-SPA Prep Prepare SEL and DDQ Solutions in Acetonitrile Start->Prep Mix Mix SEL and DDQ Solutions in Microwell Plate Prep->Mix React Incubate at Room Temperature (5 min) Mix->React Measure Measure Absorbance at 440 nm React->Measure Data Calculate SEL Concentration Measure->Data

  • Reaction: Mix SEL standard or sample solution with a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in acetonitrile [3].
  • Conditions: The reaction occurs rapidly at room temperature (25 ± 2 °C). The resulting CTC is stable and has a maximum absorbance at 440 nm [3].
  • Characterization: The formed complex has a 1:1 molar ratio, with an association constant of 0.63 × 10² L/mol and a molar absorptivity of 3.78 × 10³ L/mol/cm [3].

Troubleshooting Common Validation Issues

This FAQ addresses common problems encountered during analytical method validation.

Q1: How should I investigate high and variable recovery rates in my HPLC method?

High recoveries, like consistent results of 103.5% and 103.1% outside the 97.0-103.0% acceptance criteria, indicate a potential systematic error [4].

  • Primary Investigation Steps:
    • Sample Preparation: The most likely cause is an error during sample preparation. Specifically, using 100% methanol for sample extraction can generate heat during sonication. If the solution is not allowed to cool to room temperature before dilution ("QS to volume"), thermal expansion will cause you to add less solvent, leading to a higher-than-actual concentration [4].
    • Solution Equilibration: Always let extraction solutions equilibrate to room temperature for several hours after sonication and before making the final volume [4].
    • Standard vs. Sample Diluent: Ensure the solvent composition of your standard and sample solutions is as identical as possible. Differences in organic solvent strength can cause retention time shifts and quantification errors [4].
Q2: What is the ICH Q2(R2) guideline and why is it important?

The ICH Q2(R2) guideline, titled "Validation of Analytical Procedures," provides a standardized framework for validating analytical methods used in the pharmaceutical industry [5]. It is critical for regulatory submissions because it defines the validation criteria—including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range—that ensure your analytical method is reliable and fit for its intended purpose [5].

Q3: How can I proactively manage stability and degradation risks for this compound in solution?

A risk-based framework integrating forced degradation studies is recommended for managing stability [6].

  • Identify Risks: Systematically stress SEL under hydrolytic, oxidative, and photolytic conditions to identify its degradation pathways [6].
  • Define Control Strategy: Based on the degradation profile, define Critical Quality Attributes (CQAs) and establish mitigation strategies. For example, if SEL is photolabile (like the drug Ruxolitinib), use light-protected packaging [6].

References

Selumetinib versus trametinib efficacy MEK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Potency Comparison

The table below summarizes key comparative data for selumetinib and trametinib from various studies.

Aspect This compound Trametinib Context and Evidence
Anti-Proliferative Potency Effective, but less potent than trametinib in specific models Most potent anti-proliferative agent among MEKis tested [1] In vitro study on Low-Grade Serous Ovarian Cancer (LGSC) cell lines [1].
Pro-Apoptotic Activity Shows activity Shows activity; highest in combination with encorafenib in specific models [2] In vitro study on melanoma cells. The unconventional combination of encorafenib/trametinib was most potent [2].
Inhibition of pERK Effective Most potent at inhibiting ERK phosphorylation [1] In vitro study on LGSC cell lines; drug efficacy correlated with degree of pERK inhibition [1].
Clinical Efficacy (NF1 PN) Pediatric: 68-75% partial response rate [3] [4]. Adult: High response rates (63.6%-87%) in trials [4]. Approved for adults with NF1 PN (as mirdametinib); lower partial response rate (42%) in its trial [4]. No direct head-to-head clinical trial. Comparisons are across different trials (e.g., SPRINT for this compound, ReNeu for mirdametinib) [4].
Impact on Stem Cell Plasticity Activates Wnt/β-catenin signaling and induces stemness signatures [5] Activates Wnt/β-catenin signaling and induces stemness signatures [5] In vitro screens and experiments in Colorectal Cancer (CRC) models; effect is a class effect of MEK inhibitors [5].

Detailed Experimental Protocols

To help you evaluate the data or design your own experiments, here are the methodologies from the key studies cited.

  • Proliferation and pERK Inhibition Assay (LGSC Study) [1]

    • Cell Lines: 10 novel patient-derived LGSC cell lines.
    • Drug Treatment: Treated with four MEK inhibitors (trametinib, this compound, binimetinib, refametinib) over a range of concentrations.
    • Proliferation Assay: Cell viability was measured using assays (type not specified in excerpt).
    • pERK Measurement: MEK on-target efficacy was measured using western blotting and isoelectric point focusing for ERK1/2 phosphorylation.
    • Data Analysis: Anti-proliferative efficacy was correlated with the degree of ERK phosphorylation inhibition.
  • Pro-Apoptotic and Proliferation Assay (Melanoma Study) [2]

    • Cell Lines: BRAF-mutant (Malme3M, WM3734) and NRAS-mutant (WM1366) melanoma cell lines.
    • Drug Treatment: Treated with 9 different BRAF/MEK inhibitor combinations in a matrix of serial dilutions for 72 hours.
    • Apoptosis Assay: Cells were fixed and stained with propidium iodide. The percentage of subG1 fraction (apoptotic cells) was analyzed by flow cytometry.
    • Proliferation Assay: Cells were treated for 72 hours, and the number of viable cells was quantified using MUH reagent, with fluorescence intensity corresponding to cell number.
    • Data Analysis: IC50 values were calculated from normalized proliferation data. Synergy was assessed.
  • Wnt Signaling Activation Assay (CRC Study) [5]

    • Cell Lines: CRC lines (HCT116, SW480, DLD1) with stable TCF-Wnt luciferase reporters.
    • Compound Screens: Treated with a library of 2399 compounds and a focused kinase inhibitor library for 24 hours.
    • Reporter Assay: Cell lysates were measured for Wnt reporter activity (luciferase) and cell viability in parallel.
    • Validation: Wnt activation was validated for MEK inhibitors (trametinib, this compound) via dose-response and time-course experiments, and by measuring expression of the endogenous Wnt target gene AXIN2 (qPCR).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core mechanism of MEK inhibitors and a generalized workflow for the efficacy experiments described.

G Figure 1: Simplified Ras/Raf/MEK/ERK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS (GTP-bound) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Cellular_Response Cellular Responses: Proliferation, Survival Nucleus->Cellular_Response MEKi MEK Inhibitors (this compound, Trametinib) MEKi->MEK Inhibits

G Figure 2: General Workflow for In Vitro MEK Inhibitor Efficacy Testing Start Cell Line Selection & Culture (Mutant RAS/RAF, NF1-deficient, etc.) Step1 Drug Treatment (MEK inhibitors at various concentrations) Incubation for 24-72 hours Start->Step1 Step2 Downstream Analysis Step1->Step2 Assay1 Viability/Proliferation Assays (e.g., MUH, CellTiter-Glo) Step2->Assay1 Assay2 Apoptosis Assays (e.g., Flow Cytometry for SubG1) Step2->Assay2 Assay3 Pathway Analysis (e.g., Western Blot for pERK) Step2->Assay3 Assay4 Specialized Readouts (e.g., Wnt Reporter Assay) Step2->Assay4 End Data Synthesis & IC50/Synergy Calculation Assay1->End Assay2->End Assay3->End Assay4->End

Key Insights for Researchers

  • Lack of Direct Comparison: The most significant gap is the absence of a direct, comprehensive head-to-head comparison in a single, unified preclinical or clinical study. Most data are extracted from studies where these drugs were evaluated separately [1] [4].
  • Consider the Cellular Context: Efficacy can be highly dependent on the genetic background of the model system. For example, while trametinib was most potent in LGSC models [1], the combination of encorafenib and trametinib was superior in melanoma models [2].
  • Class-Based Side Effects: Be aware that some effects, like the unintended activation of Wnt signaling and induction of stemness in colorectal cancer models, appear to be a class effect of MEK inhibitors, not limited to a single agent [5]. This is a critical consideration for long-term treatment strategies.

References

Selumetinib combination docetaxel NSCLC clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

SELECT-1 Trial Efficacy and Safety Overview

Outcome Measure Selumetinib + Docetaxel (n=254) Placebo + Docetaxel (n=256) Hazard Ratio (HR) or Difference
Progression-Free Survival (PFS) 3.9 months [1] 2.8 months [1] HR: 0.93 (95% CI: 0.77-1.12); P=0.44 [1]
Overall Survival (OS) 8.7 months [1] 7.9 months [1] HR: 1.05 (95% CI: 0.85-1.30); P=0.64 [1]
Objective Response Rate (ORR) 20.1% [1] 13.7% [1] Odds Ratio: 1.61 (95% CI: 1.00-2.62); P=0.05 [1]
Grade 3 or Higher Adverse Events 67% [1] 45% [1] Difference: 22% [1]

Detailed Experimental Protocols

To help you evaluate the strength of this evidence, here are the methodologies used in the SELECT-1 trial.

  • Study Design: SELECT-1 was a multinational, randomized, double-blind, placebo-controlled Phase III study conducted across 202 sites in 25 countries [1] [2].
  • Patient Population: The trial enrolled 510 patients with KRAS mutation-positive, locally advanced or metastatic (Stage IIIB-IV) NSCLC who had disease progression after first-line anticancer therapy [1] [3] [2].
  • Intervention: Patients were randomized 1:1 to receive either:
    • This compound (75 mg twice daily orally) + Docetaxel (75 mg/m² IV on Day 1 of a 21-day cycle) [3] [2].
    • Placebo (orally) + Docetaxel (75 mg/m² IV on Day 1) [3] [2].
    • All patients received pegylated G-CSF (pegfilgrastim) support to manage neutropenia risk [3].
  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) according to RECIST 1.1 [1] [2].
  • Secondary Endpoints: Included Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety/tolerability [1] [2].
  • Statistical Analysis: PFS and OS were analyzed using a Cox proportional hazards model. The study was designed to have 80% power to detect a significant difference in PFS, assuming a hazard ratio of 0.6 [4].

Mechanism of Action and Signaling Pathway

This compound is an oral, potent, and highly selective allosteric inhibitor of MEK1/2 (Mitogen-Activated Protein Kinase Kinase). It targets the RAS-RAF-MEK-ERK signaling pathway, a key downstream effector of oncogenic KRAS [4] [5].

The following diagram illustrates this pathway and the drug's mechanism.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., KRAS) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus CellProcess Cell Proliferation & Survival Nucleus->CellProcess This compound This compound Inhibition MEK Inhibition This compound->Inhibition Inhibition->MEK

Key Interpretation of Trial Results

  • Primary Endpoint Not Met: The addition of this compound to docetaxel did not result in a statistically significant improvement in PFS (HR 0.93, P=0.44) [1]. The small difference in median PFS (1.1 months) was not considered clinically meaningful in this context.
  • Response vs. Survival Disconnect: Although the Objective Response Rate was significantly higher with the combination (20.1% vs. 13.7%), this did not translate into prolonged PFS or OS [1]. This suggests that while the combination can shrink tumors in more patients, it does not effectively delay disease progression or death.
  • Safety and Tolerability: The combination regimen was associated with a higher burden of toxicity, with 22% more patients experiencing Grade 3 or higher adverse events compared to docetaxel alone [1].

References

Selumetinib overall response rate neurofibromatosis type 1

Author: Smolecule Technical Support Team. Date: February 2026

Selumetinib ORR & Comparison with Mirdametinib

Trial / Drug Patient Population Phase ORR (Primary Endpoint) Key Secondary Outcomes
KOMET (this compound) [1] [2] Adults (n=71) III 20% (vs. 5% with placebo) at Cycle 16 Significant tumor volume reduction; consistent safety profile [1].
Gross et al. (this compound) [3] [4] Adults (n=33) II 63.6% Median max PN volume decrease: -23.6%; decreased pain intensity & interference [3].
SPRINT (this compound) [4] [5] Pediatric (n=50) I/II 68%-75% (Investigator) Durable responses; improvements in disfigurement, motor dysfunction, and pain [4] [5].
ReNeu (Mirdametinib) [6] [7] Adults (n=58) IIb 41% (Confirmed ORR: 47% with long-term follow-up) [6] [7] Statistically significant improvements in pain and quality of life [6].
ReNeu (Mirdametinib) [6] [7] Pediatric (n=56) IIb 52% (Confirmed ORR: 55% with long-term follow-up) [6] [7] Similar benefits in pain and quality of life [6].

Experimental Protocols & Methodologies

The data in the trials were generated through rigorous methodologies. Here are the details of the key experimental protocols:

  • KOMET Trial (NCT04924608) Design [1] [2]: This was a global, randomized, double-blind, placebo-controlled Phase III trial. It enrolled 145 adults with NF1 and symptomatic, inoperable PNs. Patients were randomized 1:1 to receive this compound or placebo for twelve 28-day cycles. After cycle 12, patients on placebo were switched to this compound. The primary endpoint was ORR by cycle 16, assessed by an Independent Central Review (ICR). ORR was defined as the percentage of patients with a confirmed complete or partial response, with a partial response defined as at least a 20% reduction in tumor volume measured by volumetric MRI [1].

  • Phase II Trial (NCT02407405) Design [3]: This was an open-label, single-arm Phase II study. It enrolled 33 adult participants with NF1 and inoperable PNs that were either growing or symptomatic. The primary objective was to determine the confirmed ORR according to the Response Evaluation in Neurofibromatosis and Schwannomatosis (REiNS) criteria. The trial also included mandatory paired PN biopsies to evaluate molecular pharmacodynamic effects, such as changes in ERK1/2 phosphorylation, providing a mechanistic understanding of the drug's action [3].

  • REiNS Criteria for Volumetric Response [3]: This is the standard for NF1-PN tumor volume assessment. A partial response (PR) is defined as a ≥20% reduction in the volume of the target plexiform neurofibroma(s) from baseline, confirmed on a subsequent scan at least 4 weeks later. Tumor volumes are measured from high-resolution MRIs using semi-automated or automated segmentation software [3].

  • Assessment Differences (BICR vs. Investigator): A critical factor affecting reported ORR is who assesses the MRI scans. The SPRINT trial initially reported an investigator-assessed ORR of 66% in children, which was later adjusted to 44% upon a retrospective Independent Central Review (ICR) [8]. This highlights a potential for overestimation in unblinded reviews. Both the KOMET and ReNeu trials used Blinded Independent Central Review (BICR), which is considered the gold standard in registrational trials to minimize bias [8].

Mechanism of Action: this compound in the NF1 Pathway

This compound is a selective inhibitor of the mitogen-activated protein kinase kinases MEK1 and MEK2. Its action is best understood in the context of the dysregulated signaling pathway in NF1, as illustrated below.

G NF1_Mutation NF1 Gene Mutation Neurofibromin_Loss Loss of Neurofibromin NF1_Mutation->Neurofibromin_Loss RAS_Activation RAS Over-activation Neurofibromin_Loss->RAS_Activation MEK_Activation MEK1/2 Activation RAS_Activation->MEK_Activation ERK_Activation ERK1/2 Activation MEK_Activation->ERK_Activation Cell_Effects Unregulated Cell Growth, Proliferation, and Survival ERK_Activation->Cell_Effects This compound This compound (MEK Inhibitor) This compound->MEK_Activation Inhibits

The diagram shows how a mutation in the NF1 gene leads to a loss of the neurofibromin protein, which normally acts as a brake on the RAS signaling pathway. Without neurofibromin, RAS and the downstream MEK/ERK pathway become hyperactive, driving uncontrolled cell growth and the formation of plexiform neurofibromas [6] [4]. This compound acts as a direct inhibitor of MEK1/2, thereby slowing down this dysregulated signaling and tumor growth [1] [3].

Interpretation Guide for Researchers

  • Context is Key: The ORR is highly dependent on the trial design. The lower ORR in the KOMET trial reflects the rigorous standards of a placebo-controlled Phase III study, while the higher ORR in the open-label Phase II trial may reflect different patient selection and assessment methods [1] [3].
  • Consider Assessment Method: ORR can differ significantly between investigator assessment and BICR. Always check which method was used when comparing data across trials [8].
  • Look Beyond ORR: ORR is a crucial efficacy metric, but a comprehensive evaluation should also consider durability of response, patient-reported outcomes (like pain and quality of life), and the overall safety profile [3] [6].

References

Selumetinib tumor volume reduction MRI assessment

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Tumor Volume Reduction

The table below summarizes the key efficacy data for selumetinib from pivotal clinical trials, highlighting its consistent performance in reducing tumor volume.

Patient Population Trial Name/Type Overall Response Rate (ORR) Response Criteria (Volumetric MRI) Key Findings and Additional Data

| Pediatric Patients [1] | SPRINT (Phase 2) N=50 | 66% (95% CI: 51, 79) [1] | ≥20% reduction in tumor volume, confirmed on a subsequent MRI within 3-6 months [1] | • All responders had a partial response [1]. • 82% of responders had sustained responses lasting ≥12 months [1]. | | Adult Patients [2] | KOMET (Phase 3) N=145 | Statistically significant and clinically meaningful improvement vs. placebo [2] | Confirmed complete or partial response (≥20% reduction) by cycle 16, assessed by independent central review [2] | • Results from the largest global Phase 3 trial in adults with NF1 [2]. • Safety profile consistent with established data [2]. | | Adult Patients (Case Study) [3] | Single Case Report N=1 | Not Applicable | Volumetric reduction of 16.77% over 7 months of treatment [3] | • Demonstrates efficacy in a real-world clinical setting [3]. • Tumor reduction achieved despite prior surgical debulking [3]. |

MRI Assessment Protocol

The evaluation of this compound's efficacy in clinical trials relies on a standardized, rigorous MRI assessment protocol to ensure accuracy and consistency.

  • Primary Endpoint: The primary efficacy outcome is the Objective Response Rate (ORR), which is the percentage of patients who achieve a confirmed complete or partial response [1] [2].
  • Response Criteria:
    • Partial Response (PR): Defined as a ≥20% reduction in the volume of the target plexiform neurofibroma compared to baseline [1] [2].
    • Complete Response (CR): Defined as the complete disappearance of all target plexiform neurofibromas [2].
  • Confirmation and Review:
    • Tumor volume reduction must be confirmed on a subsequent MRI scan within 3 to 6 months of the initial observation [1].
    • In modern trials like KOMET, MRIs are reviewed by an Independent Central Review (ICR) to minimize bias, using the Response Evaluation in Neurofibromatosis and Schwannomatosis (REiNS) criteria [2].

Mechanism of Action and Experimental Evidence

This compound is a potent, selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase) proteins [4]. In NF1, a mutation in the NF1 gene leads to a loss of neurofibromin, a protein that normally acts as a brake on the RAS/MAPK signaling pathway. Without neurofibromin, the pathway becomes overactive, leading to uncontrolled cell growth and tumor development [4] [3]. This compound acts by inhibiting MEK1/2, key proteins in this pathway, thereby reducing cell proliferation and survival in the tumor [4].

The following diagram illustrates this targeted mechanism and how its effect is measured via MRI.

G cluster_disease Disease Pathway (NF1) cluster_treatment Therapeutic Intervention cluster_measurement Efficacy Measurement NF1_Mutation NF1 Gene Mutation Neurofibromin_Loss Loss of Neurofibromin (RAS GTPase Activating Protein) NF1_Mutation->Neurofibromin_Loss RAS_Activation RAS Overactivation Neurofibromin_Loss->RAS_Activation MEK_Activation MEK1/2 Phosphorylation & Activation RAS_Activation->MEK_Activation ERK_Activation ERK1/2 Activation MEK_Activation->ERK_Activation Tumor_Growth Plexiform Neurofibroma Growth ERK_Activation->Tumor_Growth This compound This compound (MEK1/2 Inhibitor) Pathway_Block Inhibition of MEK1/2 This compound->Pathway_Block Targets Pathway_Block->MEK_Activation  Blocks Reduced_Proliferation Reduced Cell Proliferation Increased Apoptosis Pathway_Block->Reduced_Proliferation Tumor_Reduction ≥20% Tumor Volume Reduction (Response) Reduced_Proliferation->Tumor_Reduction Leads to MRI_Assessment MRI Assessment MRI_Assessment->Tumor_Reduction Confirms

Preclinical studies provide further evidence for this mechanism. Research using diffusion-weighted MRI (DW-MRI) has shown that this compound treatment induces a significant increase in the Apparent Diffusion Coefficient (ADC) in responsive human tumor xenografts [5]. This increase in ADC is associated with a reduction in tissue cellularity, concomitant with the induction of tumor cell death (apoptosis) and necrosis, serving as a non-invasive pharmacodynamic biomarker of drug action [5].

Safety and Tolerability Profile

Understanding the safety profile is crucial for risk-benefit assessment. The table below categorizes common and notable adverse reactions associated with this compound.

Category Common Adverse Reactions (≥40% incidence) [1] Notable Adverse Reactions (Requiring Monitoring/Intervention)
Dermatologic Rash (all types), dry skin, acne, paronychia (nail infection), pruritus (itching) [1] Severe skin rashes may require dose interruption, reduction, or discontinuation [2].
Gastrointestinal Vomiting, abdominal pain, diarrhea, nausea, stomatitis (mouth sores) [1] Diarrhea can be severe (Grade 3); management with anti-diarrheal agents and fluid intake is recommended [2].
Laboratory Abnormalities Increased Creatine Phosphokinase (CPK) [1] [2] [6]. May require dose modification; evaluate for rhabdomyolysis [2].

| Other | Fatigue, musculoskeletal pain, fever, headache [1] | • Cardiomyopathy (asymptomatic decrease in LVEF) [1] [2]. Requires cardiac monitoring via echocardiogram. • Ocular Toxicity (e.g., retinal vein occlusion, retinal pigment epithelial detachment) [1] [2]. Requires regular ophthalmic assessments. |

Real-world pharmacovigilance data from the FDA Adverse Event Reporting System (FAERS) corroborates the clinical trial safety profile, identifying strong signals for skin, ocular, and muscle disorders (e.g., elevated CPK, rhabdomyolysis) [6]. Most serious outcomes, such as hospitalization, tend to occur within the first month of treatment [6].

References

Selumetinib cognitive outcomes neurofibromatosis patients

Author: Smolecule Technical Support Team. Date: February 2026

Cognitive Outcomes & Comparison of MEK Inhibitors in NF1

Drug Name Cognitive Outcomes / Study Details Evidence Level Primary Approved Indication (NF1-PN)

| Selumetinib | Improved executive function per Behavior Rating Inventory of Executive Function (BRIEF): • 24-week Behavioral Regulation Index improvement (p=0.004) • 48-week Metacognition Index improvement (p=0.01) • Stable performance on computerized cognitive tasks (Cogstate) • No evidence of neurotoxicity in 48-week treatment [1] | Phase II Ancillary Study (n=59, aged 5-27) [1] | Pediatric patients (aged ≥1 year) with symptomatic, inoperable plexiform neurofibromas (PN) [2] | | Mirdametinib | No cognitive outcome data identified in the current search results. The drug was approved in Feb 2025 for adults and children with symptomatic, incompletely resectable NF1-PN [3] [4]. | N/A | Adults and children with symptomatic, incompletely resectable NF1-PN [4] |


Detailed Experimental Protocol from Key Cognitive Study

The primary evidence for cognitive outcomes comes from a multicenter, ancillary cognitive study designed to examine changes in NF1 patients receiving MEK inhibitor therapy for plexiform neurofibromas [1].

  • Objective: To examine changes in memory and executive functions in patients with NF1 on MEK inhibitor treatment over the first year (48 weeks) of therapy [1].
  • Population: 59 patients with NF1, aged 5–27 years, enrolled in a MEK inhibitor clinical trial (e.g., NCT03962543, NCT02096471) for plexiform neurofibroma [1].
  • Intervention: Treatment with an MEK inhibitor (this compound). Dosing was based on the specific parent trial protocol [1].
  • Study Design: Single-arm, with cognitive assessments conducted at pretreatment, 12 weeks, 24 weeks, and 48 weeks [1].
  • Outcome Measures:
    • Primary Outcomes:
      • Cogstate Brief Battery: A computerized performance task assessing psychomotor function, attention, visual learning, and working memory.
      • Behavior Rating Inventory of Executive Function (BRIEF): An observer-reported questionnaire on real-world executive functioning. A consistent parent or caregiver completed this form [1].
    • Statistical Analysis:
      • Group-level analysis: Used paired t-tests to compare scores at follow-up visits to baseline.
      • Individual-level analysis: Used Reliable Change Index (RCI) to determine if changes in an individual's scores were clinically significant, beyond what would be expected from test-retest variability [1].

This workflow maps the experimental design from patient enrollment to data analysis:

Start Patient Enrollment (NF1 with PN, n=59, ages 5-27) Baseline Baseline Assessment (Pre-treatment) Start->Baseline Intervention MEKi Treatment (this compound) Baseline->Intervention FollowUp Follow-Up Assessments (12, 24, 48 weeks) Intervention->FollowUp Cogstate Cogstate Performance Tasks FollowUp->Cogstate BRIEF BRIEF Questionnaire (Parent Report) FollowUp->BRIEF Analysis Statistical Analysis Cogstate->Analysis BRIEF->Analysis Group Group-Level (Paired t-tests) Analysis->Group Individual Individual-Level (Reliable Change Index) Analysis->Individual


Mechanism: Linking MEK Inhibition to Potential Cognitive Improvement

The rationale for investigating MEK inhibitors like this compound for cognitive function in NF1 stems from the underlying molecular biology of the disorder. The diagrams below illustrate this pathway and the proposed therapeutic mechanism.

1. NF1 Pathophysiology and RAS/MAPK Signaling Pathway

Cognitive deficits in NF1 are linked to dysregulation in the RAS/MAPK signaling pathway. The following chart shows how the loss of neurofibromin leads to this dysregulation.

NF1_Mutation NF1 Gene Mutation Neurofibromin Loss of Neurofibromin (RAS GAP Function) NF1_Mutation->Neurofibromin RAS_Activation RAS Overactivation (GTP-bound) Neurofibromin->RAS_Activation MAPK_Pathway MAPK Pathway Hyperactivation (RAF -> MEK -> ERK) RAS_Activation->MAPK_Pathway Cellular_Effects Altered Cellular Function in Neurons MAPK_Pathway->Cellular_Effects Cognitive_Deficit Cognitive Impairment Cellular_Effects->Cognitive_Deficit

2. Proposed Mechanism of MEK Inhibitors in Cognitive Improvement

This compound acts by targeting a key step in the overactive signaling pathway. It is also hypothesized to address a specific neurochemical imbalance related to inhibition.

MEKi MEK Inhibitor (this compound) MEK MEK Protein MEKi->MEK Inhibits ERK ERK Phosphorylation MEK->ERK Reduced GABA_Release Reduced Excessive GABA Release ERK->GABA_Release Normalizes Prefrontal_Inhibition Decreased Prefrontal Cortical Inhibition GABA_Release->Prefrontal_Inhibition Reduces Working_Memory Improved Executive Function & Working Memory Prefrontal_Inhibition->Working_Memory Improves

The hypothesis is that MEK inhibition can normalize the heightened inhibition in prefrontal cortical circuits, which are critical for working memory and executive function [1].


Interpretation of Findings

  • Positive Signal for Executive Function: The improvement in the BRIEF questionnaire, which reflects real-world executive functioning, is a promising finding. The study showed that a significantly greater proportion of patients than expected had clinically meaningful improvement over 48 weeks, especially those who were impaired at baseline [1].
  • Stable Core Cognitive Metrics: The lack of decline or significant group-level improvement on the Cogstate performance tasks suggests the treatment is not neurotoxic over 48 weeks. The individual-level analysis did show improved working memory for some patients [1].
  • Comparison Limitation: A direct, head-to-head comparison of the cognitive effects of this compound and Mirdametinib is not available. The cognitive benefits are currently an area of active research for MEK inhibitors as a class [1] [4].

References

Selumetinib metabolite-to-parent ratio M8 activity

Author: Smolecule Technical Support Team. Date: February 2026

Selumetinib Metabolism and M8 Analysis

The metabolism of this compound and the characterization of its metabolites, including M8, can be precisely measured using advanced analytical techniques.

  • Metabolic Pathways: this compound undergoes extensive hepatic metabolism [1]. The primary route is CYP3A4-mediated phase I oxidation, with minor contributions from CYP2C19, CYP1A2, CYP2C9, CYP2E1, and CYP3A5. Phase II glucuronidation is catalyzed by UGT1A1 and UGT1A3 [2]. In total, up to 10 metabolites have been identified in human plasma [2] [3].
  • Analytical Methods for Quantification: Liquid chromatography–tandem mass spectrometry (LC–MS/MS) is the key method for quantifying this compound and M8 in human plasma [2] [3]. This method is validated for high selectivity, precision, and accuracy. Liquid chromatography–high-resolution mass spectrometry (LC–HRMS) is further used to profile the full metabolic landscape, identify metabolites, and calculate the Metabolite-to-Parent Ratio (MPR), which provides insight into interpatient metabolic variability [2] [3].

The following diagram illustrates the workflow for analyzing this compound and its metabolites using these techniques:

G start Human Plasma Sample prep Sample Preparation (Protein Precipitation) start->prep lcms LC-MS/MS Analysis prep->lcms lchrams LC-HRMS Analysis prep->lchrams quant Quantification of This compound & M8 lcms->quant profile Metabolite Profiling & Identification lchrams->profile mpr Calculate MPR (Metabolite-to-Parent Ratio) quant->mpr profile->mpr output Output: Pharmacokinetic Data and Metabolic Phenotyping mpr->output

Comparative Data on MEK Inhibitors

While your question focuses on this compound, understanding its profile relative to other MEK inhibitors is valuable for researchers. The table below compares this compound with other MEK inhibitors based on preclinical and clinical data.

MEK Inhibitor Reported Potency (IC₅₀) & Key Preclinical/Clinical Findings Key Limitations Noted

| This compound (AZD6244) | • IC₅₀ for MEK1/2: 14.1 nM [1] • More potent in cell lines with activating B-Raf or K/N-Ras mutations [1] | • "Unsatisfactory potency" noted in some preclinical comparisons; contributed to failure in a KRAS-mutant NSCLC trial [4] | | Trametinib | • Most potent anti-proliferative agent in a LGSC cell line study [5] • Long half-life leads to ~6-fold drug accumulation [4] | • Poor solubility; requires DMSO as co-solvate, linked to toxicity concerns [4] | | Binimetinib (MEK162) | • IC₅₀ for MEK1/2: 12 nM (tunlametinib showed ~19x greater potency in a comparative study) [4] | • Characterized as having "moderate potency" [4] | | Tunlametinib (Novel Inhibitor) | • IC₅₀ for MEK1: 1.9 nM [4] • Nearly 10–100-fold greater potency against mutant cell lines vs. This compound in preclinical models [4] | • Newer compound; clinical experience is more limited [4] |

Key Takeaways for Researchers

  • M8 is Critically Active: The activity of this compound is not solely from the parent drug. The N-desmethyl-selumetinib (M8) metabolite is a major, high-potency contributor to the overall efficacy, a key consideration for pharmacokinetic and pharmacodynamic models [2] [1].
  • MPR as a Biomarker: The Metabolite-to-Parent Ratio (MPR) can be used as a functional readout of metabolic enzyme activity (e.g., CYP phenotype). Monitoring MPR via LC-MS/MS could be valuable for Therapeutic Drug Monitoring (TDM) to understand interpatient variability and personalize dosing [2] [3].
  • Comparative Positioning: Among MEK inhibitors, this compound is effective but has been noted in some research contexts to have a less potent profile compared to newer agents like tunlametinib, though it has demonstrated clear clinical success in specific indications like NF1 [4].

References

Selumetinib Efficacy in KRAS Mutant vs. Wild-Type Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Tumor Type / Population Therapy Regimen Comparison Key Efficacy Outcomes Source (Trial / Study)

| KRAS Mutant NSCLC (Overall) | Selumetinib + Docetaxel | vs. Placebo + Docetaxel | - PFS: 5.3 vs. 2.1 mos (HR 0.58)

  • OS: 9.4 vs. 5.2 mos (HR 0.80)
  • ORR: 37% vs. 0% | Phase II Trial (Jänne et al.) [1] | | KRAS Mutant NSCLC (G12C/G12V) | this compound + Docetaxel | vs. Placebo + Docetaxel | - PFS: 5.7 vs. 1.4 mos (HR 0.48)
  • OS: 9.6 vs. 4.4 mos (HR 0.69)
  • ORR: 46% | Phase II Subgroup Analysis [1] | | KRAS Mutant NSCLC (Other Mutations) | this compound + Docetaxel | vs. Placebo + Docetaxel | - PFS: 4.9 vs. 2.6 mos (HR 0.72)
  • OS: 8.6 vs. 7.1 mos (HR 0.96)
  • ORR: 26% | Phase II Subgroup Analysis [1] | | KRAS Wild-Type NSCLC | this compound + Docetaxel | vs. Docetaxel alone | No statistically significant improvement in PFS or OS. [2] | SELECT-2 Phase II Trial [2] | | KRAS Mutant NSCLC (Preclinical) | this compound +/- Chemo | KRASG12C vs. KRASG12D mouse models | KRASG12C tumors showed greater sensitivity to this compound and combination therapy than KRASG12D tumors. [3] | Preclinical Study [3] |

Key Experimental Protocols from Cited Studies

The data in the table above comes from rigorous clinical and preclinical studies. Here is a detailed look at their methodologies.

  • Clinical Trial (Jänne et al. & Subgroup Analysis [1]):

    • Design: Global, double-blind, placebo-controlled, randomized Phase II trial (NCT00890825).
    • Patients: 83 patients with locally advanced or metastatic KRAS mutant NSCLC after first-line therapy failure.
    • Intervention: this compound (75 mg twice daily) + Docetaxel (75 mg/m²) vs. Placebo + Docetaxel in 21-day cycles.
    • Endpoints: Primary was Overall Survival (OS); secondary were Progression-Free Survival (PFS), Objective Response Rate (ORR) per RECIST 1.0.
    • Subgroup Analysis: Retrospectively analyzed outcomes based on specific KRAS codon mutations (G12C, G12V, others).
  • Clinical Trial (SELECT-2 [2]):

    • Design: Phase II, double-blind, randomized trial (NCT01750281).
    • Patients: Initially enrolled patients regardless of KRAS status; protocol amended to include only patients with centrally confirmed KRAS wild-type NSCLC.
    • Intervention: Two doses of this compound + Docetaxel (SEL+DOC60 and SEL+DOC75) vs. Placebo + Docetaxel (PBO+DOC75).
    • Endpoints: Primary was PFS per RECIST 1.1.
  • Preclinical Study (Mouse Models [3]):

    • Models: Used genetically engineered mouse models (GEMMs) driven by KRASG12C or KRASG12D.
    • Intervention: Treated mice with this compound, alone and in combination with cisplatin/pemetrexed chemotherapy.
    • Assessment: Evaluated tumor response and progression-free survival.

KRAS Signaling Pathway and Heterogeneity

The efficacy of this compound is closely tied to the biology of the KRAS signaling pathway and the specific mutations present. The following diagram illustrates the pathway and the point of MEK inhibition.

G KRAS Signaling Pathway and MEK Inhibition Growth Factor Receptors (e.g., EGFR) Growth Factor Receptors (e.g., EGFR) KRAS (GTP-Bound) KRAS (GTP-Bound) Growth Factor Receptors (e.g., EGFR)->KRAS (GTP-Bound) Activates RAF RAF KRAS (GTP-Bound)->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival Promotes This compound This compound This compound->MEK Inhibits KRAS Mutations (G12C, G12V, G12D) KRAS Mutations (G12C, G12V, G12D) KRAS Mutations (G12C, G12V, G12D)->KRAS (GTP-Bound) Locked State Key Insight Key Insight Different KRAS mutations confer varying dependence on the MEK/ERK pathway, influencing this compound response. Different KRAS mutations confer varying dependence on the MEK/ERK pathway, influencing this compound response. Key Insight->Different KRAS mutations confer varying dependence on the MEK/ERK pathway, influencing this compound response. Explains

A critical concept emerging from the research is oncogenic heterogeneity. Not all KRAS mutations are the same, which explains the differential efficacy observed in the data tables.

  • Mutation-Specific Pathway Dependence: Research indicates that KRASG12C and G12V mutant tumors may have a greater dependence on the MEK/ERK signaling pathway for survival compared to other mutations like G12D [1]. This aligns with the stronger clinical benefit seen in the G12C/G12V subgroup.
  • Intrinsic Signaling Differences: Different KRAS mutations can lead to distinct biological outcomes due to variations in the degree of pathway activation and affinity for downstream effector proteins like RAF [4]. This inherent heterogeneity means a one-size-fits-all approach is not effective.

Interpretation Guide for Researchers

When interpreting these findings for drug development, consider the following:

  • The KRAS wild-type setting is not promising for this compound, as the SELECT-2 trial found no clinical benefit in this population [2].
  • Focus on mutation subtypes. The future of MEK inhibition in KRAS-driven cancers likely lies in the precise targeting of specific mutations, particularly G12C and G12V.
  • Preclinical models are valuable. The use of GEMMs with defined genetic backgrounds proved effective in identifying mutation-specific responses that can inform clinical trial design [3].
  • Combination therapy is key. The most encouraging clinical results for this compound came from its use in combination with docetaxel, not as a monotherapy [1].

References

Comparison of Selumetinib Pharmacokinetics: Pediatric vs. Adult Patients

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core pharmacokinetic parameters and clinical considerations based on available clinical data and model-informed analyses.

Parameter Pediatric Patients (NF1) Adult Patients (Oncology/Healthy Volunteers) Key Implications
Typical Dosage 25 mg/m² BID (BSA-based) [1] [2] 75 mg BID (Fixed dose) or 50 mg BID [3] [2] Dosing in pediatrics must be individualized by Body Surface Area (BSA) to achieve correct exposure [1].
Absorption (Tmax) ~1 hour [4] [2] 1.0 - 1.6 hours [4] Rapid absorption is consistent across populations.
Half-life (t₁/₂) ~6 hours [4] ~5 - 9 hours [4] Short half-life supports twice-daily (BID) dosing in both groups.
Primary Clearance (CL/F) 11.6 L/h (Typical value) [1] Similar profile, though absolute values may vary by formulation [2] Hepatic metabolism is the primary clearance route in both [5].
Key Covariate Body Surface Area (BSA) is a clinically relevant covariate on exposure [1]. Effect of BSA is less pronounced; fixed dosing is used [1]. BSA-based dosing is critical in pediatrics to avoid under/over-dosing [1].
Active Metabolite N-desmethyl selumetinib (M8) is 3-5 times more potent and contributes 20-30% of drug activity [6]. Same metabolite profile [5]. Metabolic activity must be considered in both populations.
Metabolism Primarily hepatic via CYP3A4, with minor contributions from CYP2C19, CYP1A2, and UGTs [4] [6]. Identical metabolic pathways [4] [5]. Potential for drug-drug interactions with CYP3A/CYP2C19 inhibitors/inducers is consistent [4].

This compound Metabolism and Elimination Pathway

The following diagram illustrates the primary metabolic pathways of this compound, which are consistent across both pediatric and adult populations.

G This compound This compound N-desmethyl this compound (M8)\n(Active Metabolite) N-desmethyl this compound (M8) (Active Metabolite) This compound->N-desmethyl this compound (M8)\n(Active Metabolite) Primary Path (via CYP3A4) Multiple Phase I\nMetabolites Multiple Phase I Metabolites This compound->Multiple Phase I\nMetabolites  Oxidation (via CYP3A4, CYP2C19) Fecal Excretion\n(59% of dose) Fecal Excretion (59% of dose) This compound->Fecal Excretion\n(59% of dose)  Biliary CYP3A4 CYP3A4 CYP2C19 CYP2C19 MinorCYPs Other CYPs (CYP1A2, CYP2C9, etc.) UGTs UGTs Phase II Conjugates\n(Glucuronidation) Phase II Conjugates (Glucuronidation) Multiple Phase I\nMetabolites->Phase II Conjugates\n(Glucuronidation)  UGT1A1, UGT1A3 Renal Excretion\n(33% of dose) Renal Excretion (33% of dose) Phase II Conjugates\n(Glucuronidation)->Renal Excretion\n(33% of dose)

This workflow is supported by a human radiolabeled study which found that over 90% of the dose was recovered, with 59% in feces and 33% in urine, confirming metabolism and biliary excretion as the primary elimination routes [5].

Key Experimental Protocols in Pharmacokinetic Studies

The data in the comparison table is derived from several key methodological approaches:

  • Population Pharmacokinetic (PopPK) Modeling: A joint compartmental model was developed using pooled data from 391 healthy adult volunteers, 83 adult oncology patients, and 68 pediatric NF1 patients [1]. This model identified and quantified the impact of demographic covariates like BSA on this compound clearance.
  • Physiologically Based Pharmacokinetic (PBPK) Modeling: This approach was used to extrapolate exposures from older children to guide dosing in younger pediatric patients (aged 1 to <7 years) in the SPRINKLE study (NCT05309668) [7] [4]. The model integrated physiochemical data and in vivo drug-drug interaction studies to predict pharmacokinetics in specific BSA brackets [4].
  • Bioanalytical Methods (TDM): A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is used for the precise quantification of this compound in human plasma. This method, with a range of 1.3–2,000 ng/mL, is crucial for Therapeutic Drug Monitoring (TDM) and assessing inter-individual variability in pediatric patients [6].

Conclusion and Research Implications

  • For pediatric patients with NF1, the 25 mg/m² BID, BSA-based dosing is essential to ensure consistent and appropriate drug exposure across a wide range of body sizes [1].
  • For adults, fixed dosing (75 mg BID) is standard in oncology settings [2].

For researchers, the application of PopPK and PBPK modeling has been instrumental in bridging adult data to inform pediatric dosing, minimizing the need for extensive clinical trials in very young children [4]. Furthermore, the established potential for drug-drug interactions with CYP3A4/CYP2C19 modulators necessitates careful medication review in all patients [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

456.00001 Da

Monoisotopic Mass

456.00001 Da

Heavy Atom Count

27

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6UH91I579U

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Selumetinib is indicated for the treatment of neurofibromatosis type 1 (NF1) in patients two years and older who have symptomatic, inoperable plexiform neurofibromas (PN).
Koselugo as monotherapy is indicated for the treatment of symptomatic, inoperable plexiform neurofibromas (PN) in paediatric patients with neurofibromatosis type 1 (NF1) aged 3 years and above
Treatment of melanoma, Treatment of neurofibromatosis type 1, Treatment of thyroid cance

Livertox Summary

Selumetinib is an oral, small molecule inhibitor of the mitogen activated protein kinase 1 and 2 (MEK1/2) that is used to treat symptomatic, refractory fibromas in neurofibromatosis type 1. Selumetinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy, but has not been linked to cases of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Tyrosine Kinase Inhibitors; Signal Transduction Inhibitors; MEK Inhibitors
Genetic Disorder Agents, Antineoplastic Agents

NCI Cancer Drugs

Drug: Selumetinibsulfate
US Brand Name(s): Koselugo
FDA Approval: Yes
Selumetinib sulfate is approved to treat: Neurofibromatosis type 1 (NF1) in children aged 2 years and older who have plexiform neurofibromas that are causing symptoms and cannot be removed by surgery.
Selumetinib sulfate is also being studied in the treatment of other types of cancer.

Pharmacology

Selumetinib is a non-ATP-competitive mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2) inhibitor.[A193611] By selectively targeting MEK1 and MEK2, selumetinib is able to inhibit oncogenic downstream effects of the Raf-MEK-ERK signaling pathway, which is often overactive in certain types of cancer.[A193611] Indeed, a study investigating the effects of selumetinib in children with NF-1 found that treatment with the anti-neoplastic resulted in reduced tumor size.[A193533] Decreases in tumor-associated pain and improvements in overall function were also subjectively reported.[A193533] Selumetinib has minimal off-target activity, contributing to its impressive safety profile.[A193638]
Selumetinib is an orally active, small molecule with potential antineoplastic activity. Selumetinib is an ATP-independent inhibitor of mitogen-activated protein kinase kinase (MEK or MAPK/ERK kinase) 1 and 2. MEK 1 and 2 are dual specificity kinases that are essential mediators in the activation of the RAS/RAF/MEK/ERK pathway, are often upregulated in various cancer cells, and are drivers of diverse cellular responses, including proliferation. Inhibition of both MEK1 and 2 by selumetinib prevents the activation of MEK1/2 dependent effector proteins and transcription factors, thereby leading to an inhibition of cellular proliferation in various cancers.

Mechanism of Action

The Ras-Raf-MEK-ERK signaling cascade is known to be activated in several types of cancer, and regulates the transcription of proteins involved in apoptosis. In addition, studies have shown that mutations of the Raf component of the pathway can contribute to chemotherapy drug resistance. Ras as well as several kinases and phosphatases are responsible for regulating the Raf-MEK-ERK pathway. Often in cancers, Ras (a G-protein coupled receptor) is deregulated, allowing downstream signalling to proceed unchecked. Through several complex steps, Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK. ERK is then able to exert its effects on several downstream targets. As such, therapies inhibiting upstream components of this pathway have become attractive targets for cancer treatment. Selumetinib exerts its effects by selectively inhibiting MEK1 and MEK2 which can effectively blunt the pleiotropic effects of the Ras-Raf-MEK-ERK cascade. By inhibiting this oncogenic pathway, selumetinib reduces cell proliferation, and promotes pro-apoptotic signal transduction.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
STE group
MAP2K (MEK) [HSA:5604 5605] [KO:K04368 K04369]

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

606143-52-6

Absorption Distribution and Excretion

Based on several studies investigating selumetinib at various doses in both pediatric and adult populations, the Tmax generally ranges between 1- 1.5 hours. In healthy adults, the mean absolute oral bioavailability was reported to be 62%. Selumetinib should be administered on an empty stomach since food significantly decreases serum concentrations of the drug.
Approximately 59% of selumetinib is eliminated in the feces, while 33% is eliminated in the urine.
The mean apparent volume of distribution of selumetinib at steady state in pediatric patients ranged from 78 L to 171 L. A study in healthy adult males found a mean apparent volume of distribution of 146 L. Another study observing the pharmacokinetic effects of various selumetinib doses and regimens in select Japanese patients found that the apparent volume of distribution values at steady-state ranged from 73.2 - 148.1 L.
The clearance of selumetinib in pediatric patients is 8.8 L/hr. A study in healthy adult males found a clearance value of 15.7 L/hr. Another study observing the pharmacokinetic effects of various selumetinib doses and regimens in select Japanese patients found clearance values that ranged from 9.2 - 15.9 L/hr.

Metabolism Metabolites

Selumetinib is heavily metabolized in the liver and the proposed metabolic pathway is as follows: Hydrolysis of selumetinib’s amide functional group produces M15 (AZ13326637), which contains a carboxylic acid. Elimination of the ethanediol moiety from the parent compound results in the formation of the primary amide M14 (AZ12791138) metabolite. Amide hydrolysis transforms M14 into M15, glucuronidation and further oxidation of M14 leads to M2, M6 and M1, and N-demethylation of M14 produces M12. The amide glucuronide (M2) is thought to be the major circulating metabolite. Demethylation of selumetinib produces the pharmacologically active M8 (AZ12442942), and further oxidation of M8 leads to M11. Glucuronidation of M8 produces M3 or M5, and elimination of the ethanediol moiety from M8 results in a primary amide, producing M12. Although the N-demethylated metabolite (M8) accounts for <10% of the circulating metabolites, it is responsible for approximately 21-35% of any observed pharmacological activity. Ribose conjugation transforms M12 into M9, while oxidation of M12 leads to M10 and M13 metabolites. Glucuronidation of M10 produces M1. Direct glucuronidation of selumetinib produces M4 or M7, which can both eventually transform into M3 and M5 metabolites.

Wikipedia

Selumetinib

Biological Half Life

Selumetinib is characterized by a short half-life. The elimination half-life associated with a dose of 25 mg/m2 in pediatric patients is 6.2 hours. In a study observing the pharmacokinetic effects of various selumetinib regimens in select Japanese patients, the half-life ranged from 9.2- 10.6 hours. In other studies where selumetinib 75 mg is administered twice daily, the half-life is reported to be approximately 13 hours.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023

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